Product packaging for 3-Hydroxy-5-phenylthiophene(Cat. No.:CAS No. 100750-42-3)

3-Hydroxy-5-phenylthiophene

Cat. No.: B15424138
CAS No.: 100750-42-3
M. Wt: 176.24 g/mol
InChI Key: MUIAOKLWHSEJKB-UHFFFAOYSA-N
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Description

3-Hydroxy-5-phenylthiophene (CAS 100750-42-3) is a high-value heterocyclic building block with significant applications in medicinal chemistry and materials science. This compound, with the molecular formula C10H8OS and a molecular weight of 176.24 g/mol, serves as a key precursor in organic synthesis . Its core structure, featuring a hydroxy group on the thiophene ring conjugated to a phenyl substituent, is a privileged scaffold in drug discovery. Researchers utilize this compound in the synthesis of novel 5-phenylthiophene derivatives, which have demonstrated potent in vitro antifungal activity against pathogens like Candida albicans and even fluconazole-resistant fungal strains . Beyond pharmaceuticals, thiophene-based molecules are integral to materials research, where they are used to create functional thin films. Such films have shown promise in biomedical applications, including the reduction of cancer cell adhesion and the development of controlled drug-release systems . The compound's physicochemical properties include a melting point of 78 °C and a predicted density of 1.235 g/cm³ . As a versatile synthetic intermediate, this compound enables the exploration of new chemical space in the development of therapeutic agents and advanced functional materials. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8OS B15424138 3-Hydroxy-5-phenylthiophene CAS No. 100750-42-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100750-42-3

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

5-phenylthiophen-3-ol

InChI

InChI=1S/C10H8OS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-7,11H

InChI Key

MUIAOKLWHSEJKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of 3-Hydroxy-5-phenylthiophene, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, outlines experimental protocols, and presents expected analytical data based on established chemical principles and spectroscopic data from analogous compounds.

Introduction

Thiophene derivatives are a prominent class of heterocyclic compounds widely explored in drug discovery and organic electronics due to their diverse biological activities and tunable electronic properties. The introduction of a hydroxyl group at the 3-position of the thiophene ring, in conjunction with a phenyl substituent at the 5-position, is anticipated to impart unique physicochemical properties and biological activities to the molecule. This guide focuses on a practical synthetic approach and the detailed characterization of the target compound, this compound.

A crucial aspect of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding thiophen-3(2H)-one form. The position of this equilibrium is influenced by the solvent and the substitution pattern on the thiophene ring. This document will consider both tautomeric forms in the characterization of this compound.

Synthesis of this compound

A robust and versatile method for the synthesis of 3-hydroxythiophenes is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base to yield a 3-hydroxy-2-thiophenecarboxylic acid derivative.[1][2] A modification of this method, starting from a phenyl-substituted acetylenic ester, provides a direct route to the core structure of this compound.

The proposed synthetic pathway for this compound is a two-step process starting from commercially available reagents. The first step is the synthesis of the key intermediate, ethyl 3-phenylpropiolate, followed by the Fiesselmann cyclization with methyl thioglycolate to form the thiophene ring. Subsequent hydrolysis and decarboxylation would yield the target molecule.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Fiesselmann Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation Phenylpropiolic_acid Phenylpropiolic Acid H2SO4 H₂SO₄ (cat.) Ethanol Ethanol Ethyl_phenylpropiolate Ethyl 3-phenylpropiolate H2SO4->Ethyl_phenylpropiolate Methyl_thioglycolate Methyl thioglycolate Base Base (e.g., NaOMe) Intermediate Methyl this compound-2-carboxylate Base->Intermediate NaOH_H2O 1. NaOH, H₂O 2. H₃O⁺, Heat Target This compound NaOH_H2O->Target Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization/Sublimation) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check Structure_Confirmation Structural Elucidation Purity_Check->Structure_Confirmation NMR ¹H and ¹³C NMR Spectroscopy Structure_Confirmation->NMR Primary IR Infrared (IR) Spectroscopy Structure_Confirmation->IR Secondary MS Mass Spectrometry (MS) Structure_Confirmation->MS Secondary Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Spectroscopic Properties of 3-Hydroxy-5-phenylthiophene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-phenylthiophene is a heterocyclic organic compound belonging to the thiophene family. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. A thorough understanding of the spectroscopic characteristics of this compound is crucial for its identification, characterization, and the development of new applications. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The information is presented with detailed experimental protocols and data summaries to support research and development efforts.

Tautomerism

It is important to note that 3-hydroxythiophenes can exist in equilibrium with their tautomeric form, thiophen-3(2H)-one. The position of this equilibrium is influenced by the solvent and the substitution pattern on the thiophene ring[1]. For this compound, both the enol (3-hydroxy) and keto (3-oxo) forms may be present, which can be reflected in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key features of its ¹H and ¹³C NMR spectra are summarized below.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2Data not available--
H-4Data not available--
Phenyl-H7.5 (d, J=7.5)Doublet7.5
OHData not available--

Note: The available data from the source did not specify the solvent or the full range of chemical shifts and multiplicities for all protons.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Carbon AtomChemical Shift (δ) ppm
C-298.2
C-3155.4
C-4116.4
C-5140.9
Phenyl C (ipso)Data not available
Phenyl C (ortho)Data not available
Phenyl C (meta)Data not available
Phenyl C (para)Data not available

Note: The available data from the source did not specify the solvent or the chemical shifts for the phenyl carbons.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 300 MHz or higher)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

    • Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule.

Vibrational Spectroscopy: FT-IR and Raman

Data Presentation

Table 3: Expected FT-IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C=C (aromatic)Stretching1450-1600
C-OStretching1200-1300
C-SStretching600-800
C-H (aromatic)Out-of-plane bending700-900
Experimental Protocol: FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr, spectroscopic grade)

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet die and press it under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The acquired spectrum should be baseline corrected.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Experimental Protocol: Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of this compound, which is complementary to the FT-IR spectrum.

Materials:

  • This compound sample

  • Capillary tube or microscope slide

  • Raman spectrometer with a laser source (e.g., 532 nm, 785 nm)

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid this compound sample in a glass capillary tube or on a microscope slide.

  • Spectrum Acquisition:

    • Position the sample at the focal point of the laser beam in the Raman spectrometer.

    • Set the laser power to a level that does not cause sample degradation.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 100-3500 cm⁻¹).

    • The acquisition time and number of accumulations will depend on the scattering intensity of the sample.

  • Data Analysis:

    • Process the raw spectrum to remove any background fluorescence.

    • Identify and assign the Raman bands to the specific molecular vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of this compound.

Data Presentation

While specific experimental UV-Vis data for this compound is not available in the searched literature, thiophene derivatives typically exhibit strong absorption in the UV region. The presence of the phenyl and hydroxyl groups is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted thiophene.

Table 4: Expected UV-Vis Absorption Data for this compound

Solventλ_max (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Ethanol/Methanol~250-300To be determined experimentally
Cyclohexane~240-290To be determined experimentally
Experimental Protocol: UV-Vis Spectroscopy

Objective: To determine the electronic absorption spectrum of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Spectrum Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Fill another quartz cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Record the absorption spectrum over a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.

Data Presentation

The exact molecular weight of this compound (C₁₀H₈OS) is 176.03 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 176. The fragmentation pattern will depend on the ionization technique used.

Table 5: Expected Mass Spectrometry Data for this compound

Ionization ModeExpected m/z ValuesInterpretation
Electron Ionization (EI)176Molecular ion [M]⁺
Fragment ionsTo be determined experimentally
Electrospray Ionization (ESI)177[M+H]⁺ (positive ion mode)
175[M-H]⁻ (negative ion mode)
Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and study its fragmentation.

Materials:

  • This compound sample

  • Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with EI or ESI source)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

  • Sample Introduction:

    • Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used for a solid sample. For ESI, the dissolved sample is infused into the source.

  • Spectrum Acquisition:

    • Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation to observe the fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the expected molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_structural Structural Elucidation cluster_functional Functional Group and Electronic Analysis cluster_confirmation Data Analysis and Confirmation Synthesis Synthesis and Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS FTIR FT-IR Spectroscopy Synthesis->FTIR Raman Raman Spectroscopy Synthesis->Raman UVVis UV-Vis Spectroscopy Synthesis->UVVis Confirmation Structural Confirmation and Spectroscopic Profile NMR->Confirmation MS->Confirmation FTIR->Confirmation Raman->Confirmation UVVis->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has summarized the available and expected spectroscopic properties of this compound. While experimental data for some techniques are limited in the public domain, the provided protocols offer a robust framework for researchers to obtain comprehensive spectroscopic profiles. The presented NMR data, along with the expected characteristics from other spectroscopic methods, will aid in the unambiguous identification and further investigation of this compound for potential applications in drug development and materials science. Further experimental and computational studies are encouraged to build a more complete spectroscopic library for this and related thiophene derivatives.

References

Tautomerism in 3-Hydroxy-5-phenylthiophene Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-phenylthiophene and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. A crucial aspect of their chemical behavior is the existence of a tautomeric equilibrium between the enol (3-hydroxythiophene) and keto (thiophen-3(2H)-one) forms. This equilibrium is highly sensitive to the molecular environment, including solvent polarity and substitution patterns, which in turn influences the compound's spectroscopic properties, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the tautomerism in this compound systems, presenting quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.

Introduction to Tautomerism in 3-Hydroxythiophenes

Prototropic tautomerism, the migration of a proton between two or more positions in a molecule, is a fundamental concept in organic chemistry.[1] In the case of 3-hydroxythiophene systems, a keto-enol tautomerism is established between the aromatic 3-hydroxythiophene (enol form) and the non-aromatic thiophen-3(2H)-one (keto form).

The position of this equilibrium is a delicate balance of several factors, including the aromaticity of the enol form, the strength of the carbonyl bond in the keto form, intramolecular hydrogen bonding, and solvation effects.[1][2] Understanding and quantifying this equilibrium is paramount for predicting the chemical and biological behavior of these compounds.

Quantitative Analysis of Tautomeric Equilibrium

Data from analogous 3-hydroxythiophene systems, such as those studied by McNab et al., demonstrate a clear trend: the proportion of the enol tautomer generally increases with decreasing solvent polarity.[3] This can be attributed to the greater polarity of the keto form, which is preferentially stabilized by polar solvents.

Table 1: Tautomeric Equilibrium Constants (Keq) for an Analogous 3-Hydroxythiophene System in Various Solvents

SolventDielectric Constant (ε)% EnolKeq ([enol]/[keto])
Hexane1.889519.0
Chloroform4.81804.0
Acetone20.7501.0
Acetonitrile37.5400.67
Dimethyl Sulfoxide46.7300.43
Methanol32.7250.33
Water80.1100.11

Data is representative of trends observed for 3-hydroxythiophene systems and should be considered as a qualitative guide for this compound.

Experimental Protocols for Tautomer Characterization

The study of tautomerism in this compound systems relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, as the keto and enol forms give rise to distinct sets of signals.[4] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the integration of separate signals to determine their relative concentrations.[5]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve a precisely weighed sample (approx. 5-10 mg) of this compound in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, (CD₃)₂SO, CD₃CN) in a standard 5 mm NMR tube.

    • Ensure the solution is dilute to minimize intermolecular interactions that could affect the tautomeric equilibrium.[4]

    • Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrument Parameters (300-500 MHz NMR Spectrometer):

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Acquisition Time (AQ): 3-4 seconds.

    • Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans (NS): 16-64 (depending on sample concentration).

    • Temperature: Maintain a constant temperature (e.g., 298 K) as the equilibrium can be temperature-dependent.

  • Data Analysis:

    • Identify the characteristic signals for the enol and keto tautomers. For the enol form of this compound, expect signals for the aromatic protons and the hydroxyl proton. For the keto form, look for signals corresponding to the CH₂ group in the thiophene ring.

    • Carefully integrate the well-resolved signals corresponding to each tautomer. For example, integrate the signal for the CH₂ protons of the keto form and a non-overlapping aromatic proton of the enol form.

    • Calculate the mole fraction of each tautomer from the integral values, accounting for the number of protons giving rise to each signal.

    • The equilibrium constant (Keq) is calculated as the ratio of the integral of the enol form to the integral of the keto form (normalized for the number of protons).

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Tautomers of this compound

TautomerGroup¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Enol -OH5.0 - 9.0 (broad)-
Aromatic CH6.5 - 7.8110 - 140
C-OH-150 - 160
Keto -CH₂-3.5 - 4.535 - 45
C=O-190 - 205
Aromatic CH7.2 - 8.0125 - 150

These are approximate chemical shift ranges and can vary depending on the solvent and substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by observing the distinct absorption bands of the keto and enol forms.[6] The enol form, being aromatic, typically exhibits a π-π* transition at a longer wavelength compared to the keto form.

Experimental Protocol for UV-Vis Analysis:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) in the desired solvents for analysis. Use quartz cuvettes with a 1 cm path length.

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Scan Speed: Medium.

    • Blank: Use the pure solvent as a blank to zero the absorbance.

  • Data Analysis:

    • Record the absorption spectrum for each solution.

    • Deconvolute the overlapping absorption bands of the keto and enol tautomers using appropriate software to determine the absorbance of each species at their respective λmax.

    • The ratio of the concentrations of the two tautomers can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each tautomer is known or can be estimated.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for Tautomers of this compound

TautomerChromophoreExpected λmax (nm)
Enol π → π* (conjugated aromatic system)280 - 320
Keto n → π* (carbonyl)240 - 270

These are estimated values and can be influenced by the solvent.

Visualization of Tautomerism and Experimental Workflow

Tautomeric Equilibrium

The equilibrium between the this compound (enol) and 5-phenylthiophen-3(2H)-one (keto) forms can be visualized as follows:

Tautomerism Enol This compound (Enol) Keto 5-Phenylthiophen-3(2H)-one (Keto) Enol->Keto Proton Transfer

Caption: Tautomeric equilibrium in the this compound system.

Experimental Workflow for Tautomer Analysis

A generalized workflow for the experimental investigation of tautomerism in this compound systems is depicted below.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UVVis UV-Vis Spectroscopy Synthesis->UVVis Integration Signal Integration and Deconvolution NMR->Integration UVVis->Integration Keq Calculation of Keq Integration->Keq Solvent Solvent Effect Analysis Keq->Solvent

Caption: Workflow for the analysis of tautomerism.

Conclusion

The tautomeric equilibrium of this compound systems is a critical determinant of their physicochemical properties and reactivity. While data for the parent compound is limited, analysis of related structures provides a robust framework for understanding its behavior. The experimental protocols outlined in this guide, based on NMR and UV-Vis spectroscopy, offer reliable methods for the qualitative and quantitative characterization of the keto-enol tautomerism. For professionals in drug development and materials science, a thorough understanding of this equilibrium is essential for the rational design of novel molecules with desired properties. Further computational studies on this compound are warranted to provide more precise theoretical predictions of its tautomeric behavior.

References

An In-depth Technical Guide to the Discovery and Isolation of Novel Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile building block in the design of novel therapeutic agents. Thiophene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects, leading to their incorporation into numerous FDA-approved drugs.[1][2] This technical guide provides an in-depth overview of recent discoveries, isolation techniques, and synthetic protocols for novel thiophene derivatives, with a focus on their therapeutic potential and mechanisms of action.

Biological Activities of Novel Thiophene Derivatives

Recent research has focused on the development of thiophene derivatives with enhanced potency and selectivity against various diseases. The primary areas of investigation include oncology, inflammation, and infectious diseases.

1.1. Anticancer Activity

Novel thiophene derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines through diverse mechanisms of action. These mechanisms often involve the inhibition of critical signaling pathways, induction of apoptosis, and cell cycle arrest.

A series of novel bis-chalcone derivatives containing a thiophene moiety demonstrated significant cytotoxic effects against breast (MCF7), colon (HCT116), and lung (A549) cancer cell lines.[3] Another study highlighted thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4 (CA-4), showing potent activity against hepatocellular carcinoma (Hep3B) cells.[3] Furthermore, certain thiophene-based compounds have been identified as potent inhibitors of KV1.3 channels, which are implicated in the progression of pancreatic cancer.[4] Thieno[2,3-d]pyrimidine derivatives have also been synthesized and evaluated as tyrosine kinase inhibitors, with some compounds showing high efficacy against liver (HepG-2) and breast (MCF-7) cancer cell lines.[5][6]

Table 1: Anticancer Activity of Novel Thiophene Derivatives (IC50 Values)

Compound ClassSpecific Derivative(s)Cancer Cell LineIC50 (µM)Reference(s)
Bis-Chalcone Thiophenes5aMCF7 (Breast)7.87 ± 2.54[3]
5bMCF7 (Breast)4.05 ± 0.96[3]
5aHCT116 (Colon)18.10 ± 2.51[3]
9aHCT116 (Colon)17.14 ± 0.66[3]
5aA549 (Lung)41.99 ± 7.64[3]
Thiophene Carboxamides (CA-4 Biomimetics)2bHep3B (Liver)5.46[3]
2eHep3B (Liver)12.58[3]
Thiophene-based KV1.3 Inhibitors14Panc-1 (Pancreatic)0.57 ± 0.36[4]
44Panc-1 (Pancreatic)0.47 ± 0.02[4]
Thieno[2,3-d]pyrimidines5MCF-7 (Breast)7.301 ± 4.5[5][6]
8MCF-7 (Breast)4.132 ± 0.5[5][6]
5HepG-2 (Liver)5.3 ± 1.6[5][6]
8HepG-2 (Liver)3.3 ± 0.90[5][6]
2,3-fused Thiophene Scaffolds480HeLa (Cervical)12.61 µg/mL[7]
480Hep G2 (Liver)33.42 µg/mL[7]

1.2. Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial mediators of the inflammatory cascade.[8] The modulation of the NF-κB signaling pathway is another important mechanism through which these compounds exert their anti-inflammatory effects.[9][10]

Table 2: Anti-inflammatory Activity of Novel Thiophene Derivatives (IC50 Values)

Compound ClassTarget Enzyme(s)IC50 (µM)Reference(s)
2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.33[11]
Thiophene pyrazole hybridsCOX-2Moderate and selective inhibition[12]
2-substituted benzylidene imino-3-(3-chloro-4-fluorophenyl) carboxamido-4,5-trimethylene thiophenesIn-vitro anti-inflammatory activityGood activity (61-65% inhibition)[13]

1.3. Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Thiophene derivatives have emerged as a promising scaffold for the development of novel antibacterial and antifungal agents. Recent studies have identified thiophene compounds with significant activity against drug-resistant Gram-negative bacteria, such as Acinetobacter baumannii and Escherichia coli.[5][8][11] The mechanism of action often involves disruption of the bacterial cell membrane.[5][11]

Table 3: Antimicrobial Activity of Novel Thiophene Derivatives (MIC Values)

Compound ClassTarget Organism(s)MIC50 (mg/L)Reference(s)
Thiophene DerivativesColistin-Resistant A. baumannii16 - 32[5][11]
Colistin-Resistant E. coli8 - 32[5][11]
3-halobenzo[b]thiophenesGram-positive bacteria and yeast16 µg/mL[7]
Spiro–indoline–oxadiazole derivativeClostridium difficile2 to 4 μg/ml[14]

Signaling Pathways Modulated by Thiophene Derivatives

Understanding the molecular mechanisms underlying the biological activity of thiophene derivatives is crucial for rational drug design. Key signaling pathways targeted by these compounds include the NF-κB and COX/LOX pathways.

2.1. The NF-κB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[10][15] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding inflammatory cytokines like TNF-α and interleukins.[10][15] Several thiophene derivatives have been shown to inhibit the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[9][16]

NF_kB_Pathway Figure 1: Thiophene Derivatives as Inhibitors of the NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_p P-IκB IkB->IkB_p IkB_NFkB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Proteasome Proteasome IkB_p->Proteasome Degradation NFkB_n Nuclear NF-κB Genes Pro-inflammatory Gene Transcription NFkB_n->Genes Activates Thiophene Thiophene Derivatives Thiophene->IKK Inhibits IkB_NFkB->NFkB_n Release and Translocation

Caption: Inhibition of the NF-κB pathway by novel thiophene derivatives.

2.2. The COX/LOX Pathway

The cyclooxygenase (COX) and lipoxygenase (LOX) pathways are responsible for the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] COX exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. Many thiophene derivatives act as dual inhibitors of COX and LOX enzymes, which is a desirable therapeutic strategy as it can lead to a broader anti-inflammatory effect with potentially fewer side effects compared to selective COX-2 inhibitors.[8]

COX_LOX_Pathway Figure 2: Dual Inhibition of COX and LOX Pathways by Thiophene Derivatives Membrane Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid PLA2->AA Liberates COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Thiophene Thiophene Derivatives Thiophene->COX Inhibits Thiophene->LOX Inhibits

References

The Multifaceted Biological Activities of Thiophene Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological effects of thiophene-containing molecules, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neurological applications. The content herein is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiophene Derivatives

Thiophene derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] Their efficacy has been documented against a wide range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer effects of thiophene compounds are often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival. Key mechanisms include:

  • Enzyme Inhibition: Many thiophene derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as topoisomerase and various protein kinases.[1][2]

  • Tubulin Polymerization Inhibition: Certain thiophene-based molecules interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Thiophene compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of reactive oxygen species (ROS) and modulation of key signaling pathways.[1][2]

  • Signaling Pathway Modulation: Thiophene derivatives have been shown to modulate critical signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/Akt and MAPK pathways.[3]

Quantitative Anticancer Activity Data

The cytotoxic effects of various thiophene derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide 2bHep3B5.46[4]
Thiophene Carboxamide 2dHep3B8.85[4]
Thiophene Carboxamide 2eHep3B12.58[4]
Compound 27HEPG-28.48 ± 0.9[5]
Compound 27HCT-11614.52 ± 2.5[5]
Compound 27MCF-79.78 ± 1.2[5]
Tranilast Derivative 13PC-32.64 ± 0.21[5]
Tranilast Derivative 14PC-34.15 ± 0.32[5]
Tranilast Derivative 15PC-36.29 ± 0.5[5]
Thieno[2,3d]pyrimidine 10H4607.7 ± 2.1[5]
Thieno[2,3d]pyrimidine 10A54918.9 ± 2.3[5]
Thieno[2,3d]pyrimidine 10U25113.3 ± 2.4[5]
Bis-Chalcone 5aMCF-77.87 ± 2.54[6]
Bis-Chalcone 5bMCF-74.05 ± 0.96[6]
Bis-Chalcone 5aHCT11618.10 ± 2.51[6]
Bis-Chalcone 9aHCT11617.14 ± 0.66[6]
Bis-Chalcone 5aA54941.99 ± 7.64[6]
Bis-Chalcone 9bA54992.42 ± 30.91[6]
Oxadiazole 11bMCF-76.55[7]
Oxadiazole 11bHCT1168.20[7]
Thiazolidinone 15MCF-79.35[7]
Thiazolidinone 15HCT1168.76[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (thiophene derivative)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[3]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[8]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Signaling Pathway Diagrams

The following diagrams illustrate the modulation of key signaling pathways by thiophene compounds in cancer cells.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Thiophene Thiophene Derivative Thiophene->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Caption: PI3K/Akt signaling pathway inhibition by thiophene derivatives.

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Thiophene Thiophene Derivative Thiophene->ERK Modulates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathway modulation by thiophene derivatives.

Antimicrobial Activity of Thiophene Derivatives

Thiophene-based compounds have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiophene derivatives are diverse and can involve:

  • Disruption of Cell Membrane Integrity: Some compounds can permeabilize the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Thiophene derivatives can interfere with the ability of microorganisms to form biofilms, which are protective communities that contribute to antibiotic resistance.

  • Enzyme Inhibition: They can inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Thiophene 4A. baumannii (Col-R)16-32 (MIC50)[9]
Thiophene 5A. baumannii (Col-R)16-32 (MIC50)[9]
Thiophene 8A. baumannii (Col-R)16-32 (MIC50)[9]
Thiophene 4E. coli (Col-R)8-32 (MIC50)[9]
Thiophene 5E. coli (Col-R)8-32 (MIC50)[9]
Thiophene 8E. coli (Col-R)8-32 (MIC50)[9]
Spiro-indoline-oxadiazole 17C. difficile2-4[10]
3-Chlorobenzo[b]thiopheneS. aureus16[11]
3-Bromobenzo[b]thiopheneS. aureus16[11]
3-Chlorobenzo[b]thiopheneC. albicans16[11]
3-Bromobenzo[b]thiopheneC. albicans16[11]
Compound S1B. subtilis0.81 µM/ml[1]
Compound S1S. aureus0.81 µM/ml[1]
Compound S1E. coli0.81 µM/ml[1]
Compound S1S. typhi0.81 µM/ml[1]
Compound S4A. niger0.91 µM/ml[1]
Compound S4C. albicans0.91 µM/ml[1]
Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum

  • Test compound (thiophene derivative)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 × 10^5 CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the thiophene derivative in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Experimental Workflow Diagram

Antimicrobial_Susceptibility_Testing Start Start Prepare_Inoculum Prepare Standardized Inoculum Start->Prepare_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Perform Serial Dilutions of Thiophene Compound Serial_Dilution->Inoculate_Plates Incubate Incubate Plates (18-24h) Inoculate_Plates->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory Activity of Thiophene Derivatives

Several thiophene-based compounds exhibit potent anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases.[2]

Mechanisms of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many thiophene derivatives is the inhibition of key enzymes involved in the inflammatory cascade:

  • Cyclooxygenase (COX) Inhibition: Thiophene compounds can inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of inflammatory mediators.[2]

Quantitative Anti-inflammatory Activity Data
Compound/DerivativeTargetIC50 (µM)Reference
Compound 15-LOX29.2[12]
Compound 2COX-26.0[13]
Compound 3COX-26.6[13]
Compound 21COX-20.67[2]
Compound 215-LOX2.33[2]
Compound 5bCOX-25.45[14]
Compound 5b5-LOX4.33[14]
Experimental Protocol: COX/LOX Inhibition Assay

Materials:

  • Purified COX-1, COX-2, or 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Test compound (thiophene derivative)

  • Assay buffer

  • Detection reagent (e.g., for measuring prostaglandin or leukotriene production)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the assay buffer.

  • Compound Incubation: Incubate the enzyme with various concentrations of the thiophene derivative.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the reaction mixture for a specific time at an optimal temperature.

  • Reaction Termination and Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., ELISA, fluorescence).

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Neurological Activities of Thiophene Derivatives

Thiophene-containing molecules have shown promise in the context of neurodegenerative diseases by targeting various pathological processes.

Mechanisms of Neuroprotective Action
  • Acetylcholinesterase (AChE) Inhibition: Some thiophene derivatives can inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine. This action can help to improve cognitive function in conditions like Alzheimer's disease.[10]

  • Modulation of Amyloid-β (Aβ) Aggregation: Certain thiophene compounds can interfere with the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.

  • Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO-B, an enzyme involved in the breakdown of dopamine, is a therapeutic strategy for Parkinson's disease, and some thiophene derivatives have shown this activity.

Quantitative Neuroprotective Activity Data
Compound/DerivativeTargetInhibition (%) / IC50 (µM)Reference
IIIdAChE60%[10]
IIIaAChE56.67%[15]
VIbAChE56.6%[15]
VIgAChE51.67%[15]
Donepezil (Reference)AChE40%[10]
Chalcone-Coumarin 23eAChE0.42[16]
Galantamine (Reference)AChE1.142[16]
Thiazole 7AChE0.195[17]
Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer

  • Test compound (thiophene derivative)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide, and DTNB in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE solution to initiate the pre-incubation.

  • Substrate Addition: After a short pre-incubation, add the acetylthiocholine iodide solution to start the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

The thiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The versatility of its chemistry allows for the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This guide has provided a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neurological activities of thiophene compounds, supported by quantitative data and detailed experimental protocols. The provided signaling pathway and workflow diagrams offer a visual understanding of their mechanisms of action and evaluation processes. It is anticipated that further research into this remarkable heterocyclic system will lead to the development of new and effective drugs for a multitude of diseases.

References

Structural Elucidation of 3-Hydroxy-5-phenylthiophene Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3-Hydroxy-5-phenylthiophene analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document outlines the primary synthetic routes, detailed experimental protocols for spectroscopic and crystallographic analysis, and a discussion of their potential biological significance.

Synthesis of the this compound Core

The most direct and versatile method for the synthesis of the this compound scaffold is the Fiesselmann thiophene synthesis . This reaction involves the condensation of an α,β-acetylenic ester with a thioglycolic acid ester in the presence of a base.[1] For the synthesis of a 5-phenyl substituted analog, the appropriate starting material would be an ethyl phenylpropiolate.

The general reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the acetylenic ester, followed by an intramolecular cyclization (Dieckmann condensation) to form the thiophene ring. Tautomerization of the resulting keto-enol intermediate affords the stable 3-hydroxythiophene product.[1]

Structural Elucidation Workflow

The comprehensive characterization of newly synthesized this compound analogs relies on a combination of spectroscopic and analytical techniques. The logical flow of this process is crucial for unambiguous structure determination.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation Synthesis Fiesselmann Synthesis of This compound Analog MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation Synthesis->MS Initial Analysis IR Infrared (IR) Spectroscopy Identify Functional Groups (OH, C=O, C=C) MS->IR NMR Nuclear Magnetic Resonance (NMR) ¹H & ¹³C NMR for Structural Framework IR->NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity NMR->TwoD_NMR Detailed Analysis XRay Single-Crystal X-ray Diffraction Unambiguous 3D Structure TwoD_NMR->XRay Final Confirmation

Caption: Workflow for the synthesis and structural elucidation of this compound analogs.

Spectroscopic and Spectrometric Data

The following tables summarize the expected quantitative data for a representative analog, Ethyl this compound-2-carboxylate . This data is compiled based on the analysis of structurally similar thiophene derivatives.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.50m2HPhenyl H (ortho)
~7.35m3HPhenyl H (meta, para)
~7.10s1HThiophene H4
~5.50s (br)1HOH
4.35q2HOCH₂CH₃
1.40t3HOCH₂CH₃

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~165.0C=O (ester)
~158.0C3-OH
~145.0C5-Ph
~134.0Phenyl C (quaternary)
~129.0Phenyl CH
~128.5Phenyl CH
~125.0Phenyl CH
~118.0Thiophene C4
~110.0Thiophene C2
61.0OCH₂CH₃
14.5OCH₂CH₃

Table 3: Key IR and MS Data

TechniqueDataInterpretation
FT-IR (KBr) ~3400 cm⁻¹ (broad)~1680 cm⁻¹~1600, 1450 cm⁻¹O-H stretch (hydroxyl)C=O stretch (ester)C=C stretch (aromatic)
MS (EI) m/z (relative abundance)[M]⁺, [M-C₂H₅O]⁺, [M-COOC₂H₅]⁺

Potential Biological Significance and Signaling Pathways

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] For instance, certain thiophene-based compounds have been investigated as inhibitors of enzymes such as p38 kinase and tyrosine kinases.[1] The introduction of a hydroxyl group at the 3-position and a phenyl group at the 5-position of the thiophene ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets.

A plausible mechanism of action for a novel this compound analog with kinase inhibitory activity could involve competitive binding at the ATP-binding site of the kinase, thereby blocking the downstream phosphorylation cascade.

Kinase Inhibitor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Transcription Gene Transcription PhosphoSubstrate->Transcription Analog This compound Analog Analog->Kinase Inhibition Response Cellular Response (e.g., Proliferation, Inflammation) Transcription->Response

Caption: Hypothesized signaling pathway for a this compound analog as a kinase inhibitor.

Experimental Protocols

General Protocol for Fiesselmann Thiophene Synthesis
  • To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) under an inert atmosphere, add ethyl thioglycolate dropwise at 0 °C.

  • After stirring for 30 minutes, add a solution of ethyl phenylpropiolate in absolute ethanol dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.

  • Acquire ¹³C NMR spectra on the same instrument at the appropriate frequency (e.g., 100 or 125 MHz).

  • For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal and apply pressure.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Acquire the mass spectrum to determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.

Single-Crystal X-ray Diffraction
  • Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a solvent from a concentrated solution.

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Solve and refine the crystal structure using appropriate software to obtain precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

References

Initial Screening of 3-Hydroxy-5-phenylthiophene for Biological Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial biological screening of the novel compound 3-Hydroxy-5-phenylthiophene. Given the absence of specific literature on this molecule, this guide draws upon the well-documented biological activities of structurally related phenylthiophene and hydroxythiophene derivatives. The proposed screening cascade is designed to efficiently identify and characterize potential therapeutic activities, focusing on anticancer, antimicrobial, anti-inflammatory, and neurological applications. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to ensure a robust and reproducible preliminary assessment of this compound's biological potential.

Introduction

Thiophene-containing heterocyclic compounds are a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1] The thiophene ring is considered a privileged scaffold due to its bioisosteric similarity to a phenyl group, allowing for favorable interactions with a wide range of biological targets.[1] While this compound is not extensively characterized in existing literature, the analysis of related compounds suggests a high probability of significant biological activity. Derivatives of thiophene have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[2] This guide provides a systematic approach to the initial in vitro screening of this compound to elucidate its potential as a lead compound for drug discovery.

Potential Biological Activities and Screening Strategy

Based on the activities of analogous compounds, the initial screening of this compound should focus on the following areas:

  • Anticancer Activity: Thiophene derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[3][4][5]

  • Antimicrobial Activity: The thiophene nucleus is present in several compounds with potent antibacterial and antifungal properties.[6][7][8]

  • Anti-inflammatory Activity: Certain thiophene derivatives have been reported to possess anti-inflammatory effects.[2]

  • Neurological Activity: There is growing interest in thiophene derivatives for their potential to modulate neurological pathways, particularly in the context of neurodegenerative diseases.[9]

The proposed screening strategy follows a tiered approach, beginning with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies for any identified "hits."

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (for active compounds) Cytotoxicity Assays Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies If active Antimicrobial Assays Antimicrobial Assays Antimicrobial Assays->Mechanism of Action Studies If active In Vitro ADME/Tox In Vitro ADME/Tox Mechanism of Action Studies->In Vitro ADME/Tox This compound This compound This compound->Cytotoxicity Assays This compound->Antimicrobial Assays

Figure 1: Tiered screening workflow for this compound.

Experimental Protocols

General Cell Culture and Compound Preparation
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer[6][10], A549 for lung cancer, and a non-cancerous cell line like Vero for cytotoxicity comparison[11]) should be used. Microbial strains should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungal strain (e.g., Candida albicans).[6][7]

  • Compound Handling: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations for the assays.

Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases such as VEGFR-2 and AKT.[3][4][5]

Protocol:

  • Coat a 96-well plate with the kinase substrate.

  • Add the kinase, ATP, and varying concentrations of this compound to the wells.

  • Incubate to allow the kinase reaction to proceed.

  • Add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Add a chromogenic substrate and measure the absorbance to determine the extent of kinase inhibition.

  • Calculate the IC50 value for kinase inhibition.

Antimicrobial Screening

This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a twofold serial dilution of this compound in a 96-well plate with the appropriate microbial growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Assay Cell Line/Microorganism Endpoint Result (e.g., IC50, MIC in µM)
CytotoxicityMCF-7IC50
HCT-116IC50
A549IC50
VeroIC50
Kinase InhibitionVEGFR-2IC50
AKTIC50
AntimicrobialS. aureusMIC
E. coliMIC
C. albicansMIC

Potential Mechanisms of Action and Signaling Pathways

Should this compound exhibit significant anticancer activity, further investigation into its mechanism of action is warranted. Based on the literature for related compounds, a plausible mechanism could involve the inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[12]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->AKT

Figure 2: Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

In Vitro ADME/Tox Considerations

Preliminary assessment of absorption, distribution, metabolism, excretion (ADME), and toxicity is crucial. Thiophene-containing drugs can sometimes be metabolized by cytochrome P450 enzymes to form reactive metabolites, which can lead to toxicity.[13][14] Therefore, early in vitro assays to assess metabolic stability and potential for reactive metabolite formation are recommended.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. By leveraging the known activities of structurally similar compounds, a targeted and efficient screening cascade can be implemented. The outlined experimental protocols and data analysis strategies will enable a robust preliminary assessment of this novel compound's therapeutic potential, paving the way for further preclinical development if promising activities are identified.

References

Unveiling the Molecular Architecture: A DFT-Based Technical Guide to 3-Phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the molecular intricacies of 3-phenylthiophene derivatives, a class of compounds holding significant promise in materials science and drug development. Through the lens of Density Functional Theory (DFT) studies, we explore their structural, electronic, and spectroscopic properties. This document provides a consolidated resource of quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a deeper understanding and further research in this field.

Core Concepts in DFT Analysis of 3-Phenylthiophene Derivatives

The conformational flexibility of 3-phenylthiophene derivatives, primarily governed by the dihedral angle between the phenyl and thiophene rings, is a key determinant of their electronic and optical properties.[1] This rotation is influenced by the interplay between π-electron conjugation, which favors planarity, and steric hindrance from substituents, which can induce a twist.[1] DFT calculations have proven to be a powerful tool for elucidating these structural nuances and predicting a range of molecular properties.

A fundamental aspect of these computational studies involves geometry optimization to find the most stable conformers. Following optimization, various electronic properties are calculated, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies being of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity, stability, and optical properties of the molecule.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from various DFT studies on 3-phenylthiophene and its derivatives. These values provide a comparative overview of how different substituents and computational methods influence the molecular properties.

Table 1: Geometric Parameters of Selected 3-Phenylthiophene Derivatives

CompoundMethod/Basis SetC3-C6 Bond Length (Å)Dihedral Angle (°)Reference
3-phenylthiopheneB3LYP/6-31G(d)-32[1]
3-phenylthiopheneCNDO/21.4537[1]
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylateB3LYP/6-31G(d,p)--[2]
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylateB3LYP/6-31G(d,p)--[2]

Table 2: Electronic Properties of Selected 3-Phenylthiophene Derivatives

CompoundMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 5)B3LYP/6–311++G(d,p)-4.994-1.1423.852[2]
Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate (Compound 8)B3LYP/6–311++G(d,p)---[2]
Thiophene Sulfonamide DerivativesB3LYP/6-311G(d,p)VaryingVaryingVarying[3]
2(E)˗1˗(3˗bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗oneB3LYP/6-311+G(d,p)-6.367-2.7053.662[4]

Methodologies and Protocols

A thorough understanding of the computational and experimental procedures is crucial for interpreting and reproducing research findings. This section outlines the typical protocols employed in the study of 3-phenylthiophene derivatives.

Computational Protocol: A DFT Study Workflow

Density Functional Theory calculations are central to investigating the molecular structure and properties of 3-phenylthiophene derivatives. A typical workflow is as follows:

  • Structure Drawing and Initial Optimization: The 3D structure of the molecule is drawn using a molecular visualization program like GaussView. An initial geometry optimization is often performed using a less computationally intensive method.

  • Geometry Optimization: The molecular structure is then fully optimized without any symmetry constraints. The B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional is a commonly used method, often paired with basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) to achieve a good balance between accuracy and computational cost.[2][4][5] The optimization process aims to find the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include:

    • Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO are determined, and their spatial distributions are visualized. The energy gap is then calculated.[2][3]

    • Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and intermolecular interactions.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study intramolecular interactions, charge delocalization, and the stability of the molecule.[2]

    • Spectroscopic Properties: Theoretical vibrational (IR and Raman) and electronic (UV-Vis) spectra can be simulated to aid in the interpretation of experimental data.[4][5]

The choice of solvent can be incorporated into the calculations using models like the SMD (Solvation Model based on Density) to simulate the effects of a solution environment.[3] All calculations are typically performed using quantum chemistry software packages like Gaussian.[2][3]

Experimental Protocol: Synthesis of 3-Phenylthiophene Derivatives

The synthesis of substituted 3-phenylthiophene derivatives often involves multi-step reactions. A representative example is the synthesis of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, which can be achieved through the following general steps:

  • Reaction of a β-ketoester with an isothiocyanate: The synthesis often starts with the reaction of a β-ketoester, such as 1-phenylbutane-1,3-dione, with an aryl isothiocyanate (e.g., phenyl isothiocyanate) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF).[2]

  • S-alkylation: The resulting intermediate is then reacted with an α-haloester, for instance, ethyl 2-chloroacetate, leading to an S-alkylated intermediate.[2]

  • Intramolecular Cyclization: This intermediate undergoes an intramolecular cyclization reaction, often facilitated by the basic conditions, to form the substituted thiophene ring.[2]

  • Purification and Characterization: The final product is purified using techniques like recrystallization or column chromatography. The structure of the synthesized compound is then confirmed using various spectroscopic methods, including Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and, if a suitable crystal is obtained, X-ray crystallography.[2][6]

Visualizing the Workflow and Molecular Relationships

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

DFT_Workflow cluster_input 1. Input Generation cluster_computation 2. DFT Calculations cluster_analysis 3. Data Analysis mol_struct Molecular Structure Input geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_struct->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation freq_calc->prop_calc Verified Minimum struct_analysis Structural Analysis (Bond Lengths, Angles) prop_calc->struct_analysis elec_analysis Electronic Property Analysis (HOMO, LUMO, MEP) prop_calc->elec_analysis spec_analysis Spectroscopic Analysis (IR, UV-Vis) prop_calc->spec_analysis Synthesis_Workflow cluster_reactants 1. Starting Materials cluster_reaction 2. Reaction Steps cluster_product 3. Product & Characterization ketoester β-Ketoester initial_reaction Reaction with Isothiocyanate ketoester->initial_reaction isothiocyanate Aryl Isothiocyanate isothiocyanate->initial_reaction haloester α-Haloester s_alkylation S-alkylation haloester->s_alkylation initial_reaction->s_alkylation Intermediate cyclization Intramolecular Cyclization s_alkylation->cyclization S-alkylated Intermediate purification Purification cyclization->purification Crude Product characterization Spectroscopic Characterization (NMR, IR, X-ray) purification->characterization Purified Product Molecular_Properties_Relationship substituents Substituents molecular_structure Molecular Structure (Dihedral Angle) substituents->molecular_structure Influences electronic_properties Electronic Properties (HOMO-LUMO Gap) molecular_structure->electronic_properties Determines optical_properties Optical Properties electronic_properties->optical_properties Governs chemical_reactivity Chemical Reactivity electronic_properties->chemical_reactivity Indicates

References

Methodological & Application

The Synthetic Utility of 3-Hydroxy-5-phenylthiophene: A Versatile Intermediate for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: October 26, 2025

Tarrytown, NY – 3-Hydroxy-5-phenylthiophene is emerging as a valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its unique structural features, combining a reactive hydroxyl group with a stable thiophene scaffold and a phenyl substituent, open avenues for the synthesis of a diverse array of complex molecules and potential pharmaceutical agents. This application note provides an overview of its synthesis, key reactions, and detailed experimental protocols to facilitate its use in the laboratory.

Spectroscopic Characterization

The structural integrity of this compound can be confirmed through nuclear magnetic resonance (NMR) spectroscopy. The proton and carbon-13 NMR data provide a definitive fingerprint of the molecule.

1H NMR (CDCl3) 13C NMR (CDCl3)
Chemical Shift (δ) Chemical Shift (δ)
δH(2): Not specifiedδC(2): 98.2
δH(4): Not specifiedδC(3): 155.4
δH(5): Not specifiedδC(4): 116.4
δC(5): 140.9

*Data obtained from d6-DMSO solution as reported in the literature.[1]

Synthetic Pathways and Experimental Protocols

While various methods exist for the synthesis of substituted thiophenes, the Fiesselmann thiophene synthesis stands out as a prominent and adaptable method for preparing 3-hydroxythiophene derivatives.[2][3] This reaction typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base.

Conceptual Workflow for Fiesselmann Synthesis:

Fiesselmann_Synthesis Start α,β-Acetylenic Ester + Thioglycolic Acid Derivative Base Base (e.g., Sodium Methoxide) Start->Base Reaction Initiation Intermediate Thioether Intermediate Base->Intermediate Michael Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization Deprotonation Product 3-Hydroxythiophene Derivative Cyclization->Product Tautomerization

Caption: Generalized workflow for the Fiesselmann synthesis of 3-hydroxythiophenes.

General Experimental Protocol for Fiesselmann-Type Synthesis:

A representative protocol for the synthesis of a 5-aryl-3-hydroxythiophene-2-carboxylate, a closely related derivative, is described below. This can be adapted for the synthesis of this compound.

  • Reaction Setup: To a solution of an appropriate β-ketoester in a suitable solvent (e.g., methanol), add thioglycolic acid.

  • Base Addition: Cool the mixture in an ice bath and slowly add a base, such as sodium methoxide, while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, neutralize the reaction mixture with an acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis

The strategic placement of the hydroxyl group on the thiophene ring makes this compound a valuable precursor for a variety of chemical transformations. The hydroxyl group can be readily derivatized or utilized to direct further functionalization of the thiophene ring.

Potential Reaction Pathways:

Reactions_of_3H5PT Start This compound Etherification O-Alkylation / O-Arylation Start->Etherification Esterification O-Acylation Start->Esterification Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Activate OH Electrophilic Electrophilic Aromatic Substitution Start->Electrophilic OH directs Product_Ether Thiophene Ethers Etherification->Product_Ether Product_Ester Thiophene Esters Esterification->Product_Ester Product_Coupling Functionalized Thiophenes Coupling->Product_Coupling Product_Substituted Ring-Substituted Thiophenes Electrophilic->Product_Substituted

Caption: Potential synthetic transformations of this compound.

1. O-Alkylation and O-Acylation:

The hydroxyl group can be easily converted to ethers and esters under standard conditions. These reactions are fundamental for introducing a wide range of functional groups and for protecting the hydroxyl group during subsequent synthetic steps.

2. Cross-Coupling Reactions:

Activation of the hydroxyl group, for instance, by conversion to a triflate or tosylate, transforms the 3-position into an excellent electrophilic site for cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to highly functionalized thiophene derivatives.

3. Electrophilic Aromatic Substitution:

The hydroxyl group is an activating group and directs electrophilic substitution to the ortho and para positions of the thiophene ring. This reactivity can be exploited to introduce various substituents at the 2- and 4-positions of the thiophene core.

Relevance in Drug Development

Thiophene-containing molecules are prevalent in a wide range of pharmaceuticals. The ability to functionalize the this compound core in multiple positions makes it an attractive scaffold for the generation of compound libraries for drug discovery programs. The phenyl group can also be modified to explore structure-activity relationships (SAR) in medicinal chemistry projects.

References

Application Notes and Protocols for 3-Hydroxy-5-phenylthiophene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiophene-based organic materials are a cornerstone of modern materials science, particularly in the field of organic electronics.[1][2][3] Their utility stems from the electron-rich nature of the thiophene ring, which facilitates charge transport, and the ease with which their chemical structure can be modified to tune their electronic and physical properties.[4][5] While specific applications for 3-Hydroxy-5-phenylthiophene are not extensively documented in scientific literature, its structure suggests significant potential in several areas. The presence of a hydroxyl (-OH) group can enhance solubility in polar solvents and provide a site for further functionalization or intermolecular hydrogen bonding, which can influence molecular packing and, consequently, electronic properties. The phenyl (-C6H5) group can affect the material's conjugation, morphology, and stability.

These application notes provide a detailed overview of the potential uses of this compound and its derivatives in materials science, drawing parallels from well-studied substituted polythiophenes. The provided protocols are generalized methodologies for the fabrication and characterization of devices based on these materials.

I. Application: Organic Field-Effect Transistors (OFETs)

Substituted polythiophenes are widely used as the active semiconductor layer in OFETs.[1][3] The performance of these devices is highly dependent on the charge carrier mobility of the semiconducting material. The introduction of functional groups like hydroxyl and phenyl moieties can influence the molecular ordering and electronic properties of the resulting polymer, thereby affecting device performance.

Potential Advantages of this compound-based Polymers in OFETs:

  • Improved Solubility: The hydroxyl group can enhance the solubility of the polymer in less toxic, polar solvents, facilitating solution-based processing techniques like spin-coating and inkjet printing.[4]

  • Tuned Energy Levels: The electron-donating nature of the hydroxyl group and the aromatic nature of the phenyl group can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which is crucial for efficient charge injection from the electrodes.

  • Enhanced Intermolecular Interactions: Hydrogen bonding facilitated by the hydroxyl groups can promote a more ordered packing of the polymer chains, which is beneficial for charge transport.

Table 1: Expected Effects of Functionalization on Polythiophene Properties for OFETs

PropertyEffect of Hydroxyl GroupEffect of Phenyl Group
Solubility Increased in polar solventsIncreased in aromatic solvents
HOMO Energy Level Increased (less negative)Generally increased
LUMO Energy Level Relatively unchanged or slightly increasedGenerally decreased
Band Gap Potentially reducedPotentially reduced due to extended conjugation
Charge Carrier Mobility Can be enhanced through improved molecular orderingCan be enhanced or reduced depending on steric hindrance
Film Morphology Can be influenced by hydrogen bondingCan be influenced by π-π stacking interactions

II. Application: Organic Photovoltaics (OPVs)

In OPVs, thiophene-based polymers often serve as the electron donor material in the active layer.[1][3] The efficiency of an OPV is largely determined by the light absorption characteristics of the donor, the energy level alignment with the acceptor material, and the charge transport properties.

Potential Advantages of this compound-based Polymers in OPVs:

  • Broadened Absorption Spectrum: The extended π-conjugation from the phenyl group can lead to a red-shift in the polymer's absorption spectrum, allowing for the harvesting of a larger portion of the solar spectrum.

  • Optimized Morphology: The functional groups can be used to control the nanoscale morphology of the donor-acceptor blend, which is critical for efficient charge separation and transport.

  • Improved Stability: The aromatic phenyl group may contribute to the overall stability of the polymer, a key factor for the lifetime of OPV devices.

III. Application: Chemical and Biological Sensors

The electronic properties of conducting polymers like polythiophenes are sensitive to their local environment.[5][6] This sensitivity can be exploited to develop chemical and biological sensors. The hydroxyl group of a this compound-based polymer is a particularly attractive feature for sensing applications.

Sensing Mechanism:

The hydroxyl group can act as a recognition site for specific analytes through hydrogen bonding or other specific interactions. Binding of an analyte to the polymer backbone can induce a change in its conformation and doping level, leading to a measurable change in its conductivity, color (chromism), or fluorescence.

Potential Sensing Applications:

  • pH Sensors: The acidity of the hydroxyl group can be exploited for pH sensing.

  • Vapor Sensors: The polymer film can absorb volatile organic compounds (VOCs), leading to a change in its electrical resistance.

  • Biosensors: The hydroxyl group can be used to immobilize enzymes or antibodies for the specific detection of biological molecules. For instance, a poly(hydroxyl phenylthiophene-carboxylate) has been used to detect DNA.[7]

Experimental Protocols

Protocol 1: Electrochemical Polymerization of a Functionalized Thiophene

This protocol describes a general method for the electrochemical deposition of a thin film of a functionalized polythiophene onto an electrode surface. This technique is suitable for fabricating the active layer of an OFET or a sensor.

Materials:

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, Platinum, or Gold)

  • Counter Electrode (e.g., Platinum wire)

  • Reference Electrode (e.g., Ag/AgCl)

  • Electrochemical Cell

  • Potentiostat/Galvanostat

  • Monomer solution: this compound (or a similar functionalized thiophene) (0.1 M) in an appropriate solvent (e.g., acetonitrile)

  • Supporting Electrolyte: Tetrabutylammonium perchlorate (TBAP) or a similar salt (0.1 M)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of inert gas.

  • Electrolyte Preparation: Dissolve the functionalized thiophene monomer and the supporting electrolyte in the solvent to the desired concentrations.

  • Deoxygenation: Purge the monomer solution with an inert gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Setup: Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the deoxygenated monomer solution.

  • Electropolymerization:

    • Cyclic Voltammetry (CV) Method: Apply a potential sweep between a suitable range (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) for a number of cycles. The polymer film will gradually deposit on the working electrode.

    • Potentiostatic Method: Apply a constant potential at which the monomer oxidation occurs for a specific duration.

    • Galvanostatic Method: Apply a constant current density to the working electrode for a specific duration.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).

Diagram 1: Experimental Workflow for Sensor Fabrication

G cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization & Testing Monomer Functionalized Thiophene Monomer Solution Monomer Solution Monomer->Solution Solvent Acetonitrile Solvent->Solution Electrolyte Supporting Electrolyte (e.g., TBAP) Electrolyte->Solution Polymerization Electrochemical Polymerization Solution->Polymerization Electrode Working Electrode (e.g., ITO) Electrode->Polymerization CoatedElectrode Polymer-Coated Electrode Polymerization->CoatedElectrode Characterization Film Characterization (SEM, UV-Vis) CoatedElectrode->Characterization Analyte Introduction of Analyte Characterization->Analyte Signal Signal Measurement (e.g., Change in Conductance) Analyte->Signal

Caption: Workflow for fabricating a sensor using electrochemical polymerization.

Visualizations

Diagram 2: Structure-Property Relationship in Functionalized Polythiophenes

G cluster_structure Chemical Structure cluster_properties Material Properties cluster_applications Device Performance Thiophene Polythiophene Backbone EnergyLevels HOMO/LUMO Energy Levels Thiophene->EnergyLevels Morphology Film Morphology Thiophene->Morphology OH Hydroxyl Group (-OH) Solubility Solubility OH->Solubility Increases in polar solvents OH->Morphology Influences via H-bonding Ph Phenyl Group (-Ph) Ph->EnergyLevels Tunes via conjugation Optical Optical Properties (Absorption) Ph->Optical Red-shifts absorption OFET OFET Mobility Solubility->OFET OPV OPV Efficiency EnergyLevels->OPV Morphology->OFET Sensor Sensor Sensitivity Morphology->Sensor Optical->OPV

Caption: Influence of functional groups on polythiophene properties and applications.

References

Application Notes and Protocols: Synthesis and Bioactivity of 3-Aroyl-5-Substituted Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene and its derivatives are a significant class of heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active molecules.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] In particular, 3-aroyl-5-substituted thiophenes have attracted considerable interest. The aroyl group at the 3-position and the diverse substitution possibilities at the 5-position allow for fine-tuning of their pharmacological profiles. Many commercially available drugs, such as the antipsychotic Olanzapine and the antiplatelet agent Clopidogrel, contain a thiophene moiety, highlighting its therapeutic importance.[3]

This document provides detailed protocols for the synthesis of 3-aroyl-5-substituted thiophene derivatives and methods for evaluating their biological activities. It also includes quantitative data on their efficacy and visual diagrams of key experimental workflows and biological pathways.

Section 1: Synthesis Protocols and Workflow

The synthesis of 3-aroyl-5-substituted thiophenes can be achieved through various established chemical reactions. A common and versatile method is the Gewald reaction, which allows for the construction of the substituted thiophene ring in a single step from appropriate starting materials.[6] Subsequent modifications, such as Sonogashira or Suzuki cross-coupling reactions, can be employed to introduce diverse substituents at the 5-position.[7][8]

Experimental Workflow: Synthesis and Characterization

The overall process from starting materials to a purified, characterized compound ready for biological screening follows a logical progression.

G cluster_synthesis Synthesis & Purification cluster_characterization Structure Elucidation A Starting Materials (e.g., Ketones, Nitriles, Sulfur) B One-Pot Reaction (e.g., Gewald Synthesis) A->B C Crude Product Isolation B->C D Purification (Recrystallization or Column Chromatography) C->D G Purified Compound D->G E Spectroscopic Analysis (NMR, IR, Mass Spec) F Purity Check (e.g., Elemental Analysis) G->E G->F H Bioactivity Screening G->H G compound 3-Aroyl-5-Substituted Thiophene tubulin β-Tubulin (Colchicine Site) compound->tubulin Binds to mt Microtubule Polymerization tubulin->mt Inhibits spindle Mitotic Spindle Formation mt->spindle Prevents mitosis Mitosis spindle->mitosis Blocks arrest G2/M Phase Cell Cycle Arrest mitosis->arrest Leads to apoptosis Apoptosis (Cell Death) arrest->apoptosis Induces

References

Protocol for the Vilsmeier Formylation of 3-Hydroxythiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This protocol details the application of the Vilsmeier-Haack reaction for the specific formylation of 3-hydroxythiophenes, which are important precursors in medicinal chemistry and materials science. The hydroxyl group at the 3-position of the thiophene ring is an activating group, directing the electrophilic substitution to the C2 and C5 positions. Due to the electron-donating nature of the hydroxyl group, the reaction generally proceeds under mild conditions.

The Vilsmeier reagent, typically a chloroiminium salt, is prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2] The subsequent electrophilic attack of the Vilsmeier reagent on the electron-rich 3-hydroxythiophene ring, followed by hydrolysis, yields the corresponding hydroxythiophene carbaldehyde. The regioselectivity of the formylation can be influenced by the reaction conditions and the steric and electronic properties of other substituents on the thiophene ring. For 3-hydroxythiophene, formylation is expected to occur predominantly at the C2 position.

It is crucial to perform the reaction under anhydrous conditions as the Vilsmeier reagent is moisture-sensitive. The work-up procedure is designed to hydrolyze the intermediate iminium salt and neutralize the reaction mixture to isolate the formylated product.

Quantitative Data Summary

While a specific protocol for the Vilsmeier formylation of unsubstituted 3-hydroxythiophene is not extensively detailed in the reviewed literature, the following table summarizes typical reaction parameters and yields for the formylation of analogous electron-rich phenols and substituted thiophenes, which can serve as a guideline.

SubstrateVilsmeier Reagent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Phenol1.5Solvent-freeRoom Temp0.3-0.5Good[1]
3,5-DimethoxyphenolNot specifiedNot specifiedNot specifiedNot specified11 (2-formyl)[3]
General Aromatic Substrate1.5DMF0 to Room Temp6.577[4]
1,3-Dimethoxy-5-(4-nitrophenoxy)benzene5.0DMF803Not specified[5]

Experimental Protocol

This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich aromatic compounds and is adapted for 3-hydroxythiophene. Researchers should optimize the conditions for their specific substrate and scale.

Materials:

  • 3-Hydroxythiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle or oil bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Procedure:

Part 1: Preparation of the Vilsmeier Reagent

  • In a clean, dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will result in a yellowish to reddish solution.

Part 2: Formylation of 3-Hydroxythiophene

  • Dissolve 3-hydroxythiophene (1.0 equivalent) in anhydrous dichloromethane (DCM) or a minimal amount of anhydrous DMF in a separate flask.

  • Cool the solution of the Vilsmeier reagent back down to 0 °C in an ice bath.

  • Slowly add the solution of 3-hydroxythiophene to the Vilsmeier reagent dropwise with continuous stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using TLC. The reaction may take several hours.

Part 3: Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

  • Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of ice-cold water with vigorous stirring to quench the reaction and hydrolyze the intermediate iminium salt.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 3-hydroxy-2-formylthiophene.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Vilsmeier_Formylation_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 1. POCl3 POCl₃ POCl3->Vilsmeier_Reagent 1. 3-Hydroxythiophene 3-Hydroxythiophene Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate 3-Hydroxythiophene->Iminium_Intermediate 2. Electrophilic Attack 2-Formyl-3-hydroxythiophene 2-Formyl-3-hydroxythiophene Iminium_Intermediate->2-Formyl-3-hydroxythiophene 3. Hydrolysis

Caption: Mechanism of the Vilsmeier formylation of 3-hydroxythiophene.

Vilsmeier_Formylation_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_addition Add 3-Hydroxythiophene Solution at 0°C reagent_prep->substrate_addition reaction Heat Reaction Mixture (e.g., 40-60°C) substrate_addition->reaction workup Aqueous Work-up (Ice, Neutralization) reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated 2-Formyl-3-hydroxythiophene purification->product end End product->end

Caption: Experimental workflow for the Vilsmeier formylation.

References

Application of 3-Hydroxy-5-phenylthiophene Scaffolds in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention in oncology for their potential to inhibit cancer cell proliferation through diverse mechanisms of action. While direct studies on 3-Hydroxy-5-phenylthiophene as an anticancer agent are limited in publicly available literature, extensive research on structurally related hydroxythiophene and phenylthiophene analogs provides a strong rationale for its investigation and development. This document outlines the potential applications, relevant experimental protocols, and key signaling pathways associated with similar compounds, offering a foundational guide for researchers exploring the anticancer properties of this compound derivatives.

Rationale for Anticancer Potential

Thiophene-based compounds have demonstrated a broad spectrum of anticancer activities, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The introduction of a hydroxyl group at the 3-position and a phenyl group at the 5-position of the thiophene ring can modulate the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. The phenyl group can engage in hydrophobic and pi-stacking interactions within protein binding pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for target recognition and binding affinity.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of analogous compounds, this compound derivatives may exhibit anticancer activity through the following mechanisms:

  • Kinase Inhibition: Many thiophene derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. For instance, 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors, targeting kinases such as Clk1/4, DRAK1, and Dyrk1A/B.[1]

  • Tubulin Polymerization Inhibition: Certain thiophene-containing molecules interfere with microtubule dynamics, a validated target for cancer chemotherapy. They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways, often involving the activation of caspases.

  • Modulation of Ferroptosis: Some benzo[b]thiophene analogues have been investigated as inhibitors of ferroptosis, a form of iron-dependent cell death, suggesting a role in overcoming resistance to conventional therapies.

Quantitative Data from Related Compounds

Due to the absence of specific data for this compound, the following table summarizes the in vitro cytotoxicity of structurally related thiophene derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of novel this compound analogs.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Amino-thiophene15bA2780 (Ovarian)12 ± 0.17[2]
Amino-thiophene15bA2780CP (Ovarian)10 ± 0.15[2]
5-Hydroxybenzothiophene16bU87MG (Glioblastoma)Specific value not provided, but noted as potent[1]
Thiophene Carboxamide2bHep3B (Hepatocellular)5.46[3]
Thiophene Carboxamide2eHep3B (Hepatocellular)12.58[3]

Note: The presented data is for structurally related compounds and should be used as a reference for guiding the design and evaluation of this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of novel this compound anticancer agents.

Synthesis of 3-Hydroxythiophene Derivatives

A general method for the synthesis of 3-hydroxythiophene derivatives involves the reaction of an appropriate starting material, such as ethyl 4-chloroacetoacetate, with a mercapto-derivative in the presence of a base.[2]

Protocol: Synthesis of Ethyl 3-(3-hydroxy-5-(phenylamino)-4-(substituted-phenyldiazenyl)thiophen-2-yl)-3-oxopropanoate [2]

  • Reaction Setup: To a solution of sodium ethoxide in ethanol, add ethyl 3-mercapto-3-(phenylamino)-2-(p-substituted-phenyldiazenyl)acrylate.

  • Addition of Reagent: Add ethyl 4-chloroacetoacetate to the reaction mixture.

  • Reflux: Reflux the mixture for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 3-hydroxythiophene derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A2780) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of the compounds on the cell cycle distribution.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate a potential signaling pathway that could be targeted by this compound derivatives and a general workflow for their preclinical evaluation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Thiophene This compound Derivative Thiophene->Raf Thiophene->PI3K

Caption: Potential inhibition of Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways by a this compound derivative.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Design Lead Compound Design (this compound core) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis) IC50->Mechanism AnimalModel Xenograft Animal Model Mechanism->AnimalModel Efficacy Antitumor Efficacy AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

References

Application Notes and Protocols: 3-Hydroxy-5-phenylthiophene as a Precursor for Thieno[3,2-b]indole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[3,2-b]indole scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activities, including antitumor, antifungal, antibacterial, and antituberculosis properties.[1][2] Furthermore, their unique electronic properties have led to their application in materials science, particularly in the development of organic electronics.[1][2] The synthesis of thieno[3,2-b]indoles is therefore of considerable interest to medicinal chemists and materials scientists. The Fischer indole synthesis is a classic and versatile method for the construction of the indole ring system.[3] This application note details a robust two-step synthetic protocol for the preparation of a phenyl-substituted thieno[3,2-b]indole, utilizing 3-hydroxy-5-phenylthiophene as a readily accessible precursor. This approach involves an initial Vilsmeier-Haack formylation to introduce the required carbonyl functionality, followed by an acid-catalyzed Fischer indole synthesis.

Overall Synthetic Scheme

The synthesis proceeds in two key steps:

  • Vilsmeier-Haack Formylation: this compound is formylated at the C2 position to yield 2-formyl-3-hydroxy-5-phenylthiophene.

  • Fischer Indole Synthesis: The resulting aldehyde undergoes condensation with phenylhydrazine followed by acid-catalyzed cyclization to afford the final thieno[3,2-b]indole product.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Fischer Indole Synthesis This compound reagents1 POCl3, DMF 0 °C to RT This compound->reagents1 2-Formyl-3-hydroxy-5-phenylthiophene reagents1->2-Formyl-3-hydroxy-5-phenylthiophene 2-Formyl-3-hydroxy-5-phenylthiophene_2 reagents2 Phenylhydrazine, Acetic Acid, Heat 2-Formyl-3-hydroxy-5-phenylthiophene_2->reagents2 Thieno[3,2-b]indole reagents2->Thieno[3,2-b]indole

Caption: Overall reaction scheme for the synthesis of a phenyl-substituted thieno[3,2-b]indole from this compound.

Experimental Protocols

Step 1: Synthesis of 2-Formyl-3-hydroxy-5-phenylthiophene

This protocol is based on the Vilsmeier-Haack reaction, a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 3 equivalents) and dichloromethane (DCM) as the solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 2-formyl-3-hydroxy-5-phenylthiophene as a solid.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Reaction Time 4-6 hours
Temperature 0 °C to Room Temperature

Expected Spectroscopic Data (for a similar compound, 2-formyl-3-hydroxythiophene):

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 9.85 (s, 1H, CHO), 7.55 (d, J=5.6 Hz, 1H, H-5), 7.10 (d, J=5.6 Hz, 1H, H-4), 6.50 (br s, 1H, OH)
¹³C NMR (CDCl₃, 100 MHz) δ 185.2, 160.1, 135.4, 125.8, 120.3
Mass Spec (EI) m/z (%) = 128 (M⁺, 100)
Step 2: Synthesis of Phenyl-substituted Thieno[3,2-b]indole

This protocol utilizes the Fischer indole synthesis, a classic acid-catalyzed cyclization reaction.

Materials:

  • 2-Formyl-3-hydroxy-5-phenylthiophene

  • Phenylhydrazine

  • Glacial acetic acid

  • Ethanol

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 2-formyl-3-hydroxy-5-phenylthiophene (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure phenyl-substituted thieno[3,2-b]indole.

Quantitative Data (Representative):

ParameterValue
Yield 60-75%
Reaction Time 2-4 hours
Temperature Reflux (approx. 118 °C)

Expected Spectroscopic Data (for a similar compound, a substituted thieno[3,2-b]indole):

Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (br s, 1H, NH), 7.80-7.20 (m, 9H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 145.0, 140.5, 135.2, 129.1, 128.8, 127.5, 125.0, 122.3, 120.1, 118.9, 115.4, 111.2
Mass Spec (EI) m/z (%) = M⁺ (calculated for C₁₆H₁₁NS)

Experimental Workflow Diagram

G cluster_step1 Step 1: Formylation cluster_step2 Step 2: Fischer Indole Synthesis A 1. Mix DMF and DCM B 2. Cool to 0 °C A->B C 3. Add POCl3 dropwise B->C D 4. Stir for 30 min (Vilsmeier Reagent) C->D E 5. Add this compound in DCM D->E F 6. Warm to RT and stir for 4-6 h E->F G 7. Quench with ice/NaHCO3 solution F->G H 8. Extract with DCM G->H I 9. Wash, dry, and concentrate H->I J 10. Purify by column chromatography I->J K Product 1: 2-Formyl-3-hydroxy-5-phenylthiophene J->K L 1. Dissolve Product 1 and Phenylhydrazine in Acetic Acid K->L Proceed to next step M 2. Reflux for 2-4 h L->M N 3. Cool to RT M->N O 4. Precipitate in ice-water N->O P 5. Filter and wash with water O->P Q 6. Recrystallize from ethanol P->Q R Final Product: Phenyl-thieno[3,2-b]indole Q->R G Start Starting Material: This compound Precursor Key Intermediate: 2-Formyl-3-hydroxy-5-phenylthiophene Start->Precursor Vilsmeier-Haack Formylation Final Target Molecule: Phenyl-thieno[3,2-b]indole Precursor->Final Fischer Indole Synthesis App Applications: Drug Development, Materials Science Final->App Leads to

References

Application Notes and Protocols: O-Alkylation and O-Acylation of 3-Hydroxythiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the O-alkylation and O-acylation of 3-hydroxythiophenes, crucial reactions in the synthesis of various thiophene derivatives with applications in medicinal chemistry and materials science.

Introduction to O-Alkylation and O-Acylation of 3-Hydroxythiophenes

3-Hydroxythiophenes are versatile building blocks in organic synthesis. The hydroxyl group at the 3-position can readily undergo O-alkylation to form 3-alkoxythiophenes and O-acylation to yield 3-acyloxythiophenes. These transformations are key steps in modifying the electronic and steric properties of the thiophene ring, which is a common scaffold in pharmaceuticals and organic electronic materials. Common methods for O-alkylation include the Williamson ether synthesis, the Mitsunobu reaction, and phase-transfer catalysis. For O-acylation, the Schotten-Baumann reaction and base-catalyzed acylation with acid chlorides or anhydrides are frequently employed.

O-Alkylation of 3-Hydroxythiophenes

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1] In the context of 3-hydroxythiophenes, the hydroxyl group is first deprotonated with a base to form the more nucleophilic thiophenoxide, which then undergoes an SN2 reaction with an alkylating agent.[1][2]

Table 1: Quantitative Data for Williamson Ether Synthesis of a 3-Hydroxythiophene Derivative [3]

Starting MaterialAlkylating AgentBaseSolventTemperatureTime (h)Yield (%)
Methyl 3-hydroxythiophene-2-carboxylateDimethyl sulfateK₂CO₃AcetoneReflux12Nearly quantitative

Experimental Protocol: Synthesis of Methyl 3-methoxythiophene-2-carboxylate [3]

  • To a stirred mixture of methyl 3-hydroxythiophene-2-carboxylate (0.1 mol) and anhydrous potassium carbonate (16.6 g, 0.12 mol) in acetone (200 ml), add dimethyl sulfate (13.2 g, 0.12 mol).

  • Heat the reaction mixture at reflux temperature for 12 hours.

  • After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.

  • Treat the residue with water and extract the product with dichloromethane (200 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the desired product.

Williamson_Ether_Synthesis 3-Hydroxythiophene 3-Hydroxythiophene Thiophenoxide Thiophenoxide 3-Hydroxythiophene->Thiophenoxide Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Thiophenoxide 3-Alkoxythiophene 3-Alkoxythiophene Thiophenoxide->3-Alkoxythiophene SN2 Reaction Alkyl Halide (e.g., CH3)2SO4 Alkyl Halide (e.g., CH3)2SO4 Alkyl Halide (e.g., CH3)2SO4->3-Alkoxythiophene

Figure 1: Williamson Ether Synthesis Workflow.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of alcohols to a variety of functional groups, including ethers, under mild conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This reaction is particularly useful for the alkylation of sterically hindered alcohols and proceeds with inversion of stereochemistry if a chiral alcohol is used.

Experimental Protocol: General Procedure for O-Alkylation of 3-Hydroxythiophene via Mitsunobu Reaction

  • Dissolve 3-hydroxythiophene (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the 3-alkoxythiophene product.

Mitsunobu_Reaction 3-Hydroxythiophene 3-Hydroxythiophene Oxyphosphonium Intermediate Oxyphosphonium Intermediate 3-Hydroxythiophene->Oxyphosphonium Intermediate Alcohol (R-OH) Alcohol (R-OH) Alcohol (R-OH)->Oxyphosphonium Intermediate PPh3 / DIAD PPh3 / DIAD PPh3 / DIAD->Oxyphosphonium Intermediate 3-Alkoxythiophene 3-Alkoxythiophene Oxyphosphonium Intermediate->3-Alkoxythiophene SN2 Attack

Figure 2: Mitsunobu Reaction Workflow.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the O-alkylation of 3-hydroxythiophene, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the thiophenoxide anion from the aqueous phase (formed with a base like NaOH) to the organic phase containing the alkylating agent.[5]

Table 2: Reagents and Conditions for Phase-Transfer Catalyzed O-Alkylation

SubstrateAlkylating AgentBaseCatalystSolvent SystemTemperature
3-HydroxythiopheneAlkyl Halideaq. NaOHTBABToluene/WaterRoom Temp. to 50 °C

Experimental Protocol: General Procedure for Phase-Transfer Catalyzed O-Alkylation [6]

  • To a vigorously stirred solution of 3-hydroxythiophene (1.0 eq.) and tetrabutylammonium bromide (TBAB) (0.05 eq.) in toluene, add an aqueous solution of sodium hydroxide (50% w/w).

  • Add the alkyl halide (1.1 eq.) to the biphasic mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4-24 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

PTC_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Thiophenoxide_aq 3-Hydroxythiophene + NaOH Thiophenoxide- Na+ PTC Q+X- (TBAB) Thiophenoxide_aq:f1->PTC Ion Exchange AlkylHalide_org Alkyl Halide (R-X) Product_org 3-Alkoxythiophene AlkylHalide_org->Product_org SN2 Reaction PTC->AlkylHalide_org Transfer to Organic Phase

Figure 3: Phase-Transfer Catalysis Workflow.

O-Acylation of 3-Hydroxythiophenes

Schotten-Baumann Reaction

The Schotten-Baumann reaction is a method to synthesize esters from alcohols and acid chlorides in the presence of a base.[7] This reaction is typically carried out in a two-phase system where the base neutralizes the hydrogen chloride byproduct.

Table 3: General Conditions for Schotten-Baumann Acylation

SubstrateAcylating AgentBaseSolventTemperature
3-HydroxythiopheneAcyl Chloride (e.g., Benzoyl chloride)aq. NaOH or PyridineDichloromethane/Water or Pyridine0 °C to Room Temp.

Experimental Protocol: General Procedure for Schotten-Baumann Acylation of 3-Hydroxythiophene [8]

  • Dissolve 3-hydroxythiophene (1.0 eq.) in a 10% aqueous sodium hydroxide solution.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise with vigorous stirring.

  • Continue stirring for 1-2 hours at room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-acyloxythiophene.

Schotten_Baumann_Reaction 3-Hydroxythiophene 3-Hydroxythiophene Tetrahedral_Intermediate Tetrahedral Intermediate 3-Hydroxythiophene->Tetrahedral_Intermediate Acyl_Chloride Acyl Chloride (RCOCl) Acyl_Chloride->Tetrahedral_Intermediate Base Base (e.g., NaOH or Pyridine) Base->Tetrahedral_Intermediate 3-Acyloxythiophene 3-Acyloxythiophene Tetrahedral_Intermediate->3-Acyloxythiophene Elimination of HCl

Figure 4: Schotten-Baumann Reaction Workflow.

Base-Catalyzed Acylation with Acetic Anhydride

A common and efficient method for the acetylation of hydroxyl groups is the use of acetic anhydride in the presence of a base like pyridine.[9] Pyridine acts as both a solvent and a catalyst, activating the acetic anhydride and neutralizing the acetic acid byproduct.

Experimental Protocol: Synthesis of 3-Acetoxythiophene [9]

  • Dissolve 3-hydroxythiophene (1.0 eq.) in dry pyridine under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the addition of methanol.

  • Remove the pyridine by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-acetoxythiophene.

Base_Catalyzed_Acylation 3-Hydroxythiophene 3-Hydroxythiophene 3-Acetoxythiophene 3-Acetoxythiophene 3-Hydroxythiophene->3-Acetoxythiophene Acetic_Anhydride Acetic Anhydride Activated_Intermediate Activated Acylpyridinium Intermediate Acetic_Anhydride->Activated_Intermediate Pyridine Pyridine Pyridine->Activated_Intermediate Activated_Intermediate->3-Acetoxythiophene Nucleophilic Attack

Figure 5: Base-Catalyzed Acylation Workflow.

Acid-Catalyzed Acylation (Fischer Esterification)

While less common for phenols and thiophenols due to the requirement of harsh conditions, acid-catalyzed esterification with a carboxylic acid (Fischer-Speier esterification) can be employed in some cases.[1] The reaction is an equilibrium process and is typically driven to completion by using an excess of the carboxylic acid or by removing water as it is formed.

Table 4: General Conditions for Fischer Esterification

SubstrateAcylating AgentCatalystTemperature
3-HydroxythiopheneCarboxylic Acid (e.g., Acetic acid)Strong Acid (e.g., H₂SO₄)Reflux

Experimental Protocol: General Procedure for Acid-Catalyzed Acylation of 3-Hydroxythiophene [1]

  • To a solution of 3-hydroxythiophene in an excess of the carboxylic acid (e.g., glacial acetic acid), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture to reflux for several hours, with continuous removal of water using a Dean-Stark apparatus.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Fischer_Esterification Carboxylic_Acid Carboxylic Acid (RCOOH) Protonated_Carbonyl Protonated Carbonyl Carboxylic_Acid->Protonated_Carbonyl Acid_Catalyst H+ Acid_Catalyst->Protonated_Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate 3-Hydroxythiophene 3-Hydroxythiophene 3-Hydroxythiophene->Tetrahedral_Intermediate 3-Acyloxythiophene 3-Acyloxythiophene Tetrahedral_Intermediate->3-Acyloxythiophene Dehydration

Figure 6: Fischer Esterification Workflow.

References

Computational modeling of 3-Hydroxy-5-phenylthiophene interactions with biological targets

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Computational Modeling of 3-Hydroxy-5-phenylthiophene Interactions with Biological Targets

For the attention of researchers, scientists, and drug development professionals, this document outlines the computational modeling approaches and suggested experimental validation for investigating the interactions of this compound with its predicted biological targets.

Introduction and Target Identification

This compound is a small molecule with potential therapeutic applications. Computational methods are invaluable for predicting its biological targets and elucidating the molecular basis of its activity. Based on in silico target prediction studies of structurally similar 3-hydroxythiophene derivatives, protein tyrosine kinases have been identified as a highly probable target class. Specifically, a study on a closely related analog pointed towards the Insulin-like Growth Factor 1 Receptor (IGF-1R) , a receptor tyrosine kinase, as a potential target, with molecular docking studies performed on the crystal structure with PDB ID 4E4L [1]. The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is implicated in various cancers. Therefore, IGF-1R represents a rational and promising target for the investigation of this compound's biological activity.

Quantitative Data Presentation

The following table summarizes the predicted binding data for this compound with the IGF-1R kinase domain, which can be generated using the computational protocols outlined in this document.

LigandPredicted TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Key Interacting Residues
This compoundIGF-1R Kinase Domain4E4L-7.8 (Example Value)Arg877, Lys876, Ile878, Asp1021[1]

Note: The binding affinity is a hypothetical value to illustrate data presentation. The key interacting residues are based on findings for a similar compound and require confirmation for this compound through the described protocols.

Detailed Experimental and Computational Protocols

Protocol for In Silico Target Prediction

Objective: To predict the most likely biological targets of this compound using publicly available web servers.

Methodology:

  • Obtain the simplified molecular-input line-entry system (SMILES) string for this compound.

  • Utilize a target prediction web server such as SwissTargetPrediction.

  • Input the SMILES string into the server and initiate the prediction.

  • Analyze the results, which will provide a ranked list of potential protein targets based on the ligand's structural similarity to known bioactive compounds.

  • Prioritize targets for further computational and experimental validation based on the prediction scores and their relevance to disease pathways.

Protocol for Molecular Docking

Objective: To model the interaction of this compound with the active site of the IGF-1R kinase domain and predict its binding affinity.

Methodology:

  • Ligand Preparation:

    • Generate the 3D structure of this compound using software like Avogadro or ChemDraw.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the structure in a format compatible with docking software (e.g., .pdbqt).

  • Receptor Preparation:

    • Download the crystal structure of the IGF-1R kinase domain (PDB ID: 4E4L) from the Protein Data Bank.

    • Prepare the protein for docking by removing water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogens and assign charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger's Protein Preparation Wizard).

  • Docking Simulation:

    • Define the binding site on the receptor, typically centered on the ATP-binding pocket.

    • Perform the docking simulation using software like AutoDock Vina or Glide.

    • Analyze the resulting binding poses and their corresponding binding energy scores.

  • Interaction Analysis:

    • Visualize the top-ranked binding pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the IGF-1R active site.

Protocol for In Vitro Kinase Inhibition Assay

Objective: To experimentally validate the predicted inhibitory activity of this compound against the IGF-1R kinase.

Methodology:

  • Materials: Recombinant human IGF-1R, ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), and a kinase assay kit (e.g., ADP-Glo™).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the IGF-1R enzyme, the substrate, and the various concentrations of this compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the enzyme.

    • Terminate the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using the assay kit's detection reagents.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration compared to a vehicle control (DMSO).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for this compound in the context of the IGF-1R signaling pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IGF1 IGF-1 Ligand IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation 3H5P This compound 3H5P->IGF1R

Caption: Proposed inhibition of the IGF-1R signaling pathway.

Integrated Discovery Workflow

This diagram outlines the logical flow from computational prediction to experimental validation for this compound.

G A Compound Selection (this compound) B In Silico Target Prediction (e.g., SwissTargetPrediction) A->B C Molecular Docking (vs. IGF-1R - 4E4L) B->C D In Vitro Kinase Assay (IC50 Determination) C->D E Lead Optimization D->E

Caption: Drug discovery workflow for this compound.

References

Troubleshooting & Optimization

Overcoming challenges in the synthesis of 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-phenylthiophene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly for the common synthetic route involving the reaction of a β-ketoester with a sulfur source.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting materials or product. 3. Incorrect reaction temperature. 4. Inactive reagents.1. Extend the reaction time and monitor progress using TLC or LC-MS. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Optimize the reaction temperature. Start with the reported temperature and incrementally adjust. 4. Use freshly opened or purified reagents.
Presence of Multiple Byproducts 1. Self-condensation of the β-ketoester. 2. Formation of dimeric or polymeric thiophene derivatives. 3. Side reactions involving the hydroxyl group.1. Control the rate of addition of the base to minimize self-condensation. 2. Use a higher dilution of reactants to disfavor intermolecular side reactions. 3. Protect the hydroxyl group if it is suspected of participating in side reactions, though this adds extra synthetic steps.
Difficulty in Product Purification 1. Product is an oil or low-melting solid. 2. Co-elution of impurities during column chromatography. 3. Product instability on silica gel.1. If the product is an oil, attempt to induce crystallization by scratching the flask or seeding with a crystal. Alternatively, use distillation if the product is thermally stable. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase (e.g., alumina). 3. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of acid-sensitive compounds.
Inconsistent Results 1. Variability in reagent quality. 2. Fluctuations in reaction temperature. 3. Presence of moisture or oxygen.1. Use reagents from the same batch for a series of experiments. 2. Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat). 3. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is the reaction of ethyl benzoylacetate with ethyl thioglycolate in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation and subsequent cyclization to form the thiophene ring.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q3: What are the critical parameters to control for a successful synthesis?

The most critical parameters are the reaction temperature, the choice and amount of base, and the exclusion of air and moisture. The temperature affects the reaction rate and the formation of byproducts. The base is crucial for the initial deprotonation steps, and its concentration can influence the extent of side reactions. The thiophene ring and the hydroxyl group can be sensitive to oxidation, making an inert atmosphere essential.

Q4: My final product is a dark oil, not a solid. How can I purify it?

If the product is an oil, it may be due to residual solvent or impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, purification by column chromatography is the next step. If the product is thermally stable, vacuum distillation can also be an effective purification method.

Q5: Are there any specific safety precautions I should take?

Yes. Ethyl thioglycolate has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive; handle it with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere, which requires proper handling of gas cylinders.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • Ethyl benzoylacetate

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere.

  • Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the flask.

  • To the stirred solution, add a mixture of ethyl benzoylacetate (1 equivalent) and ethyl thioglycolate (1 equivalent) dropwise from the dropping funnel at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-cold 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Visualizations

experimental_workflow start Setup Reaction Vessel reagents Add Sodium Ethoxide and Ethanol start->reagents addition Dropwise Addition of Ethyl Benzoylacetate & Ethyl Thioglycolate reagents->addition reflux Reflux for 4-6 hours addition->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Quench with HCl and Extract monitoring->workup Complete purification Column Chromatography workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low/No Product Yield check_time Extend Reaction Time? start->check_time check_temp Optimize Temperature? check_time->check_temp No outcome_success Yield Improved check_time->outcome_success Yes check_reagents Check Reagent Activity? check_temp->check_reagents No check_temp->outcome_success Yes check_atmosphere Inert Atmosphere Used? check_reagents->check_atmosphere No check_reagents->outcome_success Yes check_atmosphere->outcome_success Yes outcome_fail Still Low Yield check_atmosphere->outcome_fail No

Caption: Troubleshooting logic for low or no product yield in the synthesis.

Technical Support Center: Synthesis of 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-Hydroxy-5-phenylthiophene synthesized via the Fiesselmann reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Fiesselmann synthesis of this compound?

A1: The Fiesselmann synthesis is a condensation reaction between an α,β-acetylenic ester and a thioglycolic acid derivative in the presence of a base to form a 3-hydroxythiophene-2-carboxylic acid derivative. For the synthesis of this compound, this typically involves the reaction of a phenylpropiolate with methyl thioglycolate.

Q2: What are the key starting materials for the synthesis of this compound via the Fiesselmann reaction?

A2: The primary starting materials are a phenylpropiolate ester (e.g., methyl phenylpropiolate or ethyl phenylpropiolate) and a thioglycolate ester (e.g., methyl thioglycolate). A suitable base is also required to facilitate the reaction.

Q3: What is the role of the base in the Fiesselmann synthesis?

A3: The base is crucial for deprotonating the thioglycolic acid ester, which then acts as a nucleophile, attacking the triple bond of the alkyne. The strength and type of base can significantly impact the reaction rate and yield.

Q4: What are some common bases used in this reaction?

A4: Common bases include alkali metal alkoxides such as sodium methoxide, sodium ethoxide, and potassium tert-butoxide. Weaker bases like sodium acetate can also be used, though they may require higher temperatures or longer reaction times.

Q5: How does reaction temperature affect the synthesis?

A5: The reaction temperature influences the rate of reaction and the formation of side products. Generally, temperatures between 60–80°C are maintained to balance the reaction rate and minimize the formation of unwanted byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The chosen base may be too weak or not sufficiently soluble in the reaction medium. 2. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Poor Quality Starting Materials: Impurities in the phenylpropiolate or thioglycolate can inhibit the reaction. 4. Presence of Water: Moisture can quench the base and hinder the reaction.1. Use a stronger base like potassium tert-butoxide or sodium ethoxide. Ensure the base is fresh and properly stored. 2. Gradually increase the reaction temperature in 10°C increments, monitoring for product formation. 3. Purify starting materials before use. Phenylpropiolates can be distilled, and thioglycolates should be handled under an inert atmosphere to prevent oxidation. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Thioacetal Side Product Without the addition of an alcohol, a thioacetal can be generated as a side product.[1]Ensure an alcohol corresponding to the ester group is used as the solvent or co-solvent. For example, if using methyl thioglycolate, methanol can be used.
Product is an Oily or Gummy Solid 1. Presence of Impurities: The crude product may contain unreacted starting materials or side products. 2. Incomplete Reaction: The reaction may not have gone to completion, leaving a mixture of starting materials and product.1. Attempt to purify the product by column chromatography on silica gel. 2. If purification is difficult, try triturating the crude product with a non-polar solvent like hexane to induce crystallization. 3. Extend the reaction time or increase the temperature slightly to drive the reaction to completion.
Difficulty in Product Purification The product may co-crystallize with impurities, or it may be difficult to find a suitable recrystallization solvent.1. For purification of aryl-substituted 3-hydroxythiophene derivatives, recrystallization from a mixture of toluene and ethanol (e.g., 1:1 v/v) has been shown to be effective.[2] 2. If the product is an ester, it can be saponified to the corresponding carboxylic acid, which may be easier to purify by recrystallization from an acidic aqueous solution. The purified acid can then be re-esterified if needed.

Data Presentation

The following table summarizes the illustrative effect of different bases and temperatures on the yield of methyl this compound-2-carboxylate. This data is representative and actual yields may vary based on specific experimental conditions.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1Sodium AcetateMethanol651245
2Sodium MethoxideMethanol65675
3Potassium tert-ButoxideTHF65485
4Sodium EthoxideEthanol78680
5Sodium MethoxideMethanol401260

Experimental Protocols

Detailed Methodology for the Synthesis of Methyl this compound-2-carboxylate

This protocol is a representative procedure for the Fiesselmann synthesis.

Materials:

  • Methyl phenylpropiolate

  • Methyl thioglycolate

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Toluene

  • Ethanol

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methyl thioglycolate (1.0 equivalent) in anhydrous THF to the flask via a dropping funnel over 15 minutes.

  • Stir the mixture at 0°C for 30 minutes.

  • Add a solution of methyl phenylpropiolate (1.0 equivalent) in anhydrous THF to the reaction mixture dropwise over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 65°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl until the mixture is acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a toluene/ethanol mixture (1:1 v/v) to yield methyl this compound-2-carboxylate as a solid.[2]

Visualizations

Fiesselmann_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Prepare Anhydrous Reagents and Solvents start->reagents setup Assemble Dry Glassware under Inert Gas reagents->setup base_addition Add Base to Solvent at 0°C setup->base_addition thiol_addition Add Methyl Thioglycolate base_addition->thiol_addition propiolate_addition Add Methyl Phenylpropiolate thiol_addition->propiolate_addition reflux Reflux and Monitor by TLC propiolate_addition->reflux quench Quench with Aqueous Acid reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Recrystallize Product dry->purify end End purify->end

Caption: Experimental workflow for the Fiesselmann synthesis of this compound.

Troubleshooting_Yield start Low or No Product Yield check_base Is the base strong enough and fresh? start->check_base check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Use a stronger base (e.g., KOtBu) check_base->solution_base No check_reagents Are the starting materials pure and anhydrous? check_temp->check_reagents Yes solution_temp Increase temperature in increments check_temp->solution_temp No check_moisture Was the reaction performed under anhydrous conditions? check_reagents->check_moisture Yes solution_reagents Purify starting materials check_reagents->solution_reagents No solution_moisture Use anhydrous solvents and inert atmosphere check_moisture->solution_moisture No

Caption: Troubleshooting decision tree for low yield in the Fiesselmann synthesis.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Aromatization A Methyl Thioglycolate C Thiolate Anion A->C B-H B Base (B:) B->A D Methyl Phenylpropiolate C->D E Intermediate Adduct D->E F Cyclized Intermediate E->F Intramolecular Attack G This compound (Product) F->G Tautomerization

Caption: Simplified reaction mechanism of the Fiesselmann synthesis.

References

Optimization of reaction conditions for Gewald synthesis of thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Gewald synthesis of thiophenes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the Gewald synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Gewald reaction is showing very low conversion to the desired 2-aminothiophene, or no product is forming at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in a Gewald synthesis can stem from several factors, ranging from reactant quality to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Reagent Quality:

    • Carbonyl Compound: Ensure the ketone or aldehyde is free of acidic impurities, which can neutralize the basic catalyst. Distillation or purification of the carbonyl compound may be necessary.

    • Active Methylene Nitrile: These compounds can be susceptible to hydrolysis or degradation. Use a freshly opened bottle or purify the nitrile if its quality is uncertain.

    • Sulfur: Use finely powdered elemental sulfur for better solubility and reactivity.

    • Solvent: Ensure the solvent is dry and of appropriate purity, as water content can interfere with the initial Knoevenagel condensation.[1]

  • Reaction Conditions:

    • Catalyst: The choice and amount of base catalyst are crucial. While secondary amines like morpholine, piperidine, and diethylamine are commonly used, their basicity and steric hindrance can influence the reaction rate.[2] If a standard amine catalyst is ineffective, consider alternative catalysts such as L-proline, which has been shown to catalyze the reaction efficiently.[3] In some cases, inorganic bases like sodium bicarbonate can also be employed.[4] The catalyst loading is also important; a truly catalytic amount may be sufficient with an efficient catalyst, while others may require stoichiometric amounts.[5]

    • Temperature: The reaction temperature significantly impacts the rate. While some Gewald reactions proceed at room temperature, others require heating.[2][6] If no reaction is observed at a lower temperature, gradually increasing the temperature may initiate the reaction. Microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[7][8]

    • Solvent: The polarity of the solvent can influence the solubility of reactants and intermediates. Common solvents include alcohols (ethanol, methanol) and DMF.[9] Greener alternatives like water or even solvent-free conditions have also been successfully employed.[6][10] If solubility is an issue, consider switching to a more polar solvent or a co-solvent system.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the starting materials are being consumed.[11] If the starting materials remain unchanged, it indicates a problem with the reaction initiation.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield reagent_quality Check Reagent Purity (Carbonyl, Nitrile, Sulfur, Solvent) start->reagent_quality conditions Optimize Reaction Conditions reagent_quality->conditions monitoring Monitor Reaction Progress (TLC) conditions->monitoring catalyst Vary Catalyst (Type and Loading) monitoring->catalyst temperature Adjust Temperature (Increase or use Microwave) monitoring->temperature solvent Change Solvent (Polarity, Co-solvent) monitoring->solvent success Improved Yield catalyst->success fail Persistent Low Yield catalyst->fail temperature->success temperature->fail solvent->success solvent->fail

Caption: Troubleshooting workflow for low or no product yield in Gewald synthesis.

Issue 2: Formation of Significant Side Products

Q2: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions and how can I minimize them?

A2: The formation of side products in the Gewald synthesis is a common challenge. The primary side reaction to consider is the dimerization or polymerization of the Knoevenagel condensation intermediate.

  • Dimerization of the α,β-Unsaturated Nitrile: The intermediate formed from the initial condensation of the carbonyl compound and the active methylene nitrile can undergo self-condensation, leading to dimers or oligomers. This is more prevalent with highly reactive nitriles.

  • Minimization Strategies:

    • Control of Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of the active methylene nitrile may favor dimerization.

    • Reaction Temperature: Higher temperatures can sometimes promote side reactions. Running the reaction at the lowest effective temperature can help minimize byproduct formation.

    • Order of Addition: In a two-step procedure, the Knoevenagel condensation can be performed first, followed by the addition of sulfur and base.[2] This can sometimes provide better control and reduce the concentration of the reactive intermediate available for dimerization.

    • Catalyst Choice: The nature of the base catalyst can influence the rate of the desired reaction versus side reactions. Experimenting with different amine catalysts or milder bases may be beneficial.

Logical Flow for Minimizing Side Products

side_product_minimization start Significant Side Products dimerization Identify Dimerization of Knoevenagel Intermediate start->dimerization stoichiometry Adjust Reactant Stoichiometry dimerization->stoichiometry temperature Optimize Reaction Temperature dimerization->temperature addition_order Modify Order of Addition dimerization->addition_order catalyst Screen Different Catalysts dimerization->catalyst purification Improved Purity stoichiometry->purification temperature->purification addition_order->purification catalyst->purification experimental_workflow start Start reactants Combine Carbonyl, Nitrile, and Sulfur in Flask start->reactants solvent_catalyst Add Solvent and Catalyst reactants->solvent_catalyst reaction Heat and Stir (Monitor by TLC) solvent_catalyst->reaction workup Reaction Work-up (Precipitation or Extraction) reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Addressing the stability issues of 3-hydroxythiophene tautomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 3-hydroxythiophene and its tautomers. This resource provides practical guidance to address the common stability and characterization challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of 3-hydroxythiophene?

3-hydroxythiophene exists as a dynamic equilibrium between two primary tautomers: the aromatic enol form (3-hydroxythiophene) and the non-aromatic keto form (thiophen-3(2H)-one).[1][2] The position of this equilibrium is highly sensitive to environmental conditions.

Q2: Which tautomer of 3-hydroxythiophene is generally more stable?

The relative stability is not fixed and depends heavily on factors like the solvent, temperature, and presence of substituents.[3] In many common non-polar solvents, the keto tautomer (thiophen-3(2H)-one) is favored due to the strength of the carbon-oxygen double bond.[4][5] However, the enol form can be significantly stabilized by factors such as aromaticity and solvent interactions.

Q3: How does the solvent choice impact the tautomeric equilibrium?

The solvent plays a critical role in determining the predominant tautomer.[6]

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can influence the equilibrium, and the specific interactions with each tautomer will determine the outcome.

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can stabilize the enol form through hydrogen bonding. Spectral data has indicated that the enol structure can predominate in alcohol solutions.[2]

  • Non-Polar Solvents (e.g., Chloroform, Cyclohexane): These solvents tend to favor the less polar keto tautomer.[2]

Q4: My 3-hydroxythiophene sample is unstable and appears to be degrading. What is happening?

Unsubstituted 3-hydroxythiophene is known to be unstable and can spontaneously dimerize, especially at room temperature.[1][2] This degradation pathway is a significant challenge in its synthesis and handling. Storing the compound at low temperatures and under an inert atmosphere can help mitigate this issue.

Q5: What are the key spectroscopic signatures I should look for to differentiate the tautomers?

  • ¹H NMR Spectroscopy: This is one of the most effective methods. The enol form will show a characteristic hydroxyl (-OH) proton signal, while the keto form will exhibit signals for the CH₂ protons in the thiophene ring, typically appearing as a distinct singlet.

  • ¹³C NMR Spectroscopy: The carbonyl carbon (C=O) of the keto form has a characteristic chemical shift in the downfield region (typically >180 ppm), which is absent in the enol form. The enol form will instead show signals corresponding to an aromatic ring.

  • IR Spectroscopy: The keto form will display a strong C=O stretching vibration (around 1650-1700 cm⁻¹). The enol form will show a broad O-H stretching band (around 3200-3600 cm⁻¹).

Troubleshooting Guide

Problem / Observation Possible Cause Suggested Solution
Unexpected NMR Spectrum: Multiple sets of peaks or broad signals where sharp peaks are expected.The sample exists as a mixture of tautomers in the chosen NMR solvent, and the equilibrium is slow on the NMR timescale.[7]1. Run the NMR in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to observe the shift in equilibrium.[2] 2. Perform variable temperature NMR to see if the peaks coalesce or sharpen, indicating a dynamic equilibrium.
Product Degradation: The isolated product quickly changes color or composition upon standing.Spontaneous dimerization of the 3-hydroxythiophene molecule is occurring.[1][2]1. Minimize time at room temperature. Perform purification steps (e.g., chromatography) quickly and at low temperatures if possible. 2. Store the final product under an inert atmosphere (N₂ or Ar) at ≤ -20°C. 3. Consider derivatizing the hydroxyl group (e.g., O-alkylation) to lock the molecule in the enol form and improve stability.[1][2]
Inconsistent Reactivity: The compound fails to react as expected in an electrophilic substitution.The equilibrium may favor the less reactive keto tautomer under the reaction conditions. 3-hydroxythiophenes are generally less reactive to electrophiles than similar systems.[1][2]1. Change the solvent to one that favors the enol tautomer (e.g., a more polar, protic solvent), if compatible with the reaction. 2. Convert the 3-hydroxythiophene to its enolate using a suitable base. The resulting enolate is a much stronger nucleophile and can be selectively O- or C-functionalized.[1][2]
Low Yield During Synthesis: The final yield is significantly lower than expected after workup.The product may be unstable to the purification conditions (e.g., silica gel chromatography) or temperature.1. Use a minimally acidic or basic workup procedure. 2. Consider alternative purification methods like recrystallization or distillation under reduced pressure.[8] 3. Analyze crude material by NMR to confirm product formation before purification.

Quantitative Data Summary

The tautomeric equilibrium constant (KT = [enol]/[keto]) is highly dependent on the solvent. The following table summarizes representative data on how solvent polarity influences the percentage of the enol form at equilibrium.

Solvent Dielectric Constant (ε) Predominant Tautomer Approximate % Enol Form (Illustrative)
Cyclohexane2.0Keto< 10%
Chloroform4.8Keto~20-30%
Acetonitrile37.5Keto / Enol Mixture~40-50%
Ethanol24.5Enol> 60%
Water80.1Enol> 80%

Note: The percentage values are illustrative, based on the general principle that polar and protic solvents shift the equilibrium towards the enol form.[2][6] Actual values can vary with substitution and temperature.

Experimental Protocols

Protocol 1: Monitoring Tautomeric Equilibrium by ¹H NMR

This protocol outlines a general method for quantifying the keto-enol tautomer ratio.

  • Sample Preparation: Accurately weigh ~5-10 mg of the 3-hydroxythiophene derivative and dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube. Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ value to allow for accurate integration.

  • Data Analysis:

    • Identify the characteristic, non-overlapping peaks for the keto and enol tautomers. For example, the CH₂ signal of the keto form and the OH signal of the enol form.

    • Carefully integrate the selected peaks.

    • Calculate the mole fraction of each tautomer, remembering to account for the number of protons giving rise to each signal (e.g., the CH₂ signal represents two protons).

    • Formula: % Enol = [ (Integralenol / #Henol) / ( (Integralenol / #Henol) + (Integralketo / #Hketo) ) ] * 100

Protocol 2: Computational Workflow for Predicting Tautomer Stability

This protocol describes a typical workflow using Density Functional Theory (DFT) to estimate the relative energies of the tautomers.

  • Structure Generation: Build the 3D structures of both the keto and enol tautomers using molecular modeling software.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer in the gas phase using a suitable DFT method and basis set (e.g., B3LYP/6-311++G(d,p)).[9]

    • Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies).

  • Solvation Modeling:

    • To simulate solvent effects, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM), specifying the solvent of interest (e.g., water, chloroform).[3][6]

  • Energy Calculation:

    • Calculate the single-point electronic energies, including zero-point vibrational energy (ZPVE) corrections, for both optimized tautomers in the gas phase and in each solvent model.

  • Relative Stability Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the enol and keto tautomers (ΔG = Genol - Gketo). A negative value indicates that the enol form is more stable under those conditions.

Visualizations

Caption: The tautomeric equilibrium between the enol and keto forms.

NMR_Workflow A Prepare Sample (~5 mg in 0.6 mL solvent) B Acquire ¹H NMR Spectrum (Set Temp, D1 ≥ 5*T₁) A->B C Process Data (Phase, Baseline Correction) B->C D Identify Tautomer Peaks (e.g., keto CH₂, enol OH) C->D E Integrate Signals D->E F Are peaks well-resolved? E->F G Calculate Tautomer Ratio (Normalize for # of protons) F->G Yes I Adjust Temp or Solvent F->I No H Final K_T Value G->H I->B

Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.

Troubleshooting_Logic Start Unexpected Result CheckSpectrum Is spectrum ambiguous? Start->CheckSpectrum CheckPurity Is product degrading? Start->CheckPurity CheckReactivity Is reaction failing? Start->CheckReactivity CheckSpectrum->CheckPurity No SolventIssue Cause: Tautomer mixture in current solvent. CheckSpectrum->SolventIssue Yes CheckPurity->CheckReactivity No DimerIssue Cause: Dimerization is occurring. CheckPurity->DimerIssue Yes KetoIssue Cause: Keto form is dominant and unreactive. CheckReactivity->KetoIssue Yes SolveSolvent Solution: Change solvent or run VT-NMR. SolventIssue->SolveSolvent SolveDimer Solution: Store cold & inert. Consider derivatization. DimerIssue->SolveDimer SolveKeto Solution: Change solvent to favor enol or form enolate. KetoIssue->SolveKeto

Caption: Troubleshooting logic for common experimental issues.

References

Troubleshooting low yields in the acylation of 3-hydroxythiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Acylation of 3-Hydroxythiophenes

This guide provides troubleshooting strategies and frequently asked questions to address low yields in the acylation of 3-hydroxythiophenes. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Friedel-Crafts acylation of 3-hydroxythiophene?

A: The hydroxyl group (-OH) is a strong activating, ortho, para-director. In the case of 3-hydroxythiophene, the positions ortho to the hydroxyl group are C2 and C4, and the para position is C5. Electrophilic substitution, such as acylation, is strongly favored at the C2 and C5 positions due to superior resonance stabilization of the reaction intermediate.[1][2] Attack at the 2-position allows for three resonance structures, making it the most electronically favored site.

Q2: I'm observing significant charring and formation of a black tar-like substance. What is the likely cause?

A: This is a common issue when acylating highly activated, sensitive heterocyclic systems like 3-hydroxythiophene. The primary cause is decomposition or polymerization of the thiophene ring, which is often initiated by strong Lewis acids (e.g., AlCl₃).[3] These strong acids can coordinate too aggressively with the thiophene, leading to ring-opening or polymerization, especially at elevated temperatures.

Q3: Is O-acylation a significant side reaction?

A: Yes, O-acylation to form the corresponding ester is a major competing reaction. Phenols and other hydroxy-aromatics are bidentate nucleophiles, capable of reacting at the hydroxyl oxygen (O-acylation) or the aromatic ring (C-acylation).[3][4] O-acylation is often kinetically favored, while C-acylation is thermodynamically favored. The choice of catalyst and reaction conditions determines the ratio of C- to O-acylation.[4]

Q4: Can the O-acylated product be converted to the desired C-acylated product?

A: Yes, the O-acylated ester can often be rearranged to the desired ortho- or para-hydroxy aryl ketone through a process called the Fries rearrangement .[5][6][7] This reaction is also catalyzed by Lewis or Brønsted acids and typically requires heating.[5][7] In some cases, the Friedel-Crafts acylation and the Fries rearrangement can occur in the same pot, making the overall process a one-step transformation from the starting phenol to the C-acylated product.[6][8]

Troubleshooting Guide for Low Yields

This section addresses specific experimental issues in a systematic way.

Problem 1: No Reaction or Very Low Conversion

If you observe primarily unreacted starting material, consider the following causes:

  • Cause 1: Inactive Catalyst.

    • Diagnosis: Lewis acids like AlCl₃ are extremely hygroscopic and are deactivated by moisture.

    • Solution: Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed/purified batch. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Catalyst Complexation.

    • Diagnosis: The hydroxyl group of 3-hydroxythiophene can act as a Lewis base, coordinating with the Lewis acid catalyst.[3] This deactivates both the substrate (by withdrawing electron density) and the catalyst.

    • Solution: Stoichiometric or even excess amounts of the Lewis acid are often required.[7] Typically, at least 2.0-2.5 equivalents of the catalyst are needed: one equivalent to complex with the hydroxyl group, another to complex with the acylating agent/product carbonyl, and a catalytic amount to promote the reaction.

  • Cause 3: Poor Reagent Quality.

    • Diagnosis: Impurities in the 3-hydroxythiophene, acylating agent, or solvent can interfere with the reaction.

    • Solution: Purify the 3-hydroxythiophene (e.g., by distillation or recrystallization). Use freshly distilled acyl chloride or high-purity acid anhydride. Ensure solvents are anhydrous.

Problem 2: Main Product is the O-Acylated Ester

The formation of the ester byproduct is a common challenge.

  • Cause 1: Kinetic Control.

    • Diagnosis: O-acylation is often faster than C-acylation, especially at low temperatures or with less active catalysts.[4]

    • Solution: Promote the thermodynamically favored C-acylation by:

      • Increasing Reaction Temperature: This can facilitate the direct C-acylation or promote an in-situ Fries rearrangement of the O-acylated intermediate.[5] Low temperatures favor para-substitution, while higher temperatures favor the ortho-product in Fries rearrangements.[5]

      • Using a Stronger Lewis Acid/Sufficient Catalyst: A sufficient quantity of a strong Lewis acid can catalyze the Fries rearrangement.[4][7]

  • Cause 2: Reaction Conditions Favoring Esterification.

    • Diagnosis: Conditions that enhance the nucleophilicity of the oxygen (e.g., presence of a non-coordinating base) without strongly activating the ring can lead to preferential O-acylation.

    • Solution: Switch to conditions known to favor C-acylation. This typically involves a strong Lewis acid and a non-polar solvent like dichloromethane (DCM) or nitrobenzene.

Problem 3: Significant Polymerization/Decomposition

This indicates the reaction conditions are too harsh for the sensitive 3-hydroxythiophene substrate.

  • Cause 1: Overly Aggressive Lewis Acid.

    • Diagnosis: Strong Lewis acids like AlCl₃ can cause degradation of electron-rich thiophenes.

    • Solution: Switch to a milder Lewis acid. The choice of catalyst can significantly impact the yield and selectivity.

  • Cause 2: High Reaction Temperature.

    • Diagnosis: While heat can promote C-acylation, excessive heat combined with a strong acid will lead to decomposition.

    • Solution: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) for a longer period. Add the reagents slowly at low temperature to control the initial exotherm.

Data Presentation: Catalyst Selection

The choice of catalyst is critical. The following table summarizes the characteristics of common Lewis acids and their suitability for acylating sensitive substrates.

CatalystRelative StrengthTypical EquivalentsRecommended Use / Comments
AlCl₃ Very Strong2.0 - 3.0High activity but often causes polymerization. Use at low temperatures.
FeCl₃ Strong2.0 - 2.5A common alternative to AlCl₃, sometimes less prone to charring.
TiCl₄ Strong1.5 - 2.5Effective catalyst, can be used for Fries rearrangements.[7]
SnCl₄ Moderate1.5 - 2.5Milder than AlCl₃, good for moderately activated rings.
ZnCl₂ Mild1.0 - 2.0Often used for acylating highly reactive substrates like phenols and furans.[9] May require higher temperatures.
Zeolites Solid AcidCatalyticEnvironmentally friendly, reusable catalysts that can prevent degradation.[10]
TfOH Strong Brønsted AcidSolvent/CatalystTriflic acid can be highly effective for both direct C-acylation and Fries rearrangement at different concentrations.[8]

Visualizing the Process

Logical Troubleshooting Workflow

The following flowchart outlines a systematic approach to diagnosing and solving low-yield issues.

TroubleshootingWorkflow cluster_analysis Product Analysis Outcomes cluster_solutions1 Solutions for No Reaction cluster_solutions2 Solutions for O-Acylation cluster_solutions3 Solutions for Decomposition start Low Yield in Acylation check_product Analyze Crude Product (TLC, NMR) start->check_product no_reaction Mainly Starting Material check_product->no_reaction High SM Spot o_acylation Mainly O-Acylated Ester check_product->o_acylation New, Less Polar Spot decomposition Mainly Tar/Polymer check_product->decomposition Baseline/Insoluble Material sol_inactive Use Fresh/Anhydrous Catalyst & Inert Atmosphere no_reaction->sol_inactive sol_equiv Increase Catalyst Equivalents (e.g., >2.1 eq.) no_reaction->sol_equiv sol_temp Increase Reaction Temperature (Promote Fries Rearrangement) o_acylation->sol_temp sol_fries Use Conditions for Thermodynamic Control o_acylation->sol_fries sol_mild Use Milder Lewis Acid (e.g., SnCl₄, ZnCl₂) decomposition->sol_mild sol_low_temp Lower Reaction Temperature (e.g., 0°C) decomposition->sol_low_temp end_goal Improved Yield of C-Acylated Product sol_inactive->end_goal sol_equiv->end_goal sol_temp->end_goal sol_fries->end_goal sol_mild->end_goal sol_low_temp->end_goal

Caption: A decision tree for troubleshooting low acylation yields.

Reaction Pathways: C-Acylation vs. O-Acylation

This diagram illustrates the competing reaction pathways.

ReactionPathways cluster_paths Competing Pathways Reactants 3-Hydroxythiophene + Acyl Chloride + Lewis Acid (LA) C_Acyl C-Acylation (Electrophilic Aromatic Substitution) Reactants->C_Acyl Thermodynamic Control O_Acyl O-Acylation (Nucleophilic Acyl Substitution) Reactants->O_Acyl Kinetic Control Product_C Desired Product: Hydroxy Thienyl Ketone C_Acyl->Product_C Product_O Side Product: Thienyl Ester O_Acyl->Product_O Fries Fries Rearrangement (Lewis Acid, Heat) Product_O->Fries Can be converted Fries->Product_C

Caption: C-Acylation vs. O-Acylation pathways and the Fries rearrangement.

Experimental Protocols

Protocol: General Procedure for Friedel-Crafts Acylation of 3-Hydroxythiophene

This protocol provides a starting point for optimization. Warning: Friedel-Crafts reactions can be highly exothermic. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation:

    • Oven-dry all glassware (round-bottom flask, condenser, dropping funnel) and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with anhydrous solvent (e.g., Dichloromethane, 5-10 mL per mmol of substrate).

  • Reagent Addition (at 0 °C):

    • Cool the flask to 0 °C using an ice-water bath.

    • Carefully add the Lewis acid (e.g., AlCl₃, 2.2 equivalents) to the stirred solvent in portions. Note: This can be exothermic.

    • In a separate flask, prepare a solution of the acylating agent (e.g., Acetyl Chloride, 1.1 equivalents) in the anhydrous solvent.

    • Add the acylating agent solution dropwise to the Lewis acid suspension over 15-20 minutes. Stir for an additional 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

    • Prepare a solution of 3-hydroxythiophene (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction:

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

    • Slowly warm the mixture to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Optional: If conversion is slow, gently heat the reaction to reflux (e.g., 40 °C for DCM) and monitor.

  • Workup:

    • Cool the reaction mixture back down to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by cold dilute HCl (e.g., 2M). Caution: The quenching process is highly exothermic and will release HCl gas.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM, 3x).

    • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexanes/Ethyl Acetate gradient) to separate the desired product from any unreacted starting material, O-acylated byproduct, and non-polar impurities.

    • Characterize the final product using appropriate analytical techniques (NMR, IR, MS).

References

Optimizing solvent conditions for reactions involving 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-phenylthiophene.

Frequently Asked Questions (FAQs)

1. What are the key reactivity features of this compound?

This compound exhibits dual reactivity due to its keto-enol tautomerism.[1] In its enol form (3-hydroxy), the hydroxyl group can be deprotonated to form a nucleophilic enolate, which readily undergoes O-alkylation and O-acylation.[1] The thiophene ring itself is electron-rich and can participate in electrophilic aromatic substitution reactions. However, it is generally less reactive towards electrophiles than analogous pyrrole compounds.[1] The phenyl group at the 5-position is an electron-withdrawing group by induction, which can influence the regioselectivity of electrophilic attack on the thiophene ring.

2. How does solvent choice affect the tautomeric equilibrium of this compound?

The equilibrium between the 3-hydroxy (enol) and 3-keto tautomers is highly dependent on the solvent. Polar, protic solvents such as methanol and ethanol will favor the enol form through hydrogen bonding. In contrast, non-polar, aprotic solvents like chloroform and toluene will favor the keto form. This equilibrium shift is crucial as it dictates the available reactive sites for a given reaction.

3. What is the expected regioselectivity for electrophilic substitution on this compound?

For the enol tautomer, electrophilic substitution is expected to occur at the C2 or C4 positions of the thiophene ring, which are activated by the hydroxyl group. The directing effect of the phenyl group at C5 will also influence the final regioselectivity. Theoretical studies on similar five-membered heterocycles can help predict the most likely position of attack.[2][3]

4. Can this compound be used in Suzuki coupling reactions?

Yes, as a thiophene derivative, it can potentially be halogenated and then used as a coupling partner in Suzuki reactions. Alternatively, if a boronic acid or ester functionality is installed on the thiophene ring, it can be coupled with an aryl halide.

Data Presentation

Solubility of this compound in Common Organic Solvents at 25°C

SolventFormulaTypeSolubility ( g/100 mL)
Tetrahydrofuran (THF)C₄H₈OPolar AproticHigh
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticHigh
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar AproticHigh
AcetonitrileC₂H₃NPolar AproticModerate
ChloroformCHCl₃NonpolarModerate
MethanolCH₃OHPolar ProticModerate
TolueneC₇H₈NonpolarLow
HexaneC₆H₁₄NonpolarLow

Experimental Protocols

Protocol 1: O-Alkylation (Methylation) of this compound

This procedure is adapted from general methods for the methylation of phenols.[4][5]

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 1.5 equivalents of potassium carbonate (K₂CO₃) to the solution.

  • Methylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Acylation (Acetylation) of this compound

This protocol is based on standard acylation procedures for alcohols and phenols.[6][7]

  • Dissolution: Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of triethylamine (Et₃N) or pyridine.

  • Acylation: Add 1.2 equivalents of acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography.

Protocol 3: Vilsmeier-Haack Formylation of this compound

This is a general procedure for the formylation of electron-rich aromatic compounds.[1][8][9][10][11]

  • Vilsmeier Reagent Formation: In a separate flask, slowly add 1.2 equivalents of phosphorus oxychloride (POCl₃) to 3.0 equivalents of anhydrous DMF at 0°C. Stir for 30 minutes.

  • Substrate Addition: Dissolve 1.0 equivalent of this compound in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours, then heat to 60°C for 1-2 hours. Monitor progress by TLC.

  • Work-up: Cool the reaction mixture to 0°C and slowly add a saturated aqueous solution of sodium acetate.

  • Purification: Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

Troubleshooting Guides

Troubleshooting_General

Issue 1: Low or No Conversion in O-Alkylation/Acylation

  • Possible Cause: Incomplete deprotonation of the hydroxyl group.

    • Solution: Ensure the base (e.g., K₂CO₃, Et₃N) is anhydrous and use a sufficient excess (at least 1.5 equivalents). For less reactive alkylating/acylating agents, a stronger base like sodium hydride (NaH) may be necessary, though this should be used with caution.

  • Possible Cause: Poor solubility of the starting material or base.

    • Solution: Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.

  • Possible Cause: The keto tautomer is predominant in the chosen solvent.

    • Solution: Use a more polar solvent to shift the equilibrium towards the enol (hydroxy) form, which is necessary for O-functionalization.

Issue 2: Mixture of O- and C-Alkylated/Acylated Products

  • Possible Cause: The enolate intermediate is ambident, meaning it can react at either the oxygen or the carbon atom.

    • Solution: Reaction conditions can influence the O/C selectivity. Generally, polar aprotic solvents favor O-alkylation. To ensure exclusive O-functionalization, consider protecting the reactive C2/C4 positions of the thiophene ring if possible, or carefully optimize the reaction temperature and solvent.

Issue 3: Low Yield in Vilsmeier-Haack Formylation

  • Possible Cause: this compound is not sufficiently electron-rich for the Vilsmeier reagent.

    • Solution: The hydroxyl group is activating, but the phenyl group can be deactivating. Ensure the Vilsmeier reagent is freshly prepared and use a slight excess. Increasing the reaction temperature may be necessary.

  • Possible Cause: The formyl group is introduced at an undesired position.

    • Solution: The regioselectivity is influenced by both the hydroxyl and phenyl groups. Characterize the product mixture carefully to determine the isomeric ratio. Modifying the reaction solvent or temperature might slightly alter this ratio.

Issue 4: Difficulty in Suzuki Coupling

  • Possible Cause: Deactivation of the palladium catalyst.

    • Solution: Ensure all reagents and solvents are thoroughly degassed to remove oxygen. Use fresh, high-quality palladium catalyst and ligands.

  • Possible Cause: Poor solubility of the reactants.[4]

    • Solution: A mixture of solvents, such as toluene/water or dioxane/water, is often used to dissolve both the organic and inorganic components of the reaction.[12]

  • Possible Cause: Issues with the boronic acid/ester.

    • Solution: Boronic acids can degrade upon storage. Using the corresponding pinacol ester can improve stability.[13] Ensure the base is appropriate for the chosen substrates.

Visualizations

Tautomerism

Reaction_Pathways

References

Refinement of protocols for the spectroscopic analysis of thiophene compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the spectroscopic analysis of thiophene compounds.

Section 1: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions in thiophene-based molecules, particularly for studying conjugation length and aggregation phenomena.

Frequently Asked Questions (FAQs)
  • Q1: What are the typical absorption bands for thiophene compounds in a UV-Vis spectrum? A1: Thiophene derivatives typically exhibit two main absorption bands. A band around 306 nm can be associated with a π-π* electronic transition, while another around 377 nm may correspond to an n-π* transition.[1] In polythiophenes, a broad absorption band related to bipolaron states can also appear at longer wavelengths, often in the 730-890 nm range.[1]

  • Q2: How does the conjugation length of a polythiophene affect its UV-Vis spectrum? A2: Increasing the conjugation length in a polythiophene chain typically results in a bathochromic (red) shift, meaning the absorption maximum (λ_max) moves to a longer wavelength.[2][3] Conversely, a shorter conjugation length will cause a hypsochromic (blue) shift to shorter wavelengths.[1] This is because the energy required for the π-π* transition decreases as the extent of electron delocalization increases.[3]

  • Q3: What is the effect of solvent choice on the UV-Vis spectrum of thiophenes? A3: While some studies suggest that the solvent does not play a crucial role in the fundamental behavior of the absorption spectrum[2], solvent polarity can influence the spectra of certain thiophene derivatives, a phenomenon known as solvatochromism. It is crucial to maintain consistency in the solvent used for comparative analyses. Common solvents for dissolving polythiophenes for UV-Vis analysis include dimethyl sulphoxide (DMSO) and chloroform.[1][4]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No discernible peaks or very low absorbance. 1. Concentration is too low. 2. The compound is insoluble in the chosen solvent. 3. Incorrect wavelength range scanned.1. Increase the concentration of the sample. 2. Check the solubility of your specific thiophene derivative. Unsubstituted polythiophene can be insoluble.[5] Try a different solvent (e.g., DMSO, chloroform, THF). 3. Ensure the scan range covers both UV and visible regions (e.g., 200-900 nm).
Broad, poorly resolved peaks. 1. Sample aggregation. 2. Presence of impurities. 3. High concentration leading to detector saturation.1. Dilute the sample. Sonication can also help break up aggregates. 2. Purify the sample using appropriate techniques (e.g., chromatography, recrystallization). 3. Reduce the concentration of the sample.
Unexpected shifts in λ_max compared to literature. 1. Differences in substitution patterns on the thiophene ring. 2. Variation in polymer chain length. 3. Different solvent used.1. Confirm the structure of your compound. Substituents can significantly alter the electronic structure and thus the absorption spectrum.[3] 2. The degree of polymerization directly impacts the conjugation length and λ_max.[3] 3. Report the solvent used in your analysis and compare with literature values obtained in the same solvent.
Spectrum shows a continuous downward slope. Scattering of light due to suspended particles or insolubility.1. Filter the solution using a syringe filter (e.g., 0.45 µm PTFE). 2. Centrifuge the sample and analyze the supernatant. 3. Ensure the compound is fully dissolved; sonication may be required.
Standard Experimental Protocol for UV-Vis Analysis
  • Sample Preparation :

    • Accurately weigh a small amount of the thiophene compound.

    • Dissolve the compound in a spectroscopic-grade solvent (e.g., ethanol, chloroform, DMSO) to a known concentration, typically in the range of 1 x 10⁻⁵ mol·L⁻¹.[6]

    • Use sonication to ensure complete dissolution if necessary.[6]

  • Instrument Setup :

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the desired wavelength range (e.g., 200-800 nm).

  • Baseline Correction :

    • Fill a quartz cuvette with the pure solvent that was used to dissolve the sample.

    • Place the cuvette in the spectrophotometer and perform a baseline correction (auto-zero) to subtract the solvent's absorbance.[6]

  • Sample Measurement :

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorption spectrum.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λ_max).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., 10⁻⁵ M) weigh->dissolve sonicate Sonicate if Needed dissolve->sonicate baseline Run Solvent Baseline sonicate->baseline Transfer to Cuvette measure Measure Sample Absorbance baseline->measure find_lambda Identify λ_max measure->find_lambda beer_lambert Calculate Molar Absorptivity (ε) find_lambda->beer_lambert caption Workflow for UV-Vis Spectroscopic Analysis.

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Section 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and characterizing the vibrational modes of the thiophene ring structure.

Frequently Asked Questions (FAQs)
  • Q1: What are the key FTIR absorption peaks for a thiophene ring? A1: The thiophene ring has several characteristic vibrations. C=C aromatic stretching peaks are typically found in the 1425–1650 cm⁻¹ region.[7][8] C-H aromatic in-plane bending vibrations are observed around 1029-1073 cm⁻¹, while C-H out-of-plane bands appear at 864–987 cm⁻¹.[1][8] The C-S stretching vibration is a key identifier and can be found in the 624-839 cm⁻¹ range.[1][7][9]

  • Q2: How can I differentiate between a thiophene monomer and its corresponding polymer using FTIR? A2: While the fundamental vibrational frequencies will be similar, polymerization can lead to peak broadening and subtle shifts.[5] In polythiophene, characteristic peaks include C-H stretching (~2921 cm⁻¹), aromatic C=C stretching (~1607 cm⁻¹), and C-C symmetric stretching (~1373 cm⁻¹).[1] The most reliable way to confirm polymerization is often to use a complementary technique like UV-Vis spectroscopy, where a significant red shift will be observed due to extended conjugation.[5]

  • Q3: How do substituents on the thiophene ring affect the FTIR spectrum? A3: Substituents can significantly affect the vibrational modes of the ring. The position and electronic nature (electron-donating or electron-withdrawing) of the substituent will cause shifts in the characteristic peak frequencies. For example, conjugation with a substituent can lower the absorption frequency of that group.[7]

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Broad, undefined peaks (especially a very broad band at ~3400 cm⁻¹). Presence of water (O-H stretch) in the sample or KBr pellet.1. Ensure the sample is thoroughly dried before analysis. 2. Use desiccated KBr and store it in an oven. 3. Prepare the KBr pellet quickly in a low-humidity environment.
No peaks or very weak signal. 1. Too little sample in the KBr pellet or on the ATR crystal. 2. Poor contact between the sample and the ATR crystal. 3. Incorrect alignment of the IR beam.1. Increase the sample-to-KBr ratio (typically 1:100).[6] For ATR, ensure the crystal is fully covered. 2. For ATR, ensure sufficient pressure is applied to the sample. 3. Consult the instrument manual to perform a system alignment or performance verification.
Sloping or curved baseline. 1. KBr pellet is too thick or cracked. 2. Poorly prepared sample (large particle size causing scattering).1. Prepare a thinner, more transparent pellet. 2. Grind the sample and KBr together thoroughly into a very fine powder to minimize scattering.[6]
Sharp "derivative-like" peaks. Atmospheric CO₂ (~2360 cm⁻¹) or water vapor interference.1. Purge the spectrometer's sample compartment with dry nitrogen or air. 2. Perform a fresh background scan immediately before running the sample.
Summary of Key Thiophene Vibrational Frequencies
Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference(s)
C-H Aromatic Stretching~3100[10]
C=C Aromatic Ring Stretching1425 - 1650[7][8][9]
C-H In-plane Bending1030 - 1283[1][10][11]
C-H Out-of-plane Bending710 - 987[8][11]
C-S Stretching in Ring624 - 839[1][7][9][11]
C-S-C Ring Deformation~758[8]
Standard Experimental Protocol for FTIR (KBr Pellet Method)
  • Sample Preparation :

    • Place approximately 1-2 mg of the solid thiophene sample and 100-200 mg of dry, spectroscopic-grade KBr into an agate mortar.[6]

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation :

    • Transfer a small amount of the powder into a pellet press die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a thin, transparent pellet.[6]

  • Instrument Setup :

    • Ensure the sample compartment of the FTIR spectrometer is clean and dry.

    • Perform a background scan to record the spectrum of the atmosphere (and KBr, if desired) which will be subtracted from the sample spectrum.

  • Sample Measurement :

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis :

    • Process the spectrum (e.g., baseline correction, smoothing).

    • Identify the wavenumbers of the absorption peaks and compare them to known values for thiophene and relevant functional groups.

FTIR_Interpretation start Obtain FTIR Spectrum region1 3100 cm⁻¹ C-H Aromatic Stretch start->region1 region2 1425-1650 cm⁻¹ C=C Ring Stretch start->region2 region3 < 1000 cm⁻¹ 'Fingerprint' Region start->region3 sub_region3 Check for: C-H Bends C-S Stretch (~624-839 cm⁻¹) region3->sub_region3 caption Logic for Interpreting Key FTIR Regions for Thiophenes.

Caption: Logic for Interpreting Key FTIR Regions for Thiophenes.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of thiophene compounds by probing the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

Frequently Asked Questions (FAQs)
  • Q1: What are the typical ¹H NMR chemical shifts for protons on the thiophene ring? A1: The chemical shifts of thiophene protons are influenced by the aromatic ring current and any substituents present. Generally, protons on the thiophene ring appear in the aromatic region of the spectrum, often between 6.5 and 8.0 ppm. Protons at the 2- and 5-positions (alpha to the sulfur) are typically downfield compared to those at the 3- and 4-positions (beta to the sulfur).

  • Q2: Why are the NMR signals for my polythiophene sample very broad? A2: Broad signals in the NMR spectra of polythiophenes are a common issue and are often caused by the formation of π-stacked aggregates in solution.[12] This restricted molecular motion leads to shorter relaxation times and, consequently, broader peaks. Strongly interacting side chains can exacerbate this effect.[12]

  • Q3: How can I obtain a ¹³C NMR spectrum for a poorly soluble or aggregating thiophene polymer? A3: Obtaining ¹³C NMR spectra for aggregating polymers can be very time-consuming due to long relaxation times and low natural abundance of ¹³C.[12] Improving solubility by changing the solvent or increasing the temperature can help. For solid samples, solid-state NMR (ssNMR) is a viable alternative. For solutions, using a high-field spectrometer and a long acquisition time is often necessary.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Broad, poorly resolved signals. 1. Sample aggregation.[12] 2. Presence of paramagnetic impurities. 3. Un-shimmed magnetic field.1. Try a different deuterated solvent, decrease the concentration, or increase the temperature of the experiment. 2. Filter the sample through a small plug of silica or celite. 3. Re-shim the spectrometer before acquisition.
Low signal-to-noise ratio. 1. Sample concentration is too low. 2. Insufficient number of scans. 3. Poorly tuned probe.1. Use a more concentrated sample if solubility allows. 2. Increase the number of scans (signal increases with the square root of the number of scans). 3. Ensure the probe is properly tuned and matched to the solvent.
Solvent peak is overwhelming the spectrum. The residual solvent peak is very large and may obscure nearby sample signals.1. Use a solvent suppression technique (e.g., presaturation). 2. Choose a deuterated solvent whose residual peak does not overlap with signals of interest.
Complex, overlapping multiplets. The spectrum is second-order (Δν/J is small), or multiple signals overlap.1. Use a higher-field NMR spectrometer to increase chemical shift dispersion (Δν). 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity.
Standard Experimental Protocol for ¹H NMR Analysis
  • Sample Preparation :

    • Dissolve 5-10 mg of the thiophene compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved. If necessary, vortex or gently warm the sample.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (δ = 0.00 ppm).

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Acquisition :

    • Set the appropriate acquisition parameters (e.g., spectral width, acquisition time, relaxation delay, number of scans).

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Perform a baseline correction.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value.

    • Integrate the peaks to determine the relative ratios of protons.

  • Interpretation :

    • Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to elucidate the molecular structure.[13]

NMR_Troubleshooting problem Broad NMR Signals? cause1 Aggregation problem->cause1 cause2 Paramagnetic Impurities problem->cause2 cause3 Poor Shimming problem->cause3 sol1 Change Solvent Decrease Concentration Increase Temperature cause1->sol1 sol2 Filter Sample cause2->sol2 sol3 Re-shim Spectrometer cause3->sol3 caption Troubleshooting Broad Peaks in Thiophene NMR Spectra.

Caption: Troubleshooting Broad Peaks in Thiophene NMR Spectra.

Section 4: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of thiophene compounds and to gain structural information from their fragmentation patterns.

Frequently Asked Questions (FAQs)
  • Q1: What is a common fragmentation pattern for substituted thiophenes in electron impact (EI) mass spectrometry? A1: In EI-MS, thiophene derivatives typically show a pronounced molecular ion (M⁺) peak.[14] Fragmentation is often initiated by the cleavage of bonds associated with the substituents. For instance, in thiophene-sulfonyl derivatives, a common pattern involves the loss of a chlorine atom followed by the loss of SO₂.[14] For anilide derivatives, cleavage of the C-N amide bond is a dominant fragmentation pathway.[15]

  • Q2: Can I distinguish between 2- and 3-substituted thiophene isomers using mass spectrometry? A2: Generally, it is difficult to differentiate between isomeric thiophenes with substituents at the 2- or 3-position based solely on their mass spectra, as they often produce very similar fragmentation patterns.[14] Chromatographic separation (e.g., GC-MS) prior to mass analysis is usually required to distinguish them.

  • Q3: What ionization technique is best for my thiophene compound? A3: The choice depends on the compound's stability and polarity. Electron Impact (EI) is a high-energy technique suitable for volatile and thermally stable compounds, providing rich fragmentation for structural analysis.[16] For more fragile or non-volatile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they are less likely to cause fragmentation and will primarily show the molecular ion.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
No molecular ion (M⁺) peak observed. 1. The molecular ion is unstable and completely fragments (common in EI). 2. The compound did not ionize.1. Use a soft ionization technique (ESI, MALDI) to favor the formation of the molecular ion. 2. Check ionization source parameters. For ESI, try changing the solvent or adding an acid/base modifier to promote ionization.
Mass spectrum is very complex with too many peaks. 1. Sample is impure. 2. Extensive fragmentation.1. Purify the sample. Couple the mass spectrometer with a separation technique (GC or LC). 2. Use a soft ionization technique or, in EI, lower the ionization energy.
Peaks observed at m/z values higher than the expected molecular weight. 1. Presence of isotopes (e.g., ³⁴S, ¹³C). 2. The compound formed an adduct with a solvent or salt molecule (common in ESI).1. This is expected. The sulfur atom has a significant ³⁴S isotope at M+2 (approx. 4.2% abundance). Calculate the expected isotopic pattern to confirm. 2. This is common in ESI. Look for peaks corresponding to [M+Na]⁺, [M+K]⁺, or [M+H]⁺. Ensure high-purity solvents and glassware.
Standard Experimental Protocol for GC-MS Analysis
  • Sample Preparation :

    • Dissolve the thiophene sample in a suitable volatile solvent (e.g., dichloromethane, hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Filter the sample if it contains any particulate matter.

  • Instrument Setup (Gas Chromatograph) :

    • Install an appropriate capillary column (e.g., a non-polar or mid-polar column like a DB-5 or CP-Wax).[17]

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature ramp. Start at a low temperature (e.g., 50 °C) and ramp up to a temperature sufficient to elute the compound (e.g., 280 °C).

    • Set the carrier gas (e.g., Helium) flow rate.

  • Instrument Setup (Mass Spectrometer) :

    • Set the ion source temperature and transfer line temperature.

    • Select the ionization mode (typically EI for GC-MS).

    • Set the mass scan range (e.g., m/z 40-500).

    • Perform an instrument tune to ensure proper calibration and sensitivity.

  • Injection and Acquisition :

    • Inject a small volume (typically 1 µL) of the sample into the GC.

    • Start the acquisition run. The GC will separate the components of the mixture, and the MS will record a mass spectrum for each component as it elutes.

  • Data Analysis :

    • Examine the total ion chromatogram (TIC) to identify peaks corresponding to eluted compounds.

    • Analyze the mass spectrum for each peak. Identify the molecular ion peak to determine the molecular weight.

    • Interpret the fragmentation pattern to confirm the structure of the thiophene compound.

References

Strategies to control regioselectivity in the functionalization of 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of functionalization reactions on 3-Hydroxy-5-phenylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites for electrophilic substitution on this compound?

The primary sites for electrophilic substitution on this compound are the C2 and C4 positions. The hydroxyl group at C3 is a strong electron-donating group, which activates the ortho (C2) and para (C4) positions towards electrophilic attack. The phenyl group at C5 has a weaker activating effect.

Q2: Which position, C2 or C4, is generally more favored for electrophilic substitution?

In many electrophilic substitution reactions on 3-hydroxythiophenes, the C2 position is often favored due to the strong activating and directing effect of the adjacent hydroxyl group. However, the regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile.

Q3: How can I distinguish between the C2 and C4 substituted isomers?

The C2 and C4 substituted isomers of this compound can be distinguished using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the thiophene ring protons will be distinct for each isomer. For example, in a C2-substituted product, the remaining thiophene proton at C4 would appear as a singlet. In a C4-substituted product, the proton at C2 would also be a singlet, but its chemical shift would be different. 2D NMR techniques like NOESY can also help in structure elucidation.

Q4: What are some common electrophilic substitution reactions for functionalizing this compound?

Common electrophilic substitution reactions include:

  • Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Vilsmeier-Haack Reaction: Formylation to introduce an aldehyde group.

  • Mannich Reaction: Aminomethylation to introduce an aminomethyl group.

  • Friedel-Crafts Acylation: Introduction of an acyl group.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Halogenation

Question: I am attempting to halogenate this compound with NBS, but I am getting a mixture of C2 and C4 isomers. How can I improve the selectivity?

Possible Causes and Troubleshooting Steps:

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity.

    • Troubleshooting: Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to favor the kinetically controlled product, which is often the C2 isomer.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway.

    • Troubleshooting: Experiment with a range of solvents, from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., THF, DMF). A less polar solvent may enhance selectivity.

  • Rate of Addition: Rapid addition of the halogenating agent can lead to localized high concentrations and reduced selectivity.

    • Troubleshooting: Add the halogenating agent slowly and portion-wise to the reaction mixture.

Issue 2: Low Yield in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack formylation of this compound is giving a low yield of the desired aldehyde. What could be the problem?

Possible Causes and Troubleshooting Steps:

  • Incomplete Vilsmeier Reagent Formation: The Vilsmeier reagent (formed from POCl₃ and DMF) must be prepared correctly.

    • Troubleshooting: Ensure that the POCl₃ and DMF are fresh and anhydrous. Prepare the Vilsmeier reagent at a low temperature (0 °C) before adding the thiophene substrate.

  • Decomposition of the Substrate: The strong acidic conditions of the Vilsmeier-Haack reaction can sometimes lead to substrate degradation.

    • Troubleshooting: Monitor the reaction closely by TLC. Consider reducing the reaction time or temperature.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a critical step.

    • Troubleshooting: Ensure that the reaction mixture is properly quenched and hydrolyzed, typically with an aqueous solution of a base like sodium acetate or sodium hydroxide, to liberate the aldehyde.

Issue 3: Unexpected Product in Mannich Reaction

Question: I am trying to perform a Mannich reaction on this compound, but I am isolating a complex mixture of products instead of the expected aminomethylated thiophene.

Possible Causes and Troubleshooting Steps:

  • Pre-formation of the Eschenmoser's Salt: For better control, consider pre-forming the Mannich reagent (e.g., Eschenmoser's salt, dimethyl(methylene)ammonium iodide) before adding it to the thiophene. This can prevent side reactions.

  • Reaction with the Hydroxyl Group: The hydroxyl group of the substrate can potentially react with the Mannich reagent.

    • Troubleshooting: Protect the hydroxyl group as a more stable ether or ester before performing the Mannich reaction. The protecting group can be removed in a subsequent step.

  • Polymerization: Electron-rich thiophenes can be prone to polymerization under acidic conditions.

    • Troubleshooting: Use milder reaction conditions, such as a lower temperature, and carefully control the stoichiometry of the reagents.

Data Presentation

ReactionElectrophile/ReagentSolventTemperature (°C)C2:C4 Ratio (Illustrative)
BrominationNBSCCl₄090:10
BrominationNBSDMF2575:25
Vilsmeier-HaackPOCl₃, DMFDichloromethane0 to 2585:15
Mannich ReactionEschenmoser's SaltAcetonitrile2580:20

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation (C2-Selective)
  • In a flame-dried, three-necked flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and an equal volume of anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Stir vigorously for 1 hour to hydrolyze the intermediate.

  • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Halogenation with N-Bromosuccinimide (NBS) (C2-Selective)
  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or tetrahydrofuran) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise over 15-20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Visualization of Experimental Workflows

Regioselectivity_Control cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products This compound This compound Low_Temp Low Temperature (-78°C to 0°C) This compound->Low_Temp Favors High_Temp Higher Temperature (Room Temp or above) This compound->High_Temp May lead to Nonpolar_Solvent Non-polar Solvent (e.g., CCl4, Hexane) This compound->Nonpolar_Solvent Favors Polar_Solvent Polar Aprotic Solvent (e.g., DMF, THF) This compound->Polar_Solvent May lead to C2_Product Predominantly C2-Substituted Product (Kinetic Control) Low_Temp->C2_Product Mixture Mixture of C2 and C4 Isomers High_Temp->Mixture Nonpolar_Solvent->C2_Product Polar_Solvent->Mixture C4_Product Increased C4-Substituted Product (Thermodynamic Control) Mixture->C4_Product Higher proportion of

Caption: Workflow for controlling regioselectivity in electrophilic substitution.

Troubleshooting_Workflow Start Start: Unwanted Regioselectivity (Mixture of C2/C4 Isomers) Check_Temp Is the reaction run at low temperature? Start->Check_Temp Lower_Temp Action: Lower the reaction temperature (e.g., to 0°C or -78°C) Check_Temp->Lower_Temp No Check_Solvent Is a non-polar solvent being used? Check_Temp->Check_Solvent Yes Lower_Temp->Check_Solvent Change_Solvent Action: Switch to a less polar solvent (e.g., from DMF to CCl4) Check_Solvent->Change_Solvent No Check_Addition Is the electrophile added slowly? Check_Solvent->Check_Addition Yes Change_Solvent->Check_Addition Slow_Addition Action: Add the electrophile dropwise or in portions Check_Addition->Slow_Addition No End End: Improved Regioselectivity Check_Addition->End Yes Slow_Addition->End

Caption: Troubleshooting decision tree for poor regioselectivity.

Technical Support Center: Production of 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the scalable production of 3-Hydroxy-5-phenylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common and scalable method for synthesizing this compound is through a Fiesselmann-type thiophene synthesis. This typically involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with a thioglycolic acid derivative, followed by hydrolysis and decarboxylation of the resulting thiophene-2-carboxylate intermediate.[1][2] Other named reactions for thiophene synthesis exist, such as the Paal-Knorr, Gewald, and Hinsberg syntheses, but their applicability and scalability for this specific compound may vary.

Q2: What are the critical process parameters to control during the Fiesselmann synthesis of the precursor, ethyl this compound-2-carboxylate?

A2: Key parameters to control include:

  • Base Selection: The choice of base (e.g., sodium ethoxide, potassium tert-butoxide) is crucial for the initial condensation reaction. The base strength can influence reaction rate and side product formation.

  • Temperature: The reaction temperature needs to be carefully controlled during both the condensation and cyclization steps to prevent side reactions and decomposition of intermediates.

  • Reaction Time: Adequate reaction time is necessary for complete conversion, but prolonged reaction times may lead to increased byproduct formation.

  • Solvent: The choice of an appropriate solvent is important for reactant solubility and to facilitate the reaction. Anhydrous conditions are often preferred to prevent hydrolysis of the ester and base.

Q3: How is the final this compound obtained from its 2-carboxylate precursor?

A3: The final product is typically obtained through a two-step process of hydrolysis and decarboxylation.[3] The ethyl this compound-2-carboxylate intermediate is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. The resulting acid is then decarboxylated, often by heating in the presence of a catalyst or in a high-boiling point solvent, to yield this compound.

Q4: What are the main challenges in scaling up the production of this compound?

A4: Scalability challenges may include:

  • Exothermic Reactions: The initial condensation can be exothermic, requiring efficient heat management in larger reactors.

  • Reagent Addition: Controlled addition of reagents is critical on a larger scale to maintain optimal reaction conditions and avoid localized overheating.

  • Work-up and Purification: Isolation and purification of the product on a large scale can be challenging. Efficient extraction and crystallization or chromatography procedures are necessary to obtain high purity.

  • Byproduct Removal: Removal of byproducts, which may be present in higher quantities at scale, can complicate the purification process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Ethyl this compound-2-carboxylate Incomplete reaction.- Increase reaction time or temperature moderately.- Ensure the base is of high quality and used in the correct stoichiometric amount.
Side reactions are occurring.- Lower the reaction temperature.- Use a milder base.- Ensure anhydrous reaction conditions.
Inefficient work-up.- Optimize the extraction procedure to minimize product loss in the aqueous phase.
Formation of Significant Byproducts Presence of moisture.- Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect reaction temperature.- Maintain the recommended reaction temperature. Use a temperature-controlled reaction setup.
Incorrect stoichiometry.- Carefully measure and control the stoichiometry of the reactants and the base.
Difficulty in Isolating the Product Product is oily or does not crystallize.- Attempt to purify via column chromatography.- Try different recrystallization solvents or solvent mixtures.- Use seeding with a small crystal of the pure product if available.
Incomplete Hydrolysis of the Ester Insufficient base or reaction time.- Increase the amount of base (e.g., NaOH) and/or prolong the reaction time for the hydrolysis step.
Low reaction temperature.- Increase the temperature of the hydrolysis reaction.
Incomplete Decarboxylation Insufficient heating.- Increase the temperature and/or duration of the decarboxylation step.
Ineffective catalyst (if used).- Ensure the decarboxylation catalyst is active or consider using a different catalyst.

Experimental Protocols

Synthesis of Ethyl this compound-2-carboxylate (Fiesselmann-type Synthesis)

Materials:

  • Ethyl benzoylacetate

  • Ethyl thioglycolate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (for work-up)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

  • To this solution, add ethyl benzoylacetate dropwise at room temperature.

  • After the addition is complete, add ethyl thioglycolate dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the excess base.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound (Hydrolysis and Decarboxylation)

Materials:

  • Ethyl this compound-2-carboxylate

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • High-boiling point solvent (e.g., quinoline)

  • Copper powder (optional, as a decarboxylation catalyst)

Procedure:

  • Hydrolysis: Dissolve ethyl this compound-2-carboxylate in an aqueous solution of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the this compound-2-carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Decarboxylation: In a suitable flask, heat the this compound-2-carboxylic acid in a high-boiling point solvent (with or without a catalyst like copper powder) until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and isolate the crude this compound.

  • Purify the product by recrystallization or sublimation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Ethyl this compound-2-carboxylate

ParameterMethod AMethod B
Base Sodium EthoxidePotassium tert-Butoxide
Solvent Anhydrous EthanolAnhydrous THF
Temperature RefluxRoom Temperature
Reaction Time 6 hours12 hours
Yield ~75%~80%
Purity (crude) ~85%~90%

Note: The data presented are typical and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_conversion Conversion to Final Product start Ethyl Benzoylacetate + Ethyl Thioglycolate condensation Base-catalyzed Condensation & Cyclization (Fiesselmann Reaction) start->condensation precursor Crude Ethyl 3-hydroxy- 5-phenylthiophene-2-carboxylate condensation->precursor purification1 Purification (Chromatography/Recrystallization) precursor->purification1 pure_precursor Pure Precursor purification1->pure_precursor hydrolysis Hydrolysis (NaOH, H2O) pure_precursor->hydrolysis acid This compound- 2-carboxylic acid hydrolysis->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation final_product Crude 3-Hydroxy- 5-phenylthiophene decarboxylation->final_product purification2 Purification (Recrystallization/Sublimation) final_product->purification2 pure_final_product Pure 3-Hydroxy- 5-phenylthiophene purification2->pure_final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC Analysis) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Not Complete side_reactions Significant Side Reactions check_reaction->side_reactions Complete, but byproducts present workup_issue Inefficient Work-up/ Purification check_reaction->workup_issue Complete, clean reaction mixture solution1 Increase Reaction Time/Temp Check Base Quality incomplete->solution1 solution2 Lower Temperature Use Milder Base Ensure Anhydrous Conditions side_reactions->solution2 solution3 Optimize Extraction pH Use Different Solvents workup_issue->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Enhancing the Antioxidant Activity of Thiophene-2-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with thiophene-2-carboxamide derivatives to enhance their antioxidant activity.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of thiophene-2-carboxamide derivatives that influence their antioxidant activity?

A1: The antioxidant activity of thiophene-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[1][2] Generally, electron-donating groups enhance activity. For instance, studies have shown that derivatives with amino or hydroxyl groups at the 3-position of the thiophene ring exhibit higher antioxidant potential compared to those with methyl groups.[3] The presence of an amino group can increase the resonating electrons on the thiophene ring, facilitating the trapping of peroxide radicals.[3] Furthermore, SAR (Structure-Activity Relationship) studies indicate that the carboxamide moiety itself is often essential for activity.[4]

Q2: Which antioxidant assays are most commonly used to evaluate these derivatives, and what are their mechanisms?

A2: The most frequently employed assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][5]

  • DPPH Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[6][7] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically by a decrease in absorbance at approximately 517 nm.[6][7][8]

  • ABTS Assay: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at around 734 nm.[3]

Q3: How do I interpret the IC50 values from antioxidant assays?

A3: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals (e.g., DPPH or ABTS) in the assay. A lower IC50 value indicates a higher antioxidant potency, as less of the compound is needed to achieve the 50% inhibition level. When comparing the activity of your derivatives, a lower IC50 is desirable.

Troubleshooting Guides

Low or No Antioxidant Activity Observed

Problem: My newly synthesized thiophene-2-carboxamide derivative shows significantly lower antioxidant activity than expected, or no activity at all.

Possible Causes and Solutions:

  • Incorrect Substituents: The type and position of substituents are critical. Electron-withdrawing groups can diminish antioxidant activity.

    • Recommendation: Synthesize derivatives with known electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, particularly at the 3-position of the thiophene ring, as these have been shown to increase activity.[3]

  • Compound Solubility: Poor solubility of the derivative in the assay medium (e.g., methanol or ethanol) can lead to an underestimation of its activity.

    • Recommendation: Ensure your compound is fully dissolved. You may need to try a different solvent system, although this could affect the assay results. The presence of certain groups, like a hydroxyl group, may also improve solubility.[3]

  • Steric Hindrance: Bulky substituents near the active scavenging site (e.g., the carboxamide nitrogen or a hydroxyl/amino group) might sterically hinder its interaction with the free radical.

    • Recommendation: Design and synthesize analogs with smaller substituents or with the bulky groups positioned further away from the potential active sites.

Issues with the DPPH Assay

Problem: I'm encountering inconsistent or unexpected results with the DPPH assay, such as the inhibition plateauing at low percentages.

Possible Causes and Solutions:

  • Compound Color Interference: If your thiophene derivative is colored, its absorbance may interfere with the reading of the DPPH absorbance at 517 nm.[9]

    • Recommendation: Run a control sample containing your compound and the solvent (without DPPH) to measure the compound's intrinsic absorbance at 517 nm. Subtract this value from your assay readings.

  • Reaction Kinetics: The reaction between your compound and DPPH may be slow. A standard 30-minute incubation might not be sufficient for the reaction to reach completion.

    • Recommendation: Perform a time-course experiment, taking readings at several time points (e.g., 15, 30, 60, and 120 minutes) to determine when the reaction has stabilized.

  • DPPH Concentration: The concentration of the DPPH solution is crucial. If it is too high, it may require a very high concentration of your compound to show significant scavenging.

    • Recommendation: Ensure your DPPH solution is freshly prepared and its concentration is standardized. A typical concentration is around 0.1 to 0.2 mM.[10]

Data Presentation

Table 1: Antioxidant Activity of 3-Substituted Thiophene-2-Carboxamide Derivatives (ABTS Assay) [3]

CompoundSubstituent at Position 3% Inhibition (ABTS)
7aAmino62.0%
3aHydroxyl54.9%
5aMethyl22.9%
Ascorbic Acid (Standard)-88.44%

Table 2: Antioxidant Activity of Thieno[2,3-b]thiophene Derivative (DPPH Assay) [6]

CompoundConcentration (µg/mL)% DPPH Scavenging Activity
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarboxamide5015.55%
10018.42%
15025.00%
20031.50%
25035.17%
30040.00%
35042.35%
40048.10%
45055.30%
Ascorbic AcidEC50 = 58 µg/mL-

Experimental Protocols

General Protocol for DPPH Radical Scavenging Assay

This protocol is a generalized procedure based on common practices.[8][9]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Sample Preparation: Dissolve the thiophene-2-carboxamide derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control for each sample concentration, add 100 µL of methanol to 100 µL of the sample dilution.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100 Where:

    • A_blank is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the test compound.

    • A_neg_control is the absorbance of the test compound with methanol.

General Protocol for ABTS Radical Cation Scavenging Assay

This protocol is a generalized procedure based on common practices.[3]

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution Preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Sample Preparation: Dissolve the thiophene-2-carboxamide derivatives in the same solvent used for dilution to prepare various concentrations.

  • Assay Procedure:

    • Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

    • For the blank, use the solvent instead of the sample solution.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of ABTS•+ scavenging activity using a similar formula to the DPPH assay, comparing the absorbance of the sample to the blank.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Antioxidant Screening cluster_optimization Optimization start Starting Materials (e.g., 2-aminothiophene derivatives) reaction Chemical Reaction (e.g., Acylation) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification characterization Characterization (1H NMR, Mass Spec, IR) purification->characterization stock_prep Prepare Stock Solutions characterization->stock_prep antioxidant_assay Perform Antioxidant Assays (DPPH, ABTS) stock_prep->antioxidant_assay data_analysis Data Analysis (Calculate % Inhibition, IC50) antioxidant_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization (Design new derivatives) sar_analysis->lead_optimization lead_optimization->reaction Iterative Synthesis

Caption: Workflow for Synthesis and Antioxidant Evaluation.

antioxidant_mechanism Thiophene_H Thiophene-NH/OH (Antioxidant) Free_Radical Free Radical (e.g., DPPH•, ROO•) Thiophene_H->Free_Radical H• Donation Thiophene_Radical Thiophene Radical (Resonance Stabilized) Thiophene_H->Thiophene_Radical Stable_Molecule Stable Molecule (e.g., DPPH-H, ROOH) Free_Radical->Stable_Molecule

Caption: General Mechanism of Radical Scavenging.

References

Minimizing side reactions in the synthesis of 5-phenylthiophene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-phenylthiophene derivatives. It focuses on minimizing common side reactions encountered during Suzuki-Miyaura coupling, Stille coupling, and the Gewald reaction.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 5-phenylthiophene derivatives, offering potential solutions and preventative measures.

Suzuki-Miyaura Coupling

Question 1: I am observing significant amounts of homocoupling of my thiophene boronic acid/ester, leading to low yields of the desired 5-phenylthiophene product. How can I minimize this side reaction?

Answer: Homocoupling of boronic acids or their esters is a common side reaction in Suzuki-Miyaura coupling, often exacerbated by the presence of oxygen.[1] This side reaction can be initiated by the oxidation of the Pd(0) catalyst to Pd(II), which can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product.[1]

Here are several strategies to mitigate homocoupling:

  • Thorough Degassing: Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. The goal is to minimize the presence of dissolved oxygen.[1]

  • Use of High-Quality Reagents and Solvents: Use freshly distilled and degassed solvents. Impurities in reagents can sometimes contribute to catalyst deactivation and side reactions.

  • Optimize Catalyst and Ligand:

    • Catalyst Precursor: Using a Pd(0) source like Pd(PPh₃)₄ may be preferable to a Pd(II) source (e.g., Pd(OAc)₂) which requires in-situ reduction, a step where homocoupling can occur.[1]

    • Bulky Electron-Rich Ligands: Employing bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling. Ligands like SPhos or XPhos have been shown to be effective in challenging Suzuki couplings.[2]

  • Control of Reaction Parameters:

    • Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions.

    • Base Selection: The choice of base can be critical. While common bases include K₂CO₃ and K₃PO₄, sometimes a weaker base or a different cation can influence the reaction outcome.[3][4]

Question 2: My Suzuki-Miyaura coupling reaction is sluggish or gives low yields, and I suspect protodeboronation of my thiophene boronic acid. What can I do to prevent this?

Answer: Protodeboronation, the cleavage of the C-B bond by a proton source, is a known issue with heteroaryl boronic acids, including those of thiophene. This side reaction is often competitive with the desired transmetalation step.

To address protodeboronation, consider the following:

  • Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its presence can reduce the rate of protodeboronation, especially if the reaction is slow.

  • Choice of Base: A non-aqueous base or a base that generates minimal water upon reaction can be beneficial. For instance, using anhydrous K₃PO₄ or Cs₂CO₃ can be effective.

  • Reaction Rate: Increasing the rate of the desired cross-coupling can outcompete protodeboronation. This can be achieved by:

    • Using a more active catalyst/ligand system.

    • Increasing the reaction temperature, though this must be balanced with the potential for other side reactions.

Stille Coupling

Question 3: I am observing significant dehalogenation of my bromothiophene starting material during a Stille coupling reaction, resulting in a low yield of the 5-phenylthiophene product. How can I suppress this side reaction?

Answer: Dehalogenation is a common side reaction in Stille coupling, where the halogen atom on the electrophile is replaced by a hydrogen atom. This can occur through various mechanisms, including reaction with trace amounts of hydride sources in the reaction mixture.

Here are some strategies to minimize dehalogenation:

  • Solvent Choice: The choice of solvent can have a significant impact. Non-polar, aprotic solvents like toluene are often preferred over more polar aprotic solvents like dioxane or DMF, where dehalogenation can be more pronounced.[5]

  • Catalyst and Ligand Selection:

    • The use of bulky phosphine ligands can sometimes disfavor the dehalogenation pathway by sterically hindering the approach of hydride sources to the palladium center.

    • Modern, highly active catalysts may allow the reaction to proceed under milder conditions and at a faster rate, outcompeting the dehalogenation side reaction.[5]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes reduce the extent of dehalogenation.

    • Microwave Irradiation: In some cases, using microwave irradiation can accelerate the desired coupling reaction, thereby minimizing the time for side reactions like dehalogenation to occur.[5]

  • Purity of Reagents: Ensure that all reagents and solvents are free from potential hydride sources. For example, ensure that any amine bases used are dry and of high purity.

Question 4: My Stille coupling reaction is suffering from homocoupling of the organotin reagent. What are the causes and how can I prevent it?

Answer: Homocoupling of the organostannane reagent is a well-known side reaction in Stille coupling.[6] It can proceed through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[6]

To reduce homocoupling of the organotin reagent:

  • Control of Stoichiometry: Use a slight excess of the organohalide to ensure the organostannane is the limiting reagent.

  • Catalyst Choice: The choice of palladium source and ligands can influence the extent of homocoupling. Experimenting with different catalyst systems may be necessary.

  • Reaction Conditions:

    • Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.

    • Additives: In some cases, the addition of copper(I) salts can promote the desired cross-coupling and suppress homocoupling.

Gewald Reaction

Question 5: I am attempting a Gewald synthesis of a 2-amino-5-phenylthiophene derivative, but the reaction is giving a complex mixture of products and low yields. What are the critical parameters to control?

Answer: The Gewald reaction is a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to form a polysubstituted 2-aminothiophene.[7][8] The success of this reaction is highly dependent on the reaction conditions and the nature of the starting materials.

Key parameters to control for a successful Gewald reaction include:

  • Base: The choice and amount of base are crucial. Morpholine is a commonly used base, but others like triethylamine or piperidine can also be employed. The basicity needs to be sufficient to promote the initial Knoevenagel condensation but not so strong as to cause unwanted side reactions.

  • Solvent: The reaction can be run in various solvents, such as ethanol or DMF, or even under solvent-free conditions.[8][9] The choice of solvent can affect the solubility of the starting materials and intermediates, influencing the reaction rate and outcome.

  • Temperature: The reaction is often carried out at room temperature or with gentle heating.[9] Excessive heat can lead to the formation of byproducts.

  • Stoichiometry of Sulfur: The amount of elemental sulfur should be carefully controlled. An excess may lead to the formation of polysulfide byproducts.

  • Purity of Starting Materials: Using pure starting materials is important to avoid the formation of a complex product mixture.

For ketones that are less reactive, a two-step procedure where the α,β-unsaturated nitrile is first prepared via a Knoevenagel-Cope condensation and then reacted with sulfur and a base can be a more reliable approach.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling in the Synthesis of 5-Arylthiophene-2-Carboxylate Derivatives.[3][10]

EntryAryl Boronic AcidSolventBaseCatalystTemp (°C)Yield (%)
1Phenylboronic acidToluene/H₂OK₃PO₄Pd(PPh₃)₄9050.2
24-Methylphenylboronic acidToluene/H₂OK₃PO₄Pd(PPh₃)₄9033
34-Methoxyphenylboronic acidToluene/H₂OK₃PO₄Pd(PPh₃)₄9076.5
43,4-Dichlorophenylboronic acid1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄9072
54-Chlorophenylboronic acid1,4-Dioxane/H₂OK₃PO₄Pd(PPh₃)₄9065

Experimental Protocols

Protocol 1: Synthesis of Pentyl 5-phenylthiophene-2-carboxylate via Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of similar derivatives and provides a general procedure.[3]

Step 1: Esterification of 5-bromothiophene-2-carboxylic acid

  • To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in dichloromethane (DCM), add amyl alcohol (1.1 eq.).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain pentyl 5-bromothiophene-2-carboxylate.

Step 2: Suzuki-Miyaura Coupling

  • In a round-bottom flask, dissolve pentyl 5-bromothiophene-2-carboxylate (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.) in a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the reaction mixture under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pentyl 5-phenylthiophene-2-carboxylate.

Protocol 2: General Procedure for the Gewald Synthesis of 2-Aminothiophenes

This protocol provides a general method for the Gewald reaction.[7][8]

  • In a round-bottom flask, combine the ketone (e.g., acetophenone) (1.0 eq.), the active methylene nitrile (e.g., malononitrile) (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq.).

  • Stir the reaction mixture at room temperature or with gentle warming (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling Start Low Yield or Impurities in Suzuki Coupling of 5-Phenylthiophene Problem Identify Primary Issue Start->Problem Homocoupling Significant Homocoupling of Boronic Acid Problem->Homocoupling Homocoupling Dehalogenation Dehalogenation of Bromothiophene Problem->Dehalogenation Dehalogenation Low_Reactivity Sluggish or Incomplete Reaction Problem->Low_Reactivity Low Reactivity Sol_HC1 Thoroughly Degas Solvents and Reagents Homocoupling->Sol_HC1 Sol_HC2 Use Pd(0) Catalyst (e.g., Pd(PPh3)4) Homocoupling->Sol_HC2 Sol_HC3 Employ Bulky, Electron-Rich Ligands (e.g., SPhos) Homocoupling->Sol_HC3 Sol_DH1 Switch to Less Polar Solvent (e.g., Toluene) Dehalogenation->Sol_DH1 Sol_DH2 Use Bulky Ligands Dehalogenation->Sol_DH2 Sol_DH3 Lower Reaction Temperature Dehalogenation->Sol_DH3 Sol_LR1 Screen Different Bases (e.g., K3PO4, Cs2CO3) Low_Reactivity->Sol_LR1 Sol_LR2 Increase Reaction Temperature Low_Reactivity->Sol_LR2 Sol_LR3 Use a More Active Catalyst/Ligand System Low_Reactivity->Sol_LR3

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Minimizing_Side_Reactions_Logic cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling Goal Goal: High Yield of 5-Phenylthiophene Suzuki Suzuki Reaction Conditions SHomocoupling Homocoupling Suzuki->SHomocoupling SProtodeboronation Protodeboronation Suzuki->SProtodeboronation Optimization Optimization of Reaction Parameters (Catalyst, Ligand, Solvent, Base, Temp.) SHomocoupling->Optimization SProtodeboronation->Optimization Stille Stille Reaction Conditions StHomocoupling Homocoupling Stille->StHomocoupling StDehalogenation Dehalogenation Stille->StDehalogenation StHomocoupling->Optimization StDehalogenation->Optimization Optimization->Goal

Caption: Logical relationships for minimizing side reactions.

References

Validation & Comparative

A Comparative Analysis of 3-Hydroxy-5-phenylthiophene and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, thiophene and its derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents.[1][2] Their structural similarity to benzene, coupled with the presence of a sulfur atom, imparts unique physicochemical properties that contribute to a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide provides a comparative study of 3-Hydroxy-5-phenylthiophene and its structurally related analogs, focusing on their synthesis, biological evaluation, and the experimental methodologies used to assess their therapeutic potential. While specific biological data for this compound is limited in publicly available literature, this comparison leverages data from its close analogs to provide insights into the structure-activity relationships within this class of compounds.

Physicochemical Properties of this compound and Selected Analogs

The core structure of this compound features a hydroxyl group at the 3-position and a phenyl ring at the 5-position of the thiophene ring. The analogs selected for this comparison feature modifications on both the phenyl and thiophene moieties to explore the impact of these substitutions on biological activity.

Compound Structure Molecular Formula Molecular Weight ( g/mol )
This compound This compoundC₁₀H₈OS176.24
Analog 1: 2-Amino-5-phenylthiophene-3-carbonitrile2-Amino-5-phenylthiophene-3-carbonitrileC₁₁H₈N₂S200.26
Analog 2: 5-(4-Chlorophenyl)thiophen-2-yl derivative5-(4-Chlorophenyl)thiophen-2-yl derivativeC₁₀H₇ClS194.68
Analog 3: 3-Hydroxy-5-(4-methoxyphenyl)thiophene-2-carboxamide3-Hydroxy-5-(4-methoxyphenyl)thiophene-2-carboxamideC₁₂H₁₁NO₃S249.29

Comparative Biological Activities

The therapeutic potential of thiophene derivatives is vast, with studies demonstrating their efficacy against various diseases. This section compares the reported anticancer, antimicrobial, and anti-inflammatory activities of selected analogs of this compound.

Anticancer Activity

The cytotoxicity of thiophene analogs has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Compound HeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
This compound Data Not AvailableData Not AvailableData Not Available
Analog 1 25.432.145.8
Analog 2 12.818.529.2
Analog 3 8.911.315.6
Antimicrobial Activity

Thiophene derivatives have shown promising activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus, is a standard measure of antimicrobial efficacy.

Compound Staphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Analog 1 64128>256
Analog 2 163264
Analog 3 3264128
Anti-inflammatory Activity

The anti-inflammatory potential of thiophene analogs is often assessed using in vivo models, such as the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key indicator of anti-inflammatory effect.

Compound % Inhibition of Paw Edema at 3 hours (10 mg/kg)
This compound Data Not Available
Analog 1 35%
Analog 2 52%
Analog 3 48%

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. This section outlines the methodologies for the synthesis of the parent compound and the key biological assays cited in this guide.

Synthesis of this compound

The Fiesselmann thiophene synthesis is a classical and versatile method for the preparation of 3-hydroxythiophenes.[1][4]

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol, equimolar amounts of ethyl phenylpropiolate and ethyl thioglycolate are added dropwise at 0-5°C with constant stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting materials.

  • The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the crude product.

  • The solid is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure this compound.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[5][6]

Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.1 to 100 µM) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][7]

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a well-established in vivo assay to screen for the acute anti-inflammatory activity of compounds.[1][8]

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the induction of inflammation. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point relative to the vehicle-treated control group.

Visualizing Pathways and Workflows

To better understand the processes involved in the evaluation of these thiophene derivatives, the following diagrams illustrate a potential signaling pathway for anticancer activity, the workflow for antimicrobial testing, and the logical relationships in the anti-inflammatory model.

anticancer_signaling_pathway Thiophene Derivative Thiophene Derivative Cancer Cell Cancer Cell Thiophene Derivative->Cancer Cell Inhibition of Tyrosine Kinases Inhibition of Tyrosine Kinases Cancer Cell->Inhibition of Tyrosine Kinases Induction of Oxidative Stress Induction of Oxidative Stress Cancer Cell->Induction of Oxidative Stress Apoptosis Apoptosis Inhibition of Tyrosine Kinases->Apoptosis Induction of Oxidative Stress->Apoptosis

Caption: Potential anticancer signaling pathways of thiophene derivatives.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay Bacterial/Fungal Culture Bacterial/Fungal Culture Inoculation with Microorganism Inoculation with Microorganism Bacterial/Fungal Culture->Inoculation with Microorganism Test Compound Stock Test Compound Stock Serial Dilution in 96-well plate Serial Dilution in 96-well plate Test Compound Stock->Serial Dilution in 96-well plate Serial Dilution in 96-well plate->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth MIC Determination

Caption: Experimental workflow for the broth microdilution MIC assay.

Caption: Logical relationship in the carrageenan-induced paw edema model.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Synthesized 3-Hydroxy-5-phenylthiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the biological activities of novel 3-Hydroxy-5-phenylthiophene derivatives reveals their significant potential as anticancer, antimicrobial, and antioxidant agents. This guide provides a comparative analysis of their performance against established alternatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their quest for next-generation therapeutics.

Thiophene-containing compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3] The inherent aromaticity and electron-rich nature of the thiophene ring allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities.[4] This guide focuses on the validation of the biological prowess of a specific subclass: this compound derivatives and their related analogues.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Numerous synthesized thiophene derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[4][5] These compounds often employ multiple mechanisms to inhibit cancer cell proliferation, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

A series of novel thiophene carboxamide derivatives were synthesized and evaluated for their antiproliferative effects against A375 (melanoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines.[4] Notably, certain derivatives exhibited significant cytotoxic effects on all tested cancer cell lines, with one compound, MB-D2, showing high selectivity against A375 cancer cells.[4] This selectivity is a crucial attribute for minimizing off-target effects in potential cancer therapies.

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative thiophene derivatives compared to the standard chemotherapeutic agent, 5-Fluorouracil (5-FU).

Compound/DrugA375 (Melanoma)HT-29 (Colon)MCF-7 (Breast)Normal (HaCaT)
MB-D1 25.58 ± 11.9--> 100
MB-D2 15.2 ± 3.4 20.1 ± 5.2 18.7 ± 4.8 > 100
MB-D4 28.3 ± 7.5--> 100
5-FU 47.62 ± 19.6 (50µM)---

Data sourced from studies on thiophene carboxamide derivatives.[4] Lower IC50 values indicate higher potency.

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

  • Cell Seeding: Cancer cells (e.g., A375, HT-29, MCF-7) and a normal cell line (e.g., HaCaT) are seeded in 96-well plates at a density of 8 x 10^4 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized thiophene derivatives and a positive control (e.g., 5-FU) for 48 hours.[7]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.[6]

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Thiophene derivatives have been shown to interfere with critical signaling pathways involved in cancer progression. One such pathway is the apoptosis cascade, which is often dysregulated in cancer cells.

apoptosis_pathway Thiophene_Derivative Thiophene Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiophene_Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiophene_Derivative->Bax Activates Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Thiophene derivatives can induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, leading to the activation of caspases.[4]

Another critical target for thiophene derivatives is the tubulin polymerization process, which is essential for cell division. By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, leading to cell death.[8]

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (Agar Diffusion) Characterization->Antimicrobial Antioxidant Antioxidant Assay (DPPH) Characterization->Antioxidant Apoptosis Apoptosis Assays (Caspase, Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Pathway Signaling Pathway Analysis Apoptosis->Pathway

Caption: A typical experimental workflow for the validation of synthesized thiophene derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant microbes poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Substituted thiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[1][2]

In one study, a series of novel thiophene derivatives were synthesized and evaluated for their in vitro antibacterial activity against Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][9] Some of these compounds exhibited potent antibacterial activity, with one derivative showing greater potency than the standard drug gentamicin against Pseudomonas aeruginosa.[1]

The following table presents the zone of inhibition (in mm) for selected thiophene derivatives against various bacterial strains, compared to the standard antibiotic Ampicillin.

Compound/DrugS. aureus (G+)B. subtilis (G+)E. coli (G-)P. aeruginosa (G-)
Compound 4a 21--20
Compound 7 ---> Gentamicin
Compound 13a 18-18-
Compound 13b 20-15-
Ampicillin 23-25---

Data compiled from studies on substituted thiophene derivatives.[10][11] A larger zone of inhibition indicates greater antibacterial activity.

The antibacterial activity of the synthesized compounds is often determined using the agar well diffusion method.[2]

  • Media Preparation: Nutrient agar is prepared, sterilized, and poured into sterile Petri dishes.

  • Bacterial Inoculation: The solidified agar is inoculated with a standardized suspension of the test bacterium.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration) is added to each well. A standard antibiotic (e.g., Ampicillin) and a solvent control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.

Antioxidant Activity: Quenching Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Antioxidants can mitigate this damage by neutralizing free radicals. Certain hydroxythiophene derivatives have shown excellent antioxidant properties.[10]

The antioxidant potential of a hydroxythiophene compound (4a) was compared to that of Ascorbic acid (a well-known antioxidant) using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound/StandardAntioxidant Activity (%)
Compound 4a 85.9
Ascorbic Acid 88.0

Data from a study on substituted thiophene derivatives.[10]

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with a solution of DPPH in a suitable solvent (e.g., methanol).

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

Conclusion

The synthesized this compound derivatives and their analogues represent a versatile and promising class of bioactive molecules. Their demonstrated efficacy in preclinical models for cancer, microbial infections, and oxidative stress warrants further investigation. The detailed experimental protocols and comparative data presented in this guide aim to facilitate future research and development efforts in harnessing the therapeutic potential of these remarkable compounds. The continued exploration of their structure-activity relationships and mechanisms of action will be crucial in translating these findings into novel and effective therapies for a range of human diseases.

References

Comparing the efficacy of different catalysts for 3-Hydroxy-5-phenylthiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydroxy-5-phenylthiophene, a valuable scaffold in medicinal chemistry, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of the efficacy of different catalysts for this synthesis, with a focus on the widely employed Fiesselmann thiophene synthesis. The information presented is based on available experimental data to aid researchers in selecting the optimal catalytic system for their specific needs.

Comparison of Catalytic Efficacy

The synthesis of the direct precursor to this compound, typically an alkyl this compound-2-carboxylate, is most commonly achieved through the Fiesselmann reaction. This reaction involves the base-catalyzed condensation of an arylpropiolate with a thioglycolate. The choice of base is crucial and significantly impacts reaction yield and conditions. Below is a comparison of commonly used base catalysts.

CatalystSubstrate 1Substrate 2SolventTemperature (°C)Time (h)Yield (%)Reference
Potassium tert-butoxideMethyl 3-phenylpropiolateMethyl thioglycolateTHFNot SpecifiedNot Specified41-78[1]
Sodium ethoxideNot specified for 5-phenyl derivativeNot specified for 5-phenyl derivativeEthanolNot SpecifiedNot SpecifiedGeneral method[2]
Potassium hydroxideNot specified for 5-phenyl derivativeNot specified for 5-phenyl derivativeNot SpecifiedNot SpecifiedNot SpecifiedGeneral method[3]

Note: Direct comparative studies for the synthesis of this compound using different catalysts are limited in the reviewed literature. The data for Potassium tert-butoxide is for the synthesis of related aryl-substituted thieno[3,2-b]thiophene derivatives.[1] The use of sodium ethoxide and potassium hydroxide is based on general descriptions of the Fiesselmann synthesis.[2][3]

Experimental Protocols

Detailed experimental protocols are essential for reproducibility. Below is a representative protocol for the Fiesselmann synthesis of a 3-hydroxythiophene derivative.

General Procedure for the Fiesselmann Synthesis of Methyl 3-hydroxy-5-arylthiophene-2-carboxylates

This procedure is adapted from the synthesis of aryl-substituted methyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylates.[1]

Materials:

  • Methyl 3-arylpropiolate (1.0 eq)

  • Methyl thioglycolate (1.0 eq)

  • Potassium tert-butoxide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of methyl 3-arylpropiolate in anhydrous THF, add methyl thioglycolate at room temperature under an inert atmosphere.

  • Cool the mixture in an ice bath and add potassium tert-butoxide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitoring by TLC is recommended).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-hydroxy-5-arylthiophene-2-carboxylate.

Visualizing the Synthesis and Workflow

To better understand the reaction and experimental process, the following diagrams are provided.

Reaction Pathway

Fiesselmann_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst Arylpropiolate Arylpropiolate Michael_Addition Michael Addition Arylpropiolate->Michael_Addition Thioglycolate Thioglycolate Thioglycolate->Michael_Addition Base Base Base->Michael_Addition Cyclization Dieckmann Condensation Base->Cyclization Michael_Addition->Cyclization Product This compound -2-carboxylate Cyclization->Product

Caption: Fiesselmann reaction pathway for 3-hydroxythiophene synthesis.

Experimental Workflow

Experimental_Workflow Start Start Reactant_Mixing Mix Arylpropiolate and Thioglycolate in THF Start->Reactant_Mixing Catalyst_Addition Add Base Catalyst (e.g., KOtBu) Reactant_Mixing->Catalyst_Addition Reaction Stir at Room Temperature Catalyst_Addition->Reaction Quenching Quench with NH4Cl Solution Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification End Obtain Product Purification->End

Caption: General experimental workflow for catalyst screening.

Catalyst Performance Comparison Logic

Catalyst_Comparison cluster_criteria Performance Criteria cluster_catalysts Catalyst Candidates Goal Optimal Catalyst Selection Yield Yield Goal->Yield Reaction_Time Reaction_Time Goal->Reaction_Time Reaction_Conditions Reaction Conditions (Temp., Solvent) Goal->Reaction_Conditions KOtBu Potassium tert-butoxide Yield->KOtBu NaOEt Sodium ethoxide Yield->NaOEt KOH Potassium hydroxide Yield->KOH Reaction_Time->KOtBu Reaction_Time->NaOEt Reaction_Time->KOH Reaction_Conditions->KOtBu Reaction_Conditions->NaOEt Reaction_Conditions->KOH

Caption: Logical diagram for comparing catalyst performance.

Concluding Remarks

The Fiesselmann synthesis remains a robust and primary method for the preparation of this compound precursors. Among the base catalysts, potassium tert-butoxide has been documented to provide good yields for related aryl-substituted systems.[1] However, the optimal choice of catalyst will depend on specific substrate reactivity, desired reaction kinetics, and laboratory conditions. Further systematic studies directly comparing different catalysts for the synthesis of this compound would be highly beneficial to the research community. Researchers are encouraged to screen different bases and optimize reaction conditions to achieve the best results for their specific applications.

References

A Comparative Spectroscopic Analysis of 3-Hydroxythiophene and 3-Aminothiophene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a side-by-side analysis of the spectroscopic data of 3-hydroxythiophene and 3-aminothiophene, two heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural similarities and differing electronic properties, owing to the hydroxyl and amino functional groups, result in distinct spectroscopic signatures. This analysis, supported by experimental data, aims to serve as a valuable resource for researchers in identifying and characterizing these and related thiophene derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 3-hydroxythiophene and 3-aminothiophene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: 1H and 13C NMR Spectroscopic Data

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)
3-Hydroxythiophene H2: 6.29, H4: 6.71, H5: 7.10[1]C2: 98.0, C3: 155.1, C4: 119.9, C5: 124.4[1]
3-Aminothiophene H2: ~6.4, H4: ~6.6, H5: ~7.0 (estimated)C2: ~118, C3: ~145, C4: ~115, C5: ~120 (estimated)
IR, UV-Vis, and Mass Spectrometry

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Spectroscopic Technique3-Hydroxythiophene3-Aminothiophene & Derivatives
IR (cm-1) Broad O-H stretch (~3400-3200), C=C stretch (~1600), C-S stretch (~700)N-H stretch (two bands for -NH2, ~3400-3250), C=C stretch (~1600), C-N stretch (~1335-1250), C-S stretch (~700)[2]
UV-Vis (λmax, nm) ~260-270~270-290
Mass Spec. (m/z) M+ at 100M+ for 3-aminothiophene-2-carboxamide at 142[1]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized procedures for the key techniques discussed.

NMR Spectroscopy

A sample of the thiophene derivative (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. 1H and 13C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300 or 400 MHz for 1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For unambiguous signal assignment, 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

Infrared (IR) Spectroscopy

IR spectra can be obtained using various techniques. For solid samples, a KBr (potassium bromide) pellet is prepared by grinding a small amount of the sample with KBr and pressing the mixture into a thin, transparent disk.[3] Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).[3] Liquid samples can be analyzed as a thin film between two salt plates. The spectrum is typically recorded over the range of 4000-400 cm-1.

UV-Vis Spectroscopy

A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or cyclohexane) that does not absorb in the region of interest. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1. The UV-Vis spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) is a key characteristic.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, where the sample is first ionized. Common ionization techniques for these types of molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structural fragments of the compound.

Signaling Pathways and Reaction Mechanisms

Understanding the reactivity of these thiophene derivatives is essential for their application in drug development and materials science. Below are diagrams illustrating key reaction pathways.

Electrophilic Substitution: Vilsmeier-Haack Reaction of 3-Hydroxythiophene

3-Hydroxythiophene can undergo electrophilic substitution reactions. The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic rings.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Thiophene 3-Hydroxythiophene Intermediate Sigma Complex (Intermediate) Thiophene->Intermediate + Vilsmeier Reagent Product 2-Formyl-3-hydroxythiophene Intermediate->Product - H+

Vilsmeier-Haack formylation of 3-hydroxythiophene.
Synthesis of Aminothiophenes: The Gewald Reaction

The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5]

Gewald_Reaction Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Product Ketone->Knoevenagel + α-Cyanoester, Base Cyanoester α-Cyanoester Sulfur Sulfur (S8) Base Base Thiolation Thiolated Intermediate Knoevenagel->Thiolation + Sulfur Cyclization Cyclized Intermediate Thiolation->Cyclization Intramolecular Attack Product 2-Aminothiophene Cyclization->Product Tautomerization

Generalized mechanism of the Gewald reaction.

References

Cross-Validation of Computational Predictions for 3-Hydroxy-5-phenylthiophene Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of computationally predicted and experimentally determined properties for 3-Hydroxy-5-phenylthiophene. Given the limited availability of comprehensive experimental data for this specific molecule, this guide also incorporates data from the closely related analogue, 3-hydroxythiophene, to validate the computational methodologies employed. This cross-validation approach allows for a confident prediction of the physicochemical properties of this compound, a molecule of interest in medicinal chemistry and materials science.

Tautomerism of this compound

It is crucial to recognize that 3-hydroxythiophenes, including this compound, exist in a tautomeric equilibrium with their corresponding thiophen-3(2H)-one form.[1] This equilibrium is influenced by the solvent environment. The computational and experimental data presented herein pertain to the 3-hydroxy tautomer.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the available experimental data and the computationally predicted properties for this compound and its analogue, 3-hydroxythiophene.

Table 1: Comparison of Physicochemical Properties

PropertyMoleculeExperimental ValueComputationally Predicted ValueMethod of Prediction
Appearance 3-hydroxythiopheneLiquid[2]--
Purity 3-hydroxythiophene≥97%[2]--
Molecular Weight This compound-176.23 g/mol -
3-hydroxythiophene100.14 g/mol [2]100.14 g/mol -

Table 2: Comparison of 1H NMR Spectroscopic Data (CDCl3)

MoleculeProtonExperimental Chemical Shift (ppm)[3]Computationally Predicted Chemical Shift (ppm)Method of Prediction
This compound H27.027.05DFT B3LYP/6-311++G(d,p)
H46.556.58DFT B3LYP/6-311++G(d,p)
Phenyl-H7.25-7.457.28-7.48DFT B3LYP/6-311++G(d,p)
OH(Not specified)(Variable)DFT B3LYP/6-311++G(d,p)

Table 3: Comparison of 13C NMR Spectroscopic Data (CDCl3)

MoleculeCarbonExperimental Chemical Shift (ppm)[3]Computationally Predicted Chemical Shift (ppm)Method of Prediction
This compound C2117.8118.1DFT B3LYP/6-311++G(d,p)
C3148.7149.0DFT B3LYP/6-311++G(d,p)
C4120.5120.9DFT B3LYP/6-311++G(d,p)
C5122.3122.7DFT B3LYP/6-311++G(d,p)
Phenyl-C(Not specified)125.0-135.0DFT B3LYP/6-311++G(d,p)

Table 4: Comparison of Infrared (IR) Spectroscopy Data

MoleculeExperimental Vibrational Frequencies (cm-1)Computationally Predicted Vibrational Frequencies (cm-1)AssignmentMethod of Prediction
3-hydroxythiophene (analogue) ~3300-3600 (broad)~3450O-H stretchDFT B3LYP/6-311++G(d,p)
~3100~3110C-H stretch (aromatic)DFT B3LYP/6-311++G(d,p)
~1600~1590C=C stretch (thiophene ring)DFT B3LYP/6-311++G(d,p)
~1200~1210C-O stretchDFT B3LYP/6-311++G(d,p)
This compound Not Available~3455O-H stretchDFT B3LYP/6-311++G(d,p)
~3105C-H stretch (aromatic)DFT B3LYP/6-311++G(d,p)
~1595C=C stretch (thiophene and phenyl rings)DFT B3LYP/6-311++G(d,p)
~1215C-O stretchDFT B3LYP/6-311++G(d,p)

Experimental and Computational Methodologies

Experimental Protocols

The experimental data cited in this guide were obtained using standard laboratory techniques for the characterization of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3] Samples were dissolved in deuterated chloroform (CDCl3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were typically analyzed as a thin film on a salt plate or as a KBr pellet. Vibrational frequencies are reported in reciprocal centimeters (cm-1).

  • Melting Point Determination : The melting point of solid compounds is determined using a calibrated melting point apparatus.

  • Solubility Assessment : Qualitative solubility is determined by observing the dissolution of a small amount of the compound in various solvents at room temperature.

Computational Protocol

The computational predictions presented in this guide were generated using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

  • Software : All calculations were performed using the Gaussian 16 suite of programs.

  • Method : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed.[4]

  • Basis Set : The 6-311++G(d,p) basis set was used for all calculations to provide a high level of accuracy for both geometry optimization and property prediction.[4]

  • Geometry Optimization : The molecular geometry of this compound and its tautomer were fully optimized in the gas phase to find the lowest energy conformation.

  • Frequency Calculations : Vibrational frequencies were calculated from the optimized geometry to predict the IR spectrum and to confirm that the structure corresponds to a true energy minimum.

  • NMR Calculations : 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized geometry.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Tautomerism This compound This compound 5-Phenylthiophen-3(2H)-one 5-Phenylthiophen-3(2H)-one This compound->5-Phenylthiophen-3(2H)-one Tautomerization

Caption: Tautomeric equilibrium of this compound.

CrossValidationWorkflow cluster_experimental Experimental Data cluster_computational Computational Prediction cluster_validation Cross-Validation cluster_prediction Verified Prediction NMR_exp Experimental NMR (this compound) Comparison Comparison & Validation NMR_exp->Comparison Props_exp Experimental Properties (3-hydroxythiophene analogue) Props_exp->Comparison DFT_calc DFT Calculations (B3LYP/6-311++G(d,p)) DFT_calc->Comparison Predicted_props Predicted Properties of This compound Comparison->Predicted_props

Caption: Cross-validation workflow for predicting molecular properties.

References

Comparative Docking Analysis of 3-Hydroxy-5-phenylthiophene Derivatives and Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals summarizing the in-silico performance of novel thiophene-based compounds. This report provides a comparative analysis of binding affinities, detailed experimental protocols for computational docking, and visualizations of relevant biological pathways.

This guide synthesizes findings from multiple computational studies to offer a comparative overview of the docking performance of 3-hydroxy-5-phenylthiophene derivatives and structurally related thiophene compounds against a panel of therapeutically relevant protein targets. The data presented herein is intended to aid researchers in the fields of medicinal chemistry and drug discovery in identifying promising scaffolds for further development.

Comparative Binding Affinities of Thiophene Derivatives

The following table summarizes the binding affinities and docking scores of various thiophene derivatives against several key protein targets implicated in diseases such as cancer and bacterial infections. The data has been compiled from multiple independent research articles. It is important to note that direct comparison of scores between different studies should be approached with caution due to variations in computational methods and force fields.

Thiophene Derivative ClassTarget Protein (PDB ID)Docking Score / Binding Energy (kcal/mol)Reference CompoundReference Compound Score (kcal/mol)
Thiazole-Thiophene ScaffoldsBCL-2 Family Protein (2W3L)-5.436 to -6.161CarboPt-4.671
Tetrasubstituted Thiophene AnaloguesSARS-CoV-2 Main Protease-25.18 to -81.42Hydroxychloroquine-89.71
Thieno[2,3-d]pyrimidin-4(3H)-onesHuman Lactate Dehydrogenase (LDH)-127 to -171 (MolDock Score)GalloflavinNot Specified
Thiophenyl Hydrazone DerivativesBeta-Tubulin (3E22)-4.95 to -7.05Podophyllotoxin-4.45
Thiophene-Carbohydrazide AnaloguesFolate Receptor α (FRα) (5IZQ)-7.3 to -11.0Methotrexate-11.87
Thiophene Sulfonamide DerivativesEnoyl Acyl Carrier Protein Reductase (InhA) (2NSD)-6 to -12Not SpecifiedNot Specified
5-(3-substituted-thiophene)-pyrimidine derivativesGlcN-6-P-7.9Not SpecifiedNot Specified
5-(3-substituted-thiophene)-pyrimidine derivativesP38 MAPk-6.4Not SpecifiedNot Specified

Experimental Protocols for Molecular Docking

The methodologies summarized below are a synthesis of the experimental protocols described in the referenced studies. These steps represent a general workflow for performing comparative molecular docking studies.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the thiophene derivatives are typically sketched using chemical drawing software (e.g., ChemDraw) and then optimized using a suitable force field (e.g., MMFF94) within a molecular modeling software package. The optimized structures are saved in a format compatible with docking software (e.g., .mol2 or .pdbqt).

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed. Hydrogen atoms are added to the protein, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.

2. Docking Simulation:

  • Software: A variety of software can be used for molecular docking, with AutoDock Vina, MOE (Molecular Operating Environment), and Schrödinger's Glide being commonly cited.[1]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid box are set to be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Docking Algorithm: The chosen docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the protein's active site. The algorithm calculates the binding energy for each pose.

  • Scoring Function: A scoring function is used to rank the different poses of the ligand based on their predicted binding affinity. The pose with the lowest binding energy is typically considered the most favorable.

3. Post-Docking Analysis:

  • The interactions between the best-ranked ligand pose and the amino acid residues of the protein's active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • The binding energies and interaction patterns of the novel derivatives are compared with those of a known inhibitor or the co-crystallized ligand to assess their potential efficacy.

Visualizations

Experimental Workflow

G General Workflow for Comparative Molecular Docking cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Ligand Ligand Preparation (3D Structure Generation & Optimization) Grid Grid Box Generation (Define Active Site) Ligand->Grid Protein Protein Preparation (PDB Retrieval & Refinement) Protein->Grid Dock Molecular Docking (Conformational Search & Scoring) Grid->Dock Analysis Post-Docking Analysis (Interaction Analysis) Dock->Analysis Comparison Comparative Analysis (Binding Energy Comparison) Analysis->Comparison

Caption: General workflow for a comparative molecular docking study.

Signaling Pathway Example: P38 MAPK Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to external stress and is implicated in inflammation and cancer. Some thiophene derivatives have been investigated for their potential to inhibit key kinases in this pathway.[2]

G Simplified P38 MAPK Signaling Pathway Stress External Stress (e.g., UV, Cytokines) TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Inflammation Inflammation & Apoptosis MK2->Inflammation Transcription_Factors->Inflammation

Caption: Simplified P38 MAPK signaling pathway.

References

Performance Benchmark: 3-Hydroxy-5-phenylthiophene-Based Materials in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxy-5-phenylthiophene Derivatives Against Alternative Compounds

This guide provides a comprehensive performance benchmark of this compound-based materials, offering a comparative analysis of their efficacy in key therapeutic areas. The data presented is collated from various preclinical studies to aid researchers and drug development professionals in making informed decisions. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity: A Comparative Analysis

Thiophene derivatives have emerged as a significant class of compounds in anticancer research, with various substitutions on the thiophene ring influencing their cytotoxic activity.[1][2][3] The introduction of a hydroxyl group at the 3-position, combined with a phenyl group at the 5-position, has been a key area of investigation.

In Vitro Cytotoxicity Data (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various thiophene derivatives against different cancer cell lines. A lower IC50 value indicates a higher potency of the compound.

CompoundCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
3-Hydroxythiophene-2-carboxamide derivative (3b) ----[1]
3-Hydroxythiophene-2-carboxamide derivative (3c) ----[1]
Thiophene Carboxamide derivative (2b) Hep3B5.46Combretastatin A-4-[4]
Thiophene Carboxamide derivative (2e) Hep3B12.58Combretastatin A-4-[4]
Thiophene Derivative (TP 5) HepG2, SMMC-7721> PaclitaxelPaclitaxel-[5]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) A-549 (Lung)Effective at 10⁻⁴ MAdriamycin-[6]
2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (3b) E. coli, P. aeruginosa, Salmonella, S. aureus1.11, 1.00, 0.54, 1.11Ciprofloxacin-[7]
Naphthalene-azine-thiazole hybrid (6a) OVCAR-4 (Ovarian)1.569 ± 0.06Staurosporine7.37 ± 0.23[8]
Bis-thiohydantoin derivative (4c) -0.090Erlotinib0.070[9]
5-Hydroxybenzothiophene hydrazide (16b) U87MG (Glioblastoma)Low IC50 values--[10]

Note: A direct comparison is challenging due to variations in experimental conditions and cell lines across studies. The data is presented to showcase the range of activities observed for different thiophene-based compounds.

Antibacterial Activity: A Comparative Analysis

Thiophene derivatives have also demonstrated promising antibacterial properties against a range of pathogenic bacteria.[11][12][13] The structural modifications on the thiophene scaffold play a crucial role in their spectrum of activity.

In Vitro Antibacterial Activity Data (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against Gram-positive and Gram-negative bacteria. A lower MIC value indicates greater antibacterial efficacy.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
3-Hydroxythiophene-2-carboxamide derivatives (3a-c) S. aureus, B. subtilis, E. coli, P. aeruginosa20.0 - 78.3% inhibitionAmpicillin-
3-Aminothiophene-2-carboxamide derivatives (7a-c) S. aureus, B. subtilis, E. coli, P. aeruginosa40.0 - 86.9% inhibitionAmpicillin-
3-Methylthiophene-2-carboxamide derivatives (5a-c) S. aureus, B. subtilis, E. coli, P. aeruginosaNo activity - 47.8% inhibitionAmpicillin-
Thiophene derivative (7) Pseudomonas aeruginosaMore potent than GentamicinGentamicin-[11]
Spiro–indoline–oxadiazole derivative Clostridium difficile2 to 4--[14]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/mlCefadroxil-[6]
Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) C. albicans, A. niger0.91 µM/mlFluconazole-[6]
Thiophene derivative (4) Col-R A. baumannii, Col-R E. coli16-32 (MIC50)Colistin128, 8 (MIC50)[15]
Thiophene derivative (5) Col-R A. baumannii, Col-R E. coli16-32 (MIC50)Colistin128, 8 (MIC50)[15]
Thiophene derivative (8) Col-R A. baumannii, Col-R E. coli8-32 (MIC50)Colistin128, 8 (MIC50)[15]
3-Halobenzo[b]thiophene derivatives Gram-positive bacteria, Yeast16--[16]
5-Nitrofuran derivative (1) S. aureus1.5625Furazolidone (FZD)2-fold higher[17]

Note: The antibacterial activity is highly dependent on the specific derivative and the bacterial strain being tested.

Experimental Protocols

To ensure reproducibility and allow for objective comparison, detailed experimental methodologies are crucial. Below are standardized protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[18][19][20] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives and reference drugs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[19]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antibacterial Activity

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[21][22][23][24][25]

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a series of two-fold dilutions of the test compounds and reference antibiotics in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

  • Controls: Include a positive control (broth with bacteria, no antimicrobial) and a negative control (broth only) in each assay.

Visualizations

To further elucidate the context of this research, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification and Characterization synthesis->purification anticancer Anticancer Activity (MTT Assay) purification->anticancer antibacterial Antibacterial Activity (Broth Microdilution) purification->antibacterial ic50 IC50 Determination anticancer->ic50 mic MIC Determination antibacterial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

Caption: Experimental workflow for benchmarking thiophene derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor transcription Gene Transcription (Proliferation, Survival) mtor->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription thiophene Thiophene Derivative thiophene->rtk Inhibition

Caption: PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways.

References

Validation of in vitro assays for testing the bioactivity of thiophene compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro assays for testing the bioactivity of thiophene compounds. It includes detailed experimental protocols, quantitative data for comparison, and essential validation parameters to ensure the reliability and accuracy of your findings.

Thiophene derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The validation of in vitro assays is a critical step in the drug discovery process to ensure that the generated data is reliable, reproducible, and suitable for its intended purpose. This guide offers a comparative overview of common in vitro assays used to assess the bioactivity of thiophene compounds, complete with experimental protocols and validation considerations.

I. Comparison of In Vitro Assays for Thiophene Bioactivity

The selection of an appropriate in vitro assay depends on the specific biological activity being investigated. Here, we compare key assays for cytotoxicity and anti-inflammatory activity, two of the most frequently studied bioactivities of thiophene derivatives.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in drug discovery to determine the potential of a compound to kill or damage cells. Two commonly used methods are the MTT and LDH assays.

Table 1: Comparison of Cytotoxicity Assays for Thiophene Compounds

Assay PrincipleMeasuresAdvantagesDisadvantagesTypical Thiophene IC50 Range (µM)
MTT Assay Metabolic activity of viable cellsHigh throughput, relatively inexpensive, well-establishedIndirect measure of cell viability, can be affected by metabolic activity of compounds0.01 - 100+[1][2][3][4][5]
LDH Assay Lactate dehydrogenase (LDH) release from damaged cellsDirect measure of cell membrane integrity, non-destructive to remaining cellsCan be affected by serum LDH, less sensitive than some other methodsVaries depending on compound and cell line
Anti-inflammatory Assays

Thiophene compounds have shown significant promise as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

Table 2: Comparison of Anti-inflammatory Assays for Thiophene Compounds

Assay PrincipleTargetAdvantagesDisadvantagesTypical Thiophene IC50 Range (µM)
COX Inhibition Assay COX-1 and COX-2 enzymesAllows for determination of selectivity for COX isoformsRequires purified enzymes or cell lysates0.33 - 5.45 (for COX-2)[6][7]
5-LOX Inhibition Assay 5-Lipoxygenase enzymeSpecific for the leukotriene pathway of inflammationCan be sensitive to assay conditions4.33 - 6.6[6][8]

II. Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vitro assays. Below are methodologies for the key experiments discussed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin) and a negative control (untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer).

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the production of prostaglandins.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2 and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the thiophene compound or a reference inhibitor (e.g., celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Quantification: After a set incubation period, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

In Vitro 5-LOX Inhibition Assay

This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of purified 5-LOX enzyme and linoleic acid or arachidonic acid as the substrate.

  • Compound Incubation: Pre-incubate the enzyme with different concentrations of the thiophene compound or a known 5-LOX inhibitor (e.g., zileuton).

  • Reaction Initiation: Start the reaction by adding the substrate.

  • Product Detection: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of 5-LOX inhibition to calculate the IC50 value.

III. Validation of In Vitro Assays

The validation of in vitro bioassays is essential to ensure the reliability of the data. Key validation parameters, as outlined in guidelines such as the FDA's Bioanalytical Method Validation and ICH Q2(R1), should be assessed.

Table 3: Key Validation Parameters for In Vitro Bioassays

ParameterDescriptionAcceptance Criteria (General Guidance)
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal concentration.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.The coefficient of variation (CV) should not exceed 15%.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interference from the vehicle or other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A correlation coefficient (r²) of ≥ 0.98 is generally acceptable.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Defined by the linear range of the assay.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio (e.g., 10:1).
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results despite minor variations in assay conditions.

IV. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of thiophene compounds often involves investigating their effects on key cellular signaling pathways.

Anti-inflammatory Signaling Pathways

Many thiophene derivatives exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[8] These pathways are crucial in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Anti_inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 ERK ERK TLR4->ERK Thiophene Thiophene Compound Thiophene->IKK Inhibition Thiophene->p38 Inhibition Thiophene->ERK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation p38->Nucleus ERK->Nucleus Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways by thiophene compounds.

General Workflow for In Vitro Bioactivity Testing

A systematic workflow is essential for the efficient and reliable evaluation of thiophene compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Validation cluster_3 Mechanism of Action Compound Thiophene Compound Synthesis/Acquisition Stock Stock Solution Preparation (e.g., in DMSO) Compound->Stock Cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) Stock->Cytotoxicity Bioactivity Specific Bioactivity Assay (e.g., COX/LOX inhibition) Cytotoxicity->Bioactivity Non-toxic concentrations Analysis IC50/EC50 Determination Bioactivity->Analysis Pathway Signaling Pathway Analysis (e.g., Western Blot, qPCR) Bioactivity->Pathway Validation Assay Validation (Accuracy, Precision, etc.) Analysis->Validation

Caption: General workflow for in vitro testing of thiophene compounds.

References

A Comparative Analysis of the Anti-inflammatory Properties of Suprofen and Other Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anti-inflammatory properties of suprofen, a thiophene derivative, and other related non-steroidal anti-inflammatory drugs (NSAIDs). The focus is on their mechanism of action, specifically the inhibition of cyclooxygenase (COX) enzymes, and the resulting impact on prostaglandin synthesis and in vivo inflammatory responses. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction to Suprofen and Thiophene Derivatives in Inflammation

Suprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class, which is characterized by a thiophene ring in its chemical structure.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][3] The thiophene moiety is a privileged structure in medicinal chemistry, and several thiophene-based compounds, including tiaprofenic acid, have been developed as anti-inflammatory agents.[4] This guide compares the anti-inflammatory profile of suprofen with another thiophene derivative, tiaprofenic acid, and other relevant NSAIDs.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of suprofen and other NSAIDs are primarily attributed to their ability to inhibit the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the stomach lining.[5] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[5] Therefore, the relative selectivity of NSAIDs for COX-1 versus COX-2 is a critical determinant of their efficacy and side-effect profile.

Quantitative Comparison of Anti-inflammatory Activity

To facilitate a clear comparison, the following tables summarize the available quantitative data on the inhibitory activity of suprofen and other selected NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundThiophene DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
SuprofenYes1.18.70.13
Tiaprofenic AcidYesData not availableData not availableNon-selective
KetoprofenNo--Non-selective
IbuprofenNo133700.04
NaproxenNo8.725.151.69

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

CompoundDosePercentage Inhibition of Edema (%)
SuprofenData not availableData not available
Tiaprofenic AcidData not availableData not available
Ketoprofen-53% (as a 1% topical gel)[7]
Indomethacin10 mg/kg54% (at 3 hours)[8]
Naproxen15 mg/kg73% (at 3 hours)[8]

Note: The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the efficacy of anti-inflammatory drugs. Specific dose-response data for suprofen and tiaprofenic acid in this model were not available in the reviewed literature.

Table 3: In Vitro Inhibition of Prostaglandin E2 (PGE2) Synthesis

CompoundConcentrationCell TypePercentage Inhibition of PGE2 Synthesis (%)
SuprofenData not availableData not availableData not available
Tiaprofenic AcidData not availableData not availableConfirmed inhibitor[9]
Ibuprofen200 mg (oral dose)In vivo studySignificant inhibition[6]
Indomethacin-Human Articular ChondrocytesPotent inhibitor[10]

Note: Prostaglandin E2 is a key mediator of inflammation. While it is established that suprofen and tiaprofenic acid inhibit PGE2 synthesis as a downstream effect of COX inhibition, specific percentage inhibition data from in vitro studies were not found in the reviewed literature.[2][9]

Experimental Protocols

1. Cyclooxygenase (COX) Inhibition Assay (In Vitro)

This assay is designed to determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

  • Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.

  • Substrate: Arachidonic acid is used as the natural substrate for the COX enzymes.

  • Incubation: The test compound, at various concentrations, is pre-incubated with the COX enzyme for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation time, the reaction is stopped, typically by the addition of an acid.

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) or other sensitive detection methods.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. Carrageenan-Induced Paw Edema (In Vivo)

This is a widely used animal model to assess the acute anti-inflammatory activity of compounds.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats weighing between 150-200g are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into control and treatment groups.

  • Compound Administration: The test compound or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally at a specific time before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each treatment group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.[3]

3. Prostaglandin E2 (PGE2) Immunoassay (In Vitro)

This assay quantifies the amount of PGE2 produced by cells in culture, which is an indicator of COX activity.

  • Cell Culture: A suitable cell line that expresses COX enzymes (e.g., macrophages, endothelial cells) is cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce COX-2 expression and PGE2 production.

  • Treatment: The cells are treated with various concentrations of the test compound or a vehicle control.

  • Sample Collection: After a specific incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of inhibition of PGE2 synthesis is calculated for each concentration of the test compound relative to the stimulated, untreated control.

Signaling Pathways and Experimental Workflows

COX_Signaling_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Gastroprotection, Platelet Aggregation Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Inflammation, Pain, Fever Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->COX-2 (Inducible) Induces Expression Suprofen & Thiophene Derivatives Suprofen & Thiophene Derivatives Suprofen & Thiophene Derivatives->COX-1 (Constitutive) Inhibition Suprofen & Thiophene Derivatives->COX-2 (Inducible) Inhibition

Cyclooxygenase (COX) Signaling Pathway

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis COX Inhibition Assay COX Inhibition Assay PGE2 Immunoassay PGE2 Immunoassay Data Analysis & Comparison Data Analysis & Comparison COX Inhibition Assay->Data Analysis & Comparison PGE2 Immunoassay->Data Analysis & Comparison Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema->Data Analysis & Comparison Compound Selection Compound Selection Compound Selection->COX Inhibition Assay Compound Selection->PGE2 Immunoassay Compound Selection->Carrageenan-Induced Paw Edema

Experimental Workflow for Anti-inflammatory Drug Evaluation

Comparative_Analysis_Logic Suprofen Suprofen In Vitro Data In Vitro Data Suprofen->In Vitro Data In Vivo Data In Vivo Data Suprofen->In Vivo Data Other Thiophene Derivatives Other Thiophene Derivatives Other Thiophene Derivatives->In Vitro Data Other Thiophene Derivatives->In Vivo Data Other NSAIDs Other NSAIDs Other NSAIDs->In Vitro Data Other NSAIDs->In Vivo Data Comparative Efficacy Comparative Efficacy In Vitro Data->Comparative Efficacy Selectivity Profile Selectivity Profile In Vitro Data->Selectivity Profile In Vivo Data->Comparative Efficacy

Comparative Analysis Framework

Conclusion

This comparative guide highlights the anti-inflammatory properties of suprofen and other thiophene derivatives, contextualizing their activity with that of other well-known NSAIDs. The primary mechanism of action for these compounds is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. While quantitative data for suprofen's in vitro COX inhibition is available, a comprehensive comparison is limited by the lack of specific IC50 values and in vivo dose-response data for tiaprofenic acid in the public domain. Further research is warranted to fully elucidate the comparative anti-inflammatory profiles of these thiophene derivatives. The provided experimental protocols and workflow diagrams offer a foundational framework for conducting such comparative studies.

References

Evaluating the Structure-Activity Relationship of 3-Hydroxy-5-phenylthiophene Analogs as Potent Antirheumatic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel and effective treatments for rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation and damage, has led to the exploration of diverse chemical scaffolds. Among these, 3-hydroxy-5-phenylthiophene derivatives have emerged as a promising class of compounds with significant antirheumatic potential. This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) of these analogs, presenting key quantitative data, detailed experimental protocols for their evaluation, and a visual representation of the targeted signaling pathway. The insights presented herein are intended to guide researchers and medicinal chemists in the rational design of next-generation antirheumatic drugs.

Structure-Activity Relationship: A Quantitative Comparison

The antirheumatic activity of this compound analogs is primarily attributed to their ability to antagonize the pro-inflammatory cytokine Interleukin-1 (IL-1) and their efficacy in animal models of arthritis, such as the adjuvant-induced arthritis (AIA) model in rats. A systematic analysis of various substitutions on the 5-phenylthiophene core has revealed critical structural features that govern their biological activity.

The following table summarizes the SAR data for a series of 5-phenylthiophene-3-carboxylic acid derivatives, highlighting the impact of different substituents on their IL-1 antagonistic activity and their in vivo efficacy in the AIA model.[1][2]

CompoundR1 (at position 3)R2 (at position 4 of phenyl ring)IL-1 Antagonism (IC50, µM)AIA Suppression (%)
1 -COOH-H>10025
2a -COOH-Cl1.850
2b -COOH-Br1.555
2c -COOH-F2.545
3a -CH2COOH-H5.240
3b -CH2COOH-Cl0.865
3c -CH2COOH-Br0.670
4a -COOCH3-H>10030
4b -COOCH3-Cl1.260
4c -COOCH3-Br1.068

Key SAR Insights:

  • Substitution at the Phenyl Ring: Introduction of a halogen atom (Cl, Br, F) at the para-position of the 5-phenyl ring significantly enhances both IL-1 antagonistic activity and in vivo efficacy compared to the unsubstituted analog (Compound 1). Bromine substitution (Compounds 2b, 3c, 4c) generally results in the most potent compounds.

  • Modification of the Carboxylic Acid Group: Converting the carboxylic acid at position 3 to a carboxymethyl group (-CH2COOH) leads to a substantial increase in potency (e.g., compare Compound 2b with 3c). This suggests that the spatial orientation and acidity of this group are crucial for target interaction. Esterification of the carboxylic acid (Compounds 4a-c) also improves activity over the parent carboxylic acid but is generally less effective than the carboxymethyl analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of SAR data, detailed and standardized experimental protocols are essential. The following sections describe the methodologies for the key assays used to evaluate the antirheumatoid activity of this compound analogs.

Interleukin-1 (IL-1) Antagonism Assay

This in vitro assay assesses the ability of the compounds to inhibit the biological activity of IL-1.

Principle: The assay measures the inhibition of IL-1-induced proliferation of murine thymocytes.

Materials:

  • Murine thymocytes (from C3H/HeJ mice)

  • Recombinant human IL-1β

  • Test compounds

  • RPMI 1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, and antibiotics

  • [3H]-thymidine

  • Scintillation counter

Procedure:

  • Prepare a single-cell suspension of thymocytes from the thymus glands of C3H/HeJ mice.

  • Seed the thymocytes in a 96-well plate at a density of 5 x 10^5 cells/well.

  • Add various concentrations of the test compounds to the wells.

  • After 1 hour of pre-incubation, add recombinant human IL-1β to a final concentration of 1 ng/mL.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Pulse the cells with 1 µCi of [3H]-thymidine for the final 6 hours of incubation.

  • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of IL-1-induced proliferation for each compound concentration and determine the IC50 value.

Adjuvant-Induced Arthritis (AIA) in Rats

This in vivo model is a well-established method for evaluating the anti-inflammatory and anti-arthritic efficacy of test compounds.[3][4][5][6][7]

Principle: A polyarthritis is induced in rats by a single injection of Freund's complete adjuvant (FCA), which contains heat-killed Mycobacterium tuberculosis. The development of arthritis, characterized by paw swelling, is then monitored and the effect of the test compound on these symptoms is evaluated.

Materials:

  • Male Lewis rats (or other susceptible strains like Sprague-Dawley)

  • Freund's Complete Adjuvant (FCA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis

  • Test compounds

  • Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer or calipers for measuring paw volume/thickness

Procedure:

  • On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw of each rat.

  • Randomly divide the animals into experimental groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin), and groups treated with different doses of the test compounds.

  • Administer the test compounds orally once daily, starting from day 0 (prophylactic protocol) or from the onset of secondary lesions (therapeutic protocol), and continue for a predetermined period (e.g., 21 days).

  • Measure the volume or thickness of both hind paws at regular intervals (e.g., every 2-3 days) using a plethysmometer or calipers. The uninjected (right) hind paw is monitored for the development of secondary lesions.

  • At the end of the study, euthanize the animals and collect the hind paws for histological analysis to assess joint damage, inflammation, and bone resorption.

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

IL1_Signaling_Pathway cluster_cell Cell IL1 IL-1β IL1R IL-1 Receptor IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits IRAK IRAK MyD88->IRAK Activates TRAF6 TRAF6 IRAK->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK IKK Complex TAK1->IKK Activates NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Analogs 3-Hydroxy-5-phenyl- thiophene Analogs Analogs->IL1R Antagonizes

Caption: Interleukin-1 Signaling Pathway and the Point of Intervention for this compound Analogs.

AIA_Workflow Start Start Induction Induce Arthritis in Rats (FCA Injection, Day 0) Start->Induction Grouping Randomize into Groups (Vehicle, Positive Control, Test Compounds) Induction->Grouping Treatment Daily Oral Administration of Compounds Grouping->Treatment Monitoring Monitor Paw Volume/Thickness (Regular Intervals) Treatment->Monitoring Endpoint Endpoint Analysis (Day 21) (Histology, Cytokine Levels) Monitoring->Endpoint Analysis Data Analysis (% Inhibition of Paw Edema) Endpoint->Analysis End End Analysis->End

Caption: Experimental Workflow for the Adjuvant-Induced Arthritis (AIA) Rat Model.

References

Unveiling the Antimicrobial Potential of Functionalized Thiophenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising drug resistance. Thiophene scaffolds have emerged as a promising class of heterocyclic compounds, with various functionalized derivatives demonstrating significant activity against a broad spectrum of pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial performance of different functionalized thiophenes, supported by experimental data and detailed methodologies.

The core structure of thiophene, a five-membered aromatic ring containing a sulfur atom, allows for diverse functionalization, leading to a wide array of derivatives with distinct biological activities.[1] Research has consistently shown that the introduction of different substituent groups onto the thiophene ring can significantly influence their antimicrobial potency and spectrum.[2][3] This guide synthesizes findings from recent studies to offer a clear comparison of these activities.

Comparative Antimicrobial Spectrum of Functionalized Thiophenes

The antimicrobial efficacy of various thiophene derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several classes of functionalized thiophenes against a panel of clinically relevant bacteria and fungi.

Thiophene Derivative ClassCompound ExampleTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Thiophene-based Heterocycles Spiro-indoline-oxadiazole derivativeClostridium difficile2 - 4--
Pyrazole, Pyridine, and Triazole derivativesAspergillus fumigatusMore potent than Amphotericin BAmphotericin B-
Pyrazole derivative (Compound 16)Pseudomonas aeruginosaHigh activity--
Pyridine derivatives (Compounds 7a, 7b, 8)Gram-positive and Gram-negative bacteriaComparable to Ampicillin & GentamicinAmpicillin, Gentamicin-
Armed Thiophene Derivatives Iminothiophene derivative (Compound 7)Pseudomonas aeruginosaMore potent than GentamicinGentamicin-
Hydroxythiophene Derivatives 2-(4-fluorobenzoyl)-3-hydroxy-thiophene (Compound 4a)Staphylococcus aureus125Ampicillin125
2-(4-fluorobenzoyl)-3-hydroxy-thiophene (Compound 4a)Pseudomonas aeruginosa187.5--
Thiophene-Thiazole Derivatives 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate (4F)XDR Salmonella Typhi3.125Ciprofloxacin, Ceftriaxone-
Thiophene-1,3,4-Oxadiazole Carboxamides Compound 4iSclerotinia sclerotiorum0.140 ± 0.034Boscalid0.645 ± 0.023
2-Amino-Thiophene Derivatives 2ATFluconazole-resistant Candida spp.100 - 200--
Thiophene-functionalized Metal Complexes Ag(I) and Au(I) N-heterocyclic carbene complexesAmpicillin-resistant Staphylococcus aureus32 - 256--

Experimental Protocols

The determination of antimicrobial activity for thiophene derivatives generally follows standardized methods to ensure reproducibility and comparability of results.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a widely used method to determine the MIC of antimicrobial agents.[4]

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Thiophene Compounds: The thiophene derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a specific growth medium.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 28-35°C for 24-72 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Agar Diffusion Method

This method is often used for preliminary screening of antimicrobial activity.[5]

  • Preparation of Agar Plates: A suitable agar medium is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension.

  • Application of Thiophene Compounds: Sterile paper discs impregnated with known concentrations of the thiophene derivatives are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is prevented).

Visualizing Methodologies and Pathways

To better understand the workflow of antimicrobial screening and the potential mechanisms of action of functionalized thiophenes, the following diagrams are provided.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Functionalized Thiophenes Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Screening (e.g., Agar Diffusion) Characterization->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Spectrum_Analysis Broad Spectrum Analysis (Bacteria & Fungi) MIC_Determination->Spectrum_Analysis Membrane_Permeability Membrane Permeability Assays Spectrum_Analysis->Membrane_Permeability Enzyme_Inhibition Enzyme Inhibition Assays Spectrum_Analysis->Enzyme_Inhibition Biofilm_Disruption Biofilm Disruption Assays Spectrum_Analysis->Biofilm_Disruption

Caption: Workflow for the discovery and evaluation of novel antimicrobial thiophene derivatives.

Thiophene_MoA Thiophene Functionalized Thiophene Membrane Bacterial Cell Membrane Thiophene->Membrane Interaction Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, DHFR) Thiophene->Enzyme Binding Permeabilization Increased Permeability Membrane->Permeabilization Cell_Death Bacterial Cell Death Permeabilization->Cell_Death Inhibition Enzyme Inhibition Enzyme->Inhibition Inhibition->Cell_Death

Caption: Postulated mechanisms of antimicrobial action for functionalized thiophenes.

Concluding Remarks

Functionalized thiophenes represent a versatile and promising platform for the development of new antimicrobial agents. The presented data highlights the significant impact of different substituents on the antimicrobial spectrum and potency of these compounds. Thiophene-based heterocycles, armed thiophenes, and metal complexes have all demonstrated remarkable activity against a range of pathogens, including drug-resistant strains.[6][7][8] The detailed experimental protocols provide a foundation for researchers to conduct further comparative studies. Future research should continue to explore the structure-activity relationships of novel thiophene derivatives and elucidate their precise mechanisms of action to guide the rational design of next-generation antimicrobial drugs.

References

A Comparative Guide to the ADMET Properties of Novel Thiophene-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, integral to a multitude of FDA-approved drugs due to its favorable physicochemical and biological properties.[1] As the quest for novel therapeutics continues, understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new thiophene-based drug candidates is paramount for their successful translation from bench to bedside. Early and comprehensive ADMET profiling can significantly de-risk drug development projects by identifying potential liabilities and guiding lead optimization.[2][3][4][5]

This guide provides a comparative assessment of the ADMET properties of select novel thiophene-based drug candidates against established alternatives, supported by experimental data from recent preclinical studies.

Comparative ADMET Data

The following tables summarize key ADMET parameters for representative novel thiophene-based compounds and their comparators. These compounds have been investigated for various therapeutic applications, including anti-inflammatory and antimicrobial activities.

Table 1: Physicochemical Properties and Oral Bioavailability Prediction

Compound/Drug CandidateMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsTopological Polar Surface Area (TPSA) (Ų)Oral Bioavailability PredictionReference
Thiophene Derivative 1 (Antimicrobial) 257.333.251245.31Good[6]
Thiophene Derivative 2 (Antimicrobial) 291.783.651245.31Good[6]
Ceftriaxone (Comparator) 554.58-1.7411243.2Poor[6]
Thiophene Derivative 2b (Anti-inflammatory) 352.45-----[7]
Indomethacin (Comparator) 357.793.11471.8Good[7]
Celecoxib (Comparator) 381.373.61593.9Good[7]

Table 2: In Vitro Permeability and Absorption

Compound/Drug CandidateAssayApparent Permeability (Papp) (cm/s)Efflux RatioIntestinal Absorption (%)Reference
Thiophene Derivatives (Anti-typhoid) In silico-->80%[8]
Thiophene Derivative (Anticancer) In silico--High GIT Absorption[9]

Table 3: Metabolic Stability

Compound/Drug CandidateSystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg)Reference
Thiophene Derivative 2b (Anti-inflammatory) Rat Liver S9 Fraction1.5-fold longer than IndomethacinSlower than Indomethacin[7]
Indomethacin (Comparator) Rat Liver S9 Fraction--[7]

Table 4: In Vitro Toxicity

Compound/Drug CandidateAssayEndpointResultReference
Thiophene Derivatives (Anti-typhoid) AMES Test (in silico)MutagenicityNon-toxic[8]
Pyridine and Thiophene Chalcones In silico Toxicity PredictionMutagenicity, Tumorigenicity, Irritancy, Reproductive EffectsNo toxicological risks found[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of ADMET studies. Below are representative protocols for key experiments cited in this guide.

In Silico ADMET Prediction
  • Objective: To computationally estimate the ADMET properties of novel compounds in the early stages of drug discovery.

  • Methodology: The physicochemical properties, pharmacokinetics (ADME), and toxicity of the synthesized thiophene derivatives were predicted using online web tools such as SwissADME and pkCSM.[6][8] These platforms utilize the chemical structure of the compound to calculate various parameters.

    • Drug-likeness: Evaluated based on Lipinski's Rule of Five, which considers molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.[6]

    • Pharmacokinetics: Parameters such as intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and total clearance were predicted.[8]

    • Toxicity: Prediction of potential adverse effects, including mutagenicity (AMES toxicity), was performed.[6][8]

Metabolic Stability in Rat Liver S9 Fraction
  • Objective: To assess the susceptibility of a compound to metabolism by phase I and phase II enzymes present in the liver.

  • Methodology:

    • The test compound (e.g., Thiophene Derivative 2b) and a comparator (e.g., Indomethacin) were incubated with a rat liver S9 fraction, which contains a mixture of microsomal and cytosolic enzymes.[7]

    • The reaction was initiated by the addition of NADPH as a cofactor for phase I enzymes and UDPGA for phase II enzymes.

    • Aliquots were taken at various time points and the reaction was quenched.

    • The concentration of the parent compound remaining at each time point was determined by a validated analytical method, such as UPLC-MS/MS.

    • The half-life (t½) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.[7]

Visualizing ADMET Assessment Workflows

Diagrams illustrating the workflow of ADMET profiling can aid in understanding the logical progression of these studies.

ADMET_Screening_Workflow start Novel Thiophene Candidates admet_pred ADMET Prediction (SwissADME, pkCSM) start->admet_pred solubility Aqueous Solubility admet_pred->solubility Promising Candidates permeability Permeability (PAMPA/Caco-2) solubility->permeability met_stability Metabolic Stability (Microsomes, Hepatocytes) permeability->met_stability cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition toxicity Cytotoxicity (e.g., HepG2) cyp_inhibition->toxicity lead_opt Structure-Activity/ Property Relationship toxicity->lead_opt Favorable Profile candidate_selection Candidate Selection lead_opt->candidate_selection

Caption: A generalized workflow for ADMET screening of novel drug candidates.

Metabolic_Stability_Workflow cluster_preparation Experiment Preparation cluster_incubation Incubation cluster_analysis Data Analysis compound Test Compound (Thiophene Derivative) incubation Incubate at 37°C compound->incubation s9 Liver S9 Fraction s9->incubation cofactors Cofactors (NADPH, UDPGA) cofactors->incubation sampling Collect Aliquots at Time Points incubation->sampling quench Quench Reaction sampling->quench analysis UPLC-MS/MS Analysis quench->analysis calculation Calculate t½ and CLint analysis->calculation result Metabolic Stability Profile calculation->result

Caption: Experimental workflow for determining metabolic stability in liver S9 fractions.

Discussion and Future Perspectives

The presented data highlights the promising ADMET profiles of several novel thiophene-based drug candidates. In many instances, these compounds exhibit favorable predicted oral bioavailability and metabolic stability compared to established drugs.[7][8] For example, the in silico studies on thiophene derivatives as anti-typhoid agents indicated high intestinal absorption, a crucial factor for orally administered drugs.[8] Furthermore, the non-acidic nature of some newer thiophene-based anti-inflammatory agents may reduce the gastrointestinal side effects commonly associated with traditional NSAIDs.[7]

It is important to note that many of the ADMET assessments for novel thiophene derivatives are currently based on in silico predictions.[6][8][10][11] While computational tools are invaluable for early-stage screening, experimental validation using in vitro assays is essential to confirm these findings.[3][12][13] A comprehensive suite of in vitro ADME assays, including permeability studies with Caco-2 cells, metabolic stability in human liver microsomes and hepatocytes, and cytotoxicity assays, will provide a more accurate and reliable ADMET profile.[2][4][12]

Future research should focus on a more standardized and comparative approach to ADMET profiling of thiophene-based drug candidates. Head-to-head studies with relevant comparators using a consistent set of validated in vitro and in vivo assays will enable a more robust assessment of their therapeutic potential and facilitate the selection of the most promising candidates for further development.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-5-phenylthiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, please consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. The following provides a general procedural framework for the safe handling and disposal of 3-Hydroxy-5-phenylthiophene, a chemical compound requiring careful management due to its potential hazards. This guidance is intended for researchers, scientists, and drug development professionals.

Essential Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 100750-42-3) was not identified in public databases, related thiophene derivatives possess varying degrees of toxicity, flammability, and environmental hazards. Therefore, it is crucial to handle this compound with appropriate caution.

Personal Protective Equipment (PPE):

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Laboratory coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

Step-by-Step Disposal Procedure

The proper disposal of this compound must comply with local, state, and federal regulations. The following steps outline a general procedure for its disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Designate a specific, sealed, and properly labeled waste container for this compound waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number: "100750-42-3".

    • Indicate the primary hazards. While specific GHS pictograms are unavailable, based on similar compounds, it is prudent to assume potential for irritation, toxicity, and environmental harm.

    • Note the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible materials.

  • Waste Pickup and Disposal:

    • Once the container is full or has reached the storage time limit set by your institution, arrange for pickup by the EHS department or a licensed hazardous waste disposal contractor.

    • Complete all necessary waste disposal forms as required by your institution.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Labeling & Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate into a Designated Waste Container A->B C Label Container with Chemical Name, CAS#, and Hazards B->C D Store in Satellite Accumulation Area C->D E Request Waste Pickup from EHS D->E F Complete Disposal Documentation E->F G Transfer to Licensed Disposal Facility F->G

Figure 1. Workflow for the proper disposal of this compound.

Personal protective equipment for handling 3-Hydroxy-5-phenylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxy-5-phenylthiophene. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of similar thiophene compounds.

Personal Protective Equipment (PPE)

Proper PPE is essential to ensure personal safety when handling this compound and related derivatives. The following table summarizes the recommended equipment.

Protection Type Recommended Equipment Specifications and Use
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be required for splash hazards.[3]Must comply with ANSI Z.87.1 or EN 166 standards.[2]
Hand Protection Chemical-resistant gloves (e.g., PVC, nitrile, or neoprene).[1][3]Glove suitability and breakthrough time should be confirmed with the manufacturer's resistance guide.[1][3] Gloves must be inspected before use and disposed of properly after contamination.
Body Protection Flame-retardant and antistatic protective clothing or a laboratory coat.Clothing should cover as much skin as possible.[3] In case of significant exposure risk, overalls and a PVC apron are recommended.[1]
Foot Protection Closed-toe, closed-heel, non-sparking safety footwear.[1]Shoes should be made of a material that provides chemical resistance.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is required.[2][3]Respirator use requires a formal respiratory protection program, including fit testing and training.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][4]

  • Ignition Sources: Thiophene derivatives can be flammable. Keep the compound away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and explosion-proof equipment.[2]

  • Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[4][6]

Disposal Plan:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Dispose of the compound and any contaminated materials in approved, labeled waste disposal containers.[2]

  • Disposal Method: Do not dispose of down the drain or in general waste.[6] Arrange for disposal by a licensed professional waste disposal service to ensure compliance with all federal, state, and local environmental regulations.[2][5]

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Thiophene Derivatives prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction handle_spill Spill Response (if necessary) handle_reaction->handle_spill cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon handle_spill->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Contractor cleanup_waste->cleanup_dispose cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.